molecular formula C8H4BrN3 B577653 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile CAS No. 1260387-11-8

7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

カタログ番号: B577653
CAS番号: 1260387-11-8
分子量: 222.045
InChIキー: YBKAUXNAUJHINL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (CAS: 1260387-11-8) is a high-value chemical intermediate extensively used in pharmaceutical research and development. Its structure incorporates a bromo substituent and a cyano group on a pyrrolo[3,2-c]pyridine scaffold, making it a versatile building block for constructing complex heterocyclic compounds, particularly for kinase-targeted therapies . The compound's primary research value lies in its role as a key precursor in the design and synthesis of potent enzyme inhibitors. It serves as a crucial scaffold in the development of inhibitors for Monopolar Spindle 1 (MPS1) Kinase, a protein critical for chromosome segregation and a target of significant interest in oncology due to its overexpression in various human cancers . Furthermore, this bromo- and cyano-functionalized intermediate is utilized in the synthesis of novel colchicine-binding site inhibitors (CBSIs). These inhibitors disrupt tubulin polymerization, effectively inhibiting cell division and inducing apoptosis in cancer cells; derivatives have demonstrated excellent in vitro antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines . This product is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not meant for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions, as it may cause skin and eye irritation (H315-H319) .

特性

IUPAC Name

7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-4-11-3-6-5(1-10)2-12-8(6)7/h2-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKAUXNAUJHINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718767
Record name 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
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Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260387-11-8
Record name 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260387-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: A Multi-faceted Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly kinase inhibitors.[1] The precise structural characterization of novel azaindole derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property integrity. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a representative member of the 5-azaindole class. We will proceed through a logical workflow, integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy to build a self-validating structural proof.

Foundational Analysis: Molecular Formula and Key Functional Groups

The initial steps in any structure elucidation workflow are to determine the molecular formula and identify the primary functional groups present. This provides the fundamental building blocks upon which the complete structural picture will be assembled.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into complex NMR, confirming the elemental composition is crucial. HRMS provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula. For a bromine-containing compound, the isotopic pattern is a definitive diagnostic feature.

Protocol: The sample is analyzed by Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Expected Results: The chemical formula C₈H₄BrN₃ yields a monoisotopic mass of 220.9616. HRMS analysis should provide a measured mass within a narrow tolerance (typically < 5 ppm). A hallmark feature will be the presence of two major peaks of nearly equal intensity separated by approximately 2 Da: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). This iconic 1:1 isotopic signature is a classic indicator of a monobrominated compound.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique to identify key functional groups based on their characteristic vibrational frequencies. For this molecule, the nitrile and the pyrrole N-H are the most diagnostic.

Protocol: The spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples and requires minimal preparation.[3]

Expected Results:

  • N-H Stretch (Pyrrole): A moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹.[4]

  • C≡N Stretch (Nitrile): A sharp, strong, and highly characteristic absorption peak should appear in the 2220-2240 cm⁻¹ range, consistent with an aromatic nitrile where conjugation slightly lowers the frequency.[3][5][6]

  • Aromatic C=C/C=N Stretches: Multiple sharp bands of varying intensity will be observed between 1400-1600 cm⁻¹.

  • C-H Bending (Aromatic): Peaks in the 700-900 cm⁻¹ region can provide clues about the substitution pattern of the aromatic rings.

Unraveling the Core Skeleton: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Workflow for NMR Analysis

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis H1_NMR ¹H NMR (Proton Environments & Splitting) C13_NMR ¹³C NMR & DEPT-135 (Carbon Environments & Types) H1_NMR->C13_NMR Initial Hypothesis HSQC HSQC (Direct ¹H-¹³C Correlations) C13_NMR->HSQC Assign Protonated Carbons HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Confirm C-H pairs Conclusion Final Structure Assignment HMBC->Conclusion Establish Connectivity & Finalize Structure

Caption: Key HMBC correlations confirming the molecular backbone.

Data Synthesis and Final Confirmation

By integrating the data from all spectroscopic methods, a definitive structural assignment can be made.

Proton Label¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
1-H~12.8-C2, C3a, C7a
H2~8.6~128C3, C3a, C7a
H4~8.4~133C6, C7a, C3a
H6~7.8~131C4, C7a
--~148C7a
--~146C4a (implied)
--~117C≡N
--~112C7
--~98C3
--~120C3a

Note: Chemical shifts are approximate and may vary based on solvent and concentration.

The collective data provides an interlocking, self-consistent proof for the structure of This compound . The HRMS confirms the elemental formula and the presence of one bromine atom. The FTIR identifies the key nitrile and N-H functional groups. The ¹H and ¹³C NMR spectra define the number and type of proton and carbon environments, and the crucial HSQC and HMBC experiments unambiguously establish the atom-to-atom connectivity of the fused heterocyclic core and the precise location of the bromo and carbonitrile substituents.

Appendix: Standard Operating Protocols

A.1 High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ ion.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the mass accuracy is calibrated using a known standard immediately prior to the run.

  • Analysis: Determine the accurate mass of the monoisotopic peak and the M+2 peak. Use the instrument software to calculate the elemental composition and compare the measured mass and isotopic pattern to the theoretical values for C₈H₅BrN₃⁺.

A.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum with 1024-2048 scans.

  • DEPT-135: Acquire a DEPT-135 spectrum to differentiate CH/CH₃ from CH₂ signals.

  • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. Optimize the ¹JCH coupling constant to ~145 Hz.

  • HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to observe typical 2- and 3-bond correlations.

  • Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

References

  • Time.gov. (n.d.). Current time information in Pasuruan, ID.
  • Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 7-Bromo-1H-pyrrolo[3,2-c]pyridine | CAS 902837-42-7. Retrieved from [Link]

  • PMC - NIH. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

  • Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of pyrrole and its deuterated derivatives. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Pyrrolo [2, 3-f] Indole-3, 7-Dicarbonitriles. Retrieved from [Link]

  • MDPI. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

Sources

An In-depth Technical Guide to 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic scaffold, comprised of a pyrrole ring fused to a pyridine ring, offers a unique three-dimensional structure for probing biological systems. The presence of a bromine atom and a nitrile group provides versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed analytical methodologies for its characterization, and insights into its potential applications.

Chemical Identity and Structure

IUPAC Name: this compound

CAS Number: 1260387-11-8[1]

Chemical Formula: C₈H₄BrN₃

Molecular Weight: 222.04 g/mol

Chemical Structure:

G start Sample Dissolution (Methanol/Acetonitrile) hplc HPLC Injection (C18 Column) start->hplc gradient Gradient Elution (Water/Acetonitrile) hplc->gradient detection UV Detection (254 nm, 280 nm) gradient->detection analysis Chromatogram Analysis (Purity Assessment) detection->analysis G cluster_0 NMR Analysis Workflow sample_prep Sample Preparation (Deuterated Solvent) one_d_nmr 1D NMR (¹H, ¹³C, DEPT) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr For detailed analysis structure_elucidation Structure Elucidation one_d_nmr->structure_elucidation two_d_nmr->structure_elucidation

Sources

An In-Depth Technical Guide to 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (CAS: 1260387-11-8): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The document details the compound's physicochemical properties, outlines a plausible synthetic strategy based on established methodologies, explores its chemical reactivity and derivatization potential, and discusses its significant applications, particularly in the design of kinase inhibitors for oncology. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific programs.

Introduction and Strategic Importance

This compound is a substituted bicyclic heterocycle belonging to the pyrrolopyridine class of compounds. Its core structure, 1H-pyrrolo[3,2-c]pyridine, is also known as 5-azaindole, an important isostere of indole.[1] The strategic placement of a bromine atom and a nitrile group on this scaffold makes it an exceptionally valuable and versatile intermediate for chemical library synthesis and lead optimization campaigns.

The pyrrolopyridine nucleus is of particular interest because it mimics the purine ring of ATP, enabling derivatives to function as competitive inhibitors at the ATP-binding sites of various kinases.[2] As kinase dysregulation is a hallmark of many cancers, this scaffold is a foundational element in the development of targeted oncology therapeutics.[2] The bromine atom at the 7-position serves as a crucial synthetic handle for introducing molecular diversity via cross-coupling reactions, while the nitrile group at the 3-position offers a gateway to other functional groups such as amines and carboxylic acids.[1] Consequently, this compound is a cornerstone for building focused libraries of potential drug candidates targeting a range of diseases, from cancer to inflammatory disorders.[3][4]

Physicochemical Profile

A summary of the key physicochemical properties of this compound is presented below. This data is essential for planning chemical reactions, ensuring proper storage, and confirming material identity.

PropertyValueReference
CAS Number 1260387-11-8[5]
Molecular Formula C₈H₄BrN₃[5]
Molecular Weight 222.04 g/mol Calculated
Appearance Typically an off-white to yellow or brown solid/powderSupplier Data
Purity >95% (Typically available for research purposes)Supplier Data
Solubility Soluble in organic solvents like DMSO, DMF, and hot alcoholsGeneral Chemical Knowledge
Storage Store in a cool, dry place, away from light, often under inert gasGeneral Chemical Knowledge

Spectroscopic characterization data such as ¹H NMR, LC-MS, and HPLC are typically provided by commercial suppliers to confirm structural integrity and purity.[5]

Synthetic Strategies

The proposed strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Synthetic Workflow A 3,4-Dihalopyridine (e.g., 3-Bromo-4-chloropyridine) B Protected Aminopyridine Intermediate A->B  Amination (e.g., Buchwald-Hartwig)  or SNAr followed by protection   C Alkynylated Aminopyridine B->C  Sonogashira Coupling  with a protected alkyne   D Cyclized 7-Bromo-5-azaindole C->D  Base-mediated  Intramolecular Cyclization  (e.g., Larock Indole Synthesis variant)   E 7-Bromo-3-iodo-5-azaindole D->E  Regioselective Iodination  at C3 (e.g., NIS)   F Target Molecule: This compound E->F  Cyanation  (e.g., Zn(CN)₂, Pd catalyst)  

Proposed synthetic workflow for the target molecule.
Experimental Protocol (Proposed)

Step 1: Synthesis of a 4-Amino-3-bromopyridine Precursor The synthesis begins with a commercially available dihalopyridine. A site-selective amination is performed, often targeting the more reactive 4-position. The resulting amine is typically protected (e.g., as an acetamide) to modulate its reactivity in subsequent steps.[2]

Step 2: Palladium-Catalyzed Alkynylation (Sonogashira Coupling) The protected 4-amino-3-bromopyridine intermediate is subjected to a Sonogashira coupling with a suitable terminal alkyne, such as trimethylsilylacetylene. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, installs the carbon framework necessary for the pyrrole ring.

Step 3: Intramolecular Cyclization/Annulation Upon deprotection of the silyl group, the terminal alkyne is revealed. Treatment with a base (e.g., t-BuOK) promotes a 5-endo-dig cyclization, where the amino group attacks the alkyne, forming the pyrrole ring of the 7-bromo-5-azaindole core. This is a key ring-forming step.

Step 4: Regioselective Halogenation at the C3 Position The pyrrole ring of azaindoles is electron-rich and susceptible to electrophilic substitution, preferentially at the C3 position.[3][7] Treatment of the 7-bromo-5-azaindole intermediate with an electrophilic halogenating agent like N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) would install a halogen at the C3 position, yielding a 3,7-dihalo-5-azaindole derivative.

Step 5: Palladium-Catalyzed Cyanation The final step involves the conversion of the C3-halogen (iodine is often preferred for higher reactivity) to the target nitrile group. This is efficiently achieved through a palladium-catalyzed cyanation reaction, using a cyanide source such as zinc cyanide (Zn(CN)₂) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄). The product, this compound, can then be isolated and purified using standard techniques like column chromatography or recrystallization.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its three distinct reactive sites, which allow for systematic and independent chemical modifications. This "tripod" reactivity is ideal for structure-activity relationship (SAR) studies.

Key reactivity sites for chemical derivatization.
  • C7-Bromine Site: This is the primary site for diversification via palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings can be used to introduce a wide array of aryl, heteroaryl, alkyl, and alkynyl groups, allowing for extensive exploration of the solvent-exposed regions of a target protein's binding pocket.

  • C3-Nitrile Site: The nitrile group is a versatile functional group. It can be:

    • Hydrolyzed to a carboxylic acid, which can then form amides or esters.

    • Reduced to a primary amine (aminomethyl group), providing a basic center for salt formation or further derivatization.

    • Used as a precursor in cycloaddition reactions to form various heterocycles like tetrazoles.

  • N1-Pyrrole Proton: The N-H proton is acidic and can be deprotonated with a base, allowing for N-alkylation or N-arylation. This modification can be used to modulate solubility, block a hydrogen bond donor site, or introduce vectors that probe other regions of a binding site.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 5-azaindole scaffold is a "privileged" structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural and electronic similarity to the purine core of ATP allows it to effectively compete for the ATP-binding cleft in many protein kinases.

Kinase Inhibition Concept cluster_0 Kinase ATP-Binding Site hinge Hinge Region (Backbone H-bonds) pocket1 Hydrophobic Pocket 1 pocket2 Solvent-Exposed Region inhibitor 5-Azaindole Core Forms key H-bonds with hinge region R¹ Group (from C3) Occupies hydrophobic pocket R² Group (from C7) Extends into solvent-exposed region inhibitor:core->hinge H-Bonding inhibitor:r1->pocket1 Hydrophobic Interaction inhibitor:r2->pocket2 Improves Solubility/ Targets Outer Pocket

Conceptual binding mode of a 5-azaindole inhibitor.

Derivatives of the parent 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant promise in several therapeutic areas:

  • FMS Kinase Inhibition: FMS kinase (or CSF-1R) is over-expressed in various cancers and is involved in inflammatory disorders. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors, making them promising candidates for both anticancer and anti-arthritic drug development.[3][4]

  • Anticancer (Tubulin Inhibition): By designing molecules that mimic the structure of known tubulin polymerization inhibitors like combretastatin A-4, researchers have created 1H-pyrrolo[3,2-c]pyridine derivatives that act as potent anticancer agents. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[6][8][9]

  • Other Kinase Targets: The broader pyrrolopyridine class has yielded inhibitors for numerous other kinases critical to cancer progression, such as Focal Adhesion Kinase (FAK).[10]

This compound is an ideal starting point for synthesizing inhibitors like those described above. The C7-bromo position allows for the introduction of groups that can confer selectivity and target the solvent-exposed region, while the C3-nitrile allows for modifications that interact with the hydrophobic pocket near the hinge-binding region.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than a mere chemical reagent; it is a strategically designed molecular scaffold that provides an efficient and flexible entry point into a chemically rich space of high-value compounds. Its "tripod" reactivity allows for precise and independent modification at three key positions, making it an invaluable tool for SAR exploration in drug discovery. Its foundational role in the synthesis of kinase inhibitors underscores its importance to the future of targeted therapeutics, particularly in oncology. For any research program focused on kinase inhibition or heterocyclic chemistry, this compound represents a critical and powerful building block.

References
  • Giblin, G. M. P., et al. (2012). The synthesis and SAR of a series of novel azaindole CB2 agonists. Organic Letters. Available at: [Link]

  • Calvet, G., Livecchi, M., & Schmidt, F. (2011). Synthesis of Polysubstituted 5-Azaindoles via Palladium-Catalyzed Heteroannulation of Diarylalkynes. The Journal of Organic Chemistry, 76(11), 4734–4740. Available at: [Link]

  • Calvet, G., Livecchi, M., & Schmidt, F. (2011). Synthesis of Polysubstituted 5-Azaindoles via Palladium-Catalyzed Heteroannulation of Diarylalkynes. Sci-Hub. Available at: [Link]

  • Lemoine, H., et al. (2011). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • American Elements. (n.d.). 7-Bromo-1H-pyrrolo[3,2-c]pyridine. Available at: [Link]

  • Guerin, D. J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]

  • Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available at: [Link]

  • El-Faham, A., et al. (2015). Synthesis and Characterization of Pyrrolo [2, 3-f] Indole-3, 7-Dicarbonitriles. PDF. Available at: [Link]

  • Li, H., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The proposed synthesis is designed for robustness and adaptability, addressing the key challenges of regioselectivity and functional group installation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for the experimental choices.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine, commonly known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. Derivatives of this core structure have shown a wide range of biological activities, including but not limited to, kinase inhibition and anticancer properties. The specific target of this guide, this compound, incorporates two key functionalities: a bromine atom at the 7-position, which can serve as a handle for further diversification through cross-coupling reactions, and a carbonitrile group at the 3-position, a common pharmacophore in enzyme inhibitors.

The synthesis of highly functionalized azaindoles presents unique challenges due to the electronic nature of the fused ring system and the potential for competing reactions. This guide outlines a logical and efficient pathway to the target molecule, drawing from established synthetic transformations in heterocyclic chemistry.

Retrosynthetic Analysis and Strategic Approach

A plausible retrosynthetic analysis of the target molecule suggests a convergent approach. The core 1H-pyrrolo[3,2-c]pyridine ring system can be constructed from a suitably substituted pyridine precursor. The introduction of the 3-carbonitrile and 7-bromo substituents can be achieved through sequential functionalization of the core or by incorporating these functionalities into the starting materials.

Our proposed forward synthesis initiates with the construction of the 1H-pyrrolo[3,2-c]pyridine core, followed by functionalization at the 3-position and concluding with a regioselective bromination at the 7-position. This strategy allows for the controlled introduction of the key functional groups.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in three main stages:

  • Stage 1: Construction of the 1H-pyrrolo[3,2-c]pyridine Core.

  • Stage 2: Introduction of the 3-Carbonitrile Group.

  • Stage 3: Regioselective Bromination at the 7-Position.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Pathway Start Substituted Pyridine Core 1H-pyrrolo[3,2-c]pyridine Start->Core Ring Formation Cyano 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile Core->Cyano Cyanation at C3 Target This compound Cyano->Target Bromination at C7

An In-depth Technical Guide to the Spectral Analysis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

The 1H-pyrrolo[3,2-c]pyridine core is a significant pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and anticancer agents. The specific substitution pattern of this compound, featuring a bromine atom and a carbonitrile group, offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of compound libraries for drug discovery. Accurate and thorough analytical characterization is paramount to ensure the integrity of downstream biological and pharmacological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound, based on analysis of related pyrrolopyridine structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrrolopyridine core. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and nitrile substituents, as well as the heteroatoms in the ring system.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)12.0 - 12.5br s-
H28.5 - 8.7s-
H48.3 - 8.5d~ 5.0 - 5.5
H67.5 - 7.7d~ 5.0 - 5.5

Predicted data is based on the analysis of similar structures reported in scientific literature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the nitrile group will be indicated by a characteristic signal in the 115-120 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C2135 - 138
C3100 - 103
C3a130 - 133
C4145 - 148
C6118 - 121
C7125 - 128
C7a140 - 143
CN116 - 119

Predicted data is based on the analysis of similar structures reported in scientific literature.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Compound in Deuterated Solvent Acq Acquire 1H and 13C Spectra on NMR Spectrometer Prep->Acq Insert into Spectrometer Proc Fourier Transform, Phase & Baseline Correction Acq->Proc Raw FID Data Analysis Chemical Shift Calibration & Structural Assignment Proc->Analysis Processed Spectra MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Dilute Solution of Compound Acq Infuse into ESI Source of HRMS Prep->Acq Introduce Sample Analysis Identify [M+H]+ and Isotopic Pattern Acq->Analysis Mass Spectrum Confirm Compare Measured vs. Calculated Mass Analysis->Confirm Elemental Composition Confirmation

Caption: Workflow for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.

HPLC Method for Purity Analysis

A reverse-phase HPLC method is generally suitable for this class of compounds.

Table 4: Recommended HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Experimental Protocol for HPLC Analysis

Objective: To determine the purity of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: Use a standard HPLC system equipped with a UV detector, autosampler, and a C18 column.

  • Method Execution: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient method as described in Table 4.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & System Prep cluster_run Analysis cluster_analysis Data Processing SamplePrep Prepare Sample Solution Inject Inject Sample SamplePrep->Inject SystemPrep Equilibrate HPLC System SystemPrep->Inject Run Run Gradient Method Inject->Run Detect UV Detection Run->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure unambiguous structural confirmation and purity assessment. This guide provides a comprehensive framework, including predicted spectral data and detailed experimental protocols for NMR, MS, and HPLC analysis. By following these methodologies, researchers can confidently verify the identity and quality of this important synthetic building block, thereby ensuring the reliability of their subsequent research and development efforts.

References

Due to the lack of a specific public data sheet for this compound, the following references to related compounds and general analytical techniques are provided for context and further reading.

  • National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[Link]

The Emergence of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1H-pyrrolo[3,2-c]pyridine, commonly known as 5-azaindole, represents a privileged heterocyclic scaffold in drug discovery. Its structural similarity to indole allows it to function as a bioisostere, while the introduction of a pyridine nitrogen atom imparts distinct physicochemical properties, such as improved solubility and metabolic stability.[1] This guide focuses on a particularly valuable derivative, 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. We will explore its synthesis, chemical reactivity, and its role as a pivotal building block for developing potent therapeutic agents. The strategic placement of the bromine atom and the nitrile group offers orthogonal chemical handles for extensive derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds targeting a range of diseases, most notably cancer.

The 1H-pyrrolo[3,2-c]pyridine Core: A Bioisostere of Significance

Azaindoles are bioisosteric analogs of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[2] There are four structural isomers, with 1H-pyrrolo[3,2-c]pyridine (5-azaindole) and 1H-pyrrolo[2,3-b]pyridine (7-azaindole) being the most extensively studied in medicinal chemistry. The pyridine nitrogen introduces a hydrogen bond acceptor site, alters the electronic distribution of the ring system, and can significantly enhance aqueous solubility and other pharmacokinetic properties compared to its indole counterpart.[1]

These favorable attributes have led to the development of numerous clinical candidates and approved drugs containing an azaindole core.[2] A significant portion of these molecules function as kinase inhibitors, leveraging the scaffold's ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[2][3]

Synthetic Strategies for the 1H-pyrrolo[3,2-c]pyridine Scaffold

While classical indole syntheses like the Fischer or Bartoli methods are often inefficient for azaindoles due to the electron-deficient nature of the pyridine ring, modern organometallic chemistry has provided robust alternatives.[4][5] Palladium-catalyzed cross-coupling reactions, such as Larock heteroannulation, Suzuki coupling, and Sonogashira reactions, have become indispensable tools for constructing the azaindole nucleus.[6]

For the specific synthesis of the this compound core, a multi-step approach starting from a functionalized pyridine derivative is a logical and validated strategy. The following protocol is a representative synthesis adapted from established methodologies for related bromo-azaindoles.[7]

Key Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible pathway starting from commercially available 2,5-dibromopyridine.

Step 1: Nitration of 2,5-Dibromopyridine

  • Rationale: Introduction of a nitro group is the first step towards building the fused pyrrole ring. The nitro group will later be reduced to an amine, which is essential for the cyclization.

  • Procedure:

    • To a stirred solution of fuming nitric acid in concentrated sulfuric acid at 0 °C, slowly add 2,5-dibromopyridine.

    • Allow the mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

    • Cool the reaction and pour it carefully onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dibromo-3-nitropyridine.

Step 2: Vinylation via Stille or Suzuki Coupling

  • Rationale: Introduction of a vinyl group at the 2-position, which will become C2 and C3 of the pyrrole ring. The Stille coupling is effective for this transformation.

  • Procedure:

    • Dissolve 2,5-dibromo-3-nitropyridine in anhydrous toluene.

    • Add vinyltributyltin and a palladium catalyst, such as Pd(PPh₃)₄.

    • Degas the mixture and heat under reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction, filter through celite, and concentrate. Purify by column chromatography to obtain 5-bromo-3-nitro-2-vinylpyridine.

Step 3: Reductive Cyclization and Nitrile Formation

  • Rationale: This is the key ring-forming step. Reduction of the nitro group to an amine, which then spontaneously cyclizes onto the vinyl group, forms the pyrrole ring. The subsequent introduction of the nitrile at C3 is a critical functionalization. While various methods exist, a one-pot procedure or a two-step sequence involving protection, lithiation, and cyanation can be employed. A more direct approach involves cyclization of a precursor already containing the cyano group functionality. An alternative, more modern approach is outlined below.

Alternative Step 2 & 3: Palladium-Catalyzed Annulation

  • Rationale: A more convergent strategy involves the palladium-catalyzed reaction of an aminopyridine with a suitable alkyne precursor.

  • Procedure:

    • Start with 3-amino-2,5-dibromopyridine.

    • Perform a Sonogashira coupling with a protected cyano-alkyne, such as (trimethylsilyl)prop-2-ynenitrile, selectively at the 2-position.

    • The subsequent palladium- or copper-catalyzed intramolecular cyclization (Larock annulation) would yield the N-protected this compound.

    • Deprotection of the nitrogen furnishes the final product.

The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Core Synthesis & Functionalization A 2,5-Dibromopyridine B 2,5-Dibromo-3-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 5-Bromo-3-nitro-2-vinylpyridine B->C Stille Coupling (VinylSnBu₃, Pd(0)) D 7-Bromo-1H-pyrrolo[3,2-c]pyridine C->D Reductive Cyclization (e.g., Fe/AcOH) E This compound D->E Cyanation at C3 (e.g., NBS then CuCN) G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a pyrrolopyridine-based agent.

Conclusion and Future Outlook

The this compound scaffold is a high-value intermediate for medicinal chemists. Its synthesis, while requiring modern synthetic techniques, is achievable, and its orthogonal reactive sites offer unparalleled opportunities for diversification. The proven success of the broader azaindole class, particularly as kinase inhibitors, provides a strong rationale for the continued exploration of derivatives from this core. Future work will likely focus on developing highly selective inhibitors for specific kinase isoforms, exploring novel therapeutic targets beyond kinases, and optimizing the pharmacokinetic and safety profiles of lead compounds to advance new therapies into the clinic.

References

  • Current time inform
  • Azaindole Therapeutic Agents - PMC - PubMed Central.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity | ACS Medicinal Chemistry Letters.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed.
  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Publishing. Royal Society of Chemistry.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. University of Rostock.
  • Synthesis of 5-Azaindoles via a Cycloaddition Reaction between Nitriles and Donor−Acceptor Cyclopropanes | Organic Letters - ACS Publications.
  • Versatile and Convenient Methods for the Synthesis of C-2 and C-3 Functionalised 5-Azaindoles | Request PDF - ResearchGate.
  • Azaindole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Synthesis of compounds 21–24 from 5-azaindole. - ResearchGate.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry.
  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Graz University of Technology.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Royal Society of Chemistry.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. MDPI.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate.
  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH.

Sources

Unlocking Therapeutic Potential: A Technical Guide to Targeting Pathways with 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine (a 6-azaindole) scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and serve as a versatile hinge-binding element for a multitude of protein kinases. This technical guide provides an in-depth exploration of the potential therapeutic targets for a specific, functionalized derivative, 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile . Drawing upon extensive research into the biological activities of structurally related compounds, this document outlines two primary, high-potential therapeutic avenues for this molecule: the inhibition of Colony-Stimulating Factor 1 Receptor (FMS) kinase and the disruption of microtubule polymerization. For each proposed target, we present the scientific rationale, supporting evidence from analogous compounds, and detailed, field-proven experimental protocols for target validation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising chemical entity.

Introduction: The Privileged 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a bioisostere of indole and purine systems, granting it access to a wide range of biological targets. Its defining feature is the nitrogen atom in the pyridine ring, which can act as a crucial hydrogen bond acceptor, often engaging with the hinge region of the ATP-binding pocket in protein kinases. This interaction is a cornerstone of many kinase inhibitor designs. The specific compound of interest, This compound , possesses additional functional groups that can be exploited for enhanced potency and selectivity. The bromine atom at the 7-position can engage in halogen bonding or serve as a synthetic handle for further chemical modification, while the carbonitrile group at the 3-position can act as a hydrogen bond acceptor or a key pharmacophore for interaction with specific residues in a target's binding site.

Based on the established pharmacology of the 1H-pyrrolo[3,2-c]pyridine scaffold, this guide will focus on two distinct, yet highly relevant, therapeutic targeting strategies:

  • Inhibition of FMS Kinase: A receptor tyrosine kinase implicated in various cancers and inflammatory diseases.

  • Disruption of Tubulin Polymerization: A well-established anti-cancer strategy that targets microtubule dynamics.

Potential Target Class 1: FMS Kinase Inhibition

Scientific Rationale

Colony-Stimulating Factor 1 Receptor (FMS), also known as CSF-1R, is a member of the type III receptor tyrosine kinase family.[1] Its signaling, initiated by the binding of its ligands CSF-1 or IL-34, is crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[1] Overexpression and aberrant activation of FMS kinase are hallmarks of several pathologies, including ovarian, prostate, and breast cancers, as well as inflammatory conditions like rheumatoid arthritis.[1] Therefore, inhibitors of FMS kinase are promising therapeutic agents for these diseases. The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the development of potent and selective FMS kinase inhibitors, making this a primary avenue of investigation for our lead compound.[2]

Supporting Evidence from Analogous Compounds

Research has demonstrated that diarylamide and diarylurea derivatives featuring the pyrrolo[3,2-c]pyridine core exhibit significant FMS kinase inhibitory activity. For instance, a series of such compounds were tested, with the most potent, compound 1r , displaying an IC50 of 30 nM against FMS kinase. This compound also demonstrated selectivity for FMS over a panel of 40 other kinases and showed potent anti-proliferative activity against various cancer cell lines.[1] Another derivative, KIST101029 , was found to inhibit neoplastic cell transformation by suppressing the MAPK and mTOR signaling pathways downstream of FMS.[3] These findings strongly suggest that the 1H-pyrrolo[3,2-c]pyridine scaffold is well-suited for targeting the ATP-binding site of FMS kinase.

Experimental Validation Workflow

The following experimental workflow is designed to comprehensively assess the potential of This compound as an FMS kinase inhibitor.

FMS_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_conclusion Outcome biochem_start Start: Compound Synthesis and Purification kinase_assay In Vitro FMS Kinase Enzymatic Assay (ADP-Glo™) biochem_start->kinase_assay Test Compound selectivity Kinase Selectivity Profiling (Panel of >40 kinases) kinase_assay->selectivity Determine IC50 cell_viability Cell Viability Assay (MTT Assay) on FMS-dependent cancer cell lines selectivity->cell_viability Potent & Selective Compounds p_fms_assay Target Engagement: Inhibition of FMS Autophosphorylation (Western Blot) cell_viability->p_fms_assay downstream_signaling Downstream Pathway Analysis (p-ERK, p-AKT) p_fms_assay->downstream_signaling conclusion Validated FMS Kinase Inhibitor with Cellular Activity downstream_signaling->conclusion

Caption: Workflow for validating FMS kinase inhibition.

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4]

  • Reagent Preparation:

    • Prepare FMS Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, and 50 µM DTT.

    • Dilute recombinant human FMS kinase and the substrate (e.g., poly[Glu:Tyr] 4:1) in the kinase buffer.[3][4]

    • Prepare a stock solution of ATP in kinase buffer.

    • Serially dilute This compound in DMSO, then further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of the FMS kinase solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

  • Cell Seeding:

    • Seed FMS-dependent cancer cells (e.g., certain ovarian, prostate, or breast cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of This compound . Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Staining:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Potential Target Class 2: Disruption of Microtubule Dynamics

Scientific Rationale

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton.[5][7][8] They play critical roles in cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is crucial for their function, particularly in the formation of the mitotic spindle during cell division.[7] Compounds that interfere with microtubule dynamics are potent anti-mitotic agents and are among the most successful classes of anticancer drugs. These agents can be broadly categorized as microtubule-stabilizing or -destabilizing agents. A significant number of inhibitors bind to the colchicine-binding site on β-tubulin, preventing polymerization and leading to mitotic arrest and apoptosis.[5][7] Recent studies have identified 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization that act at the colchicine-binding site.[5][7][8]

Supporting Evidence from Analogous Compounds

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors.[5][7][8] One of the most potent compounds, 10t , exhibited IC50 values in the range of 0.12 to 0.21 µM against various cancer cell lines.[5][7] Further investigation revealed that this compound potently inhibited tubulin polymerization in vitro and disrupted the microtubule network in cells at nanomolar concentrations.[5][8] This led to a significant G2/M phase cell cycle arrest and the induction of apoptosis.[5][7] Molecular modeling studies confirmed that these compounds can favorably occupy the colchicine-binding site of tubulin.[5] This body of evidence provides a strong rationale for investigating This compound as a potential microtubule-disrupting agent.

Experimental Validation Workflow

The following workflow is designed to validate the activity of This compound as a microtubule-disrupting agent.

Tubulin_Workflow cluster_biochemical_tubulin Biochemical Assay cluster_cellular_tubulin Cell-Based Assays cluster_conclusion_tubulin Outcome biochem_start_tubulin Start: Compound tubulin_poly_assay In Vitro Tubulin Polymerization Assay (Spectrophotometry) biochem_start_tubulin->tubulin_poly_assay cell_viability_tubulin Antiproliferative Assay (MTT Assay) on rapidly dividing cancer cell lines tubulin_poly_assay->cell_viability_tubulin Inhibitory Compounds icc_assay Immunocytochemistry: Visualization of Microtubule Disruption cell_viability_tubulin->icc_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) icc_assay->cell_cycle_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) cell_cycle_assay->apoptosis_assay conclusion_tubulin Validated Microtubule Destabilizing Agent with Anti-mitotic Activity apoptosis_assay->conclusion_tubulin

Caption: Workflow for validating microtubule disruption.

This assay measures the increase in turbidity as tubulin monomers polymerize into microtubules.[9]

  • Reagent Preparation:

    • On ice, thaw lyophilized, >99% pure tubulin, GTP stock solution, and tubulin polymerization buffer.

    • Prepare a tubulin solution at a final concentration of 2 mg/mL in polymerization buffer containing GTP and a fluorescent reporter (for fluorescence-based detection).[10]

    • Dilute This compound and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) to the desired concentrations.

  • Polymerization Reaction:

    • In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.

    • Add the diluted compound or vehicle control.

    • Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.

    • Plot the change in absorbance over time to generate polymerization curves.

    • Compare the curves of the treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

    • Calculate the IC50 value for inhibition of polymerization.

This technique uses fluorescently labeled antibodies to visualize the microtubule network within cells.[11][12]

  • Cell Culture and Treatment:

    • Grow adherent cancer cells (e.g., HeLa) on glass coverslips in a 6-well plate until they are 50-70% confluent.[12]

    • Treat the cells with This compound at its IC50 concentration for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[13]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[12]

  • Immunostaining:

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 10% goat serum in PBS) for 1 hour.[12]

    • Incubate with a primary antibody against α-tubulin overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Observe changes in the microtubule network, such as depolymerization and mitotic spindle disruption, in the treated cells compared to the control cells.

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.[1][7][8]

  • Cell Treatment and Harvesting:

    • Treat cancer cells with various concentrations of the compound for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C.[8]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.[8]

    • Incubate in the dark for 30 minutes at room temperature.[8]

  • Flow Cytometry and Analysis:

    • Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

    • Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Summary and Future Directions

This compound represents a promising chemical scaffold with the potential to be developed into a potent therapeutic agent. Based on the well-documented activities of its core structure, this guide has outlined two primary and compelling therapeutic targeting strategies: the inhibition of FMS kinase and the disruption of microtubule dynamics. The detailed experimental workflows provided herein offer a comprehensive roadmap for the validation and characterization of this compound's biological activity.

Future research should focus on the synthesis and in vitro evaluation of This compound using the described protocols. Positive results from these initial studies would warrant further investigation into its pharmacokinetic properties, in vivo efficacy in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity. The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold, combined with the strategic placement of the bromo and carbonitrile functionalities, provides a strong foundation for the development of a novel clinical candidate.

References

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.
  • El-Gamal, M. I., & Oh, C. H. (2018). Full article: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166.
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Figshare. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
  • Promega Corporation. (n.d.).
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • ResearchGate. (n.d.).
  • Lee, J. Y., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.
  • Promega Corpor
  • JoVE. (2022, August 27). Immunolabeling to Analyze Microtubules in Embryo | Protocol Preview [Video]. YouTube.
  • Promega Corpor
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • Rosito, M. G., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. PMC - NIH.
  • ACS Publications. (2024, July 11). Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. Analytical Chemistry.
  • PubMed. (2024, July 23).
  • PubMed. (2023, August 12). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells.
  • ResearchGate. (2025, August 6). (PDF)
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
  • UConn Health. (n.d.). Protocol for Immunocytochemistry.
  • Abcam. (n.d.). Immunocytochemistry protocol.
  • PubMed Central (PMC) - NIH. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.

Sources

An In-depth Technical Guide to Pyrrolo[3,2-c]pyridine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug discovery. As an isomer of azaindole, this bicyclic system is a key pharmacophore in a variety of biologically active molecules. This guide provides a comprehensive overview of the synthetic strategies used to construct the pyrrolo[3,2-c]pyridine core, details its diverse range of biological activities, and explores its therapeutic potential, with a particular focus on its role as a potent kinase inhibitor in oncology and as an emerging antiviral agent.

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold - A Privileged Heterocycle

The fusion of a pyrrole ring to a pyridine ring gives rise to six possible isomers, collectively known as pyrrolopyridines or azaindoles. The pyrrolo[3,2-c]pyridine core, specifically, has garnered substantial attention due to its presence in numerous compounds with significant pharmacological properties. Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal scaffold for designing targeted therapies. The nitrogen atom in the pyridine ring and the pyrrole's NH group provide crucial hydrogen bonding capabilities, essential for binding to biological targets like enzyme active sites.

The versatility of this scaffold is highlighted by its role in the development of kinase inhibitors, anticancer agents, and antiviral compounds.[1][2] Researchers have successfully leveraged the pyrrolo[3,2-c]pyridine core to create potent and selective inhibitors for a range of therapeutic targets.

Synthetic Strategies: Constructing the Core

A variety of synthetic routes have been developed to access the pyrrolo[3,2-c]pyridine scaffold. The choice of a particular synthetic pathway often depends on the desired substitution pattern on the final molecule.

One common and effective strategy involves the rearrangement of a related pyrrolopyridine isomer. For instance, starting from the more readily available pyrrolo[2,3-b]pyridine, a multi-step sequence can be employed to achieve the desired pyrrolo[3,2-c]pyridine core.[3] This process typically involves:

  • N-Oxidation: Treatment of the starting pyrrolo[2,3-b]pyridine with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).[3]

  • Chlorination: The resulting N-oxide is then reacted with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce a chlorine atom at the 4-position.[3]

  • Ring Rearrangement: Fusion of the 4-chloropyrrolo[2,3-b]pyridine with a suitable nitroaniline derivative under thermal conditions leads to a ring rearrangement, yielding the 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt.[3]

Another notable synthetic approach begins with a substituted pyridine precursor, such as 2-bromo-5-methylpyridine. This method involves a sequence of nitration, reaction with N,N-dimethylformamide dimethyl acetal, and a reductive cyclization to form the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine.[4][5] This intermediate can then be further functionalized, for example, through copper-catalyzed coupling with a boronic acid to introduce a substituent at the 1-position.[4]

G cluster_0 Route A: Rearrangement cluster_1 Route B: From Pyridine Start_A Pyrrolo[2,3-b]pyridine Step_A1 m-CPBA (N-Oxidation) Start_A->Step_A1 Intermediate_A N-oxide intermediate Step_A1->Intermediate_A Step_A2 POCl3 (Chlorination) Intermediate_A->Step_A2 Intermediate_B 4-chloropyrrolo[2,3-b]pyridine Step_A2->Intermediate_B Step_A3 Nitroaniline (Fusion & Rearrangement) Intermediate_B->Step_A3 End_A Pyrrolo[3,2-c]pyridine Core Step_A3->End_A Start_B 2-Bromo-5-methylpyridine Step_B1 Fuming HNO3/H2SO4 (Nitration) Start_B->Step_B1 Intermediate_C 4-Nitro intermediate Step_B1->Intermediate_C Step_B2 DMF-DMA Intermediate_C->Step_B2 Intermediate_D Key Intermediate Step_B2->Intermediate_D Step_B3 Fe/Acetic Acid (Reductive Cyclization) Intermediate_D->Step_B3 End_B 6-bromo-1H-pyrrolo[3,2-c]pyridine Step_B3->End_B

Caption: Common synthetic routes to the pyrrolo[3,2-c]pyridine core.

Biological Activities and Therapeutic Potential

Derivatives of pyrrolo[3,2-c]pyridine have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

A significant area of research has focused on the development of pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors for the treatment of cancer.[3][6]

  • FMS Kinase Inhibition: A series of pyrrolo[3,2-c]pyridine derivatives were investigated for their inhibitory effects against FMS kinase (also known as CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.[3] One compound, designated as 1r , emerged as a highly potent and selective FMS kinase inhibitor with an IC50 value of 30 nM.[3][6] This compound also exhibited strong antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[3] Importantly, compound 1r showed a favorable selectivity index, being more toxic to cancer cells than to normal fibroblasts.[3]

  • Tubulin Polymerization Inhibition: Other pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, targeting the colchicine-binding site.[7][8] One such compound, 10t , displayed potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values between 0.12 and 0.21 μM.[5][7][8] Mechanistic studies revealed that compound 10t effectively inhibits tubulin polymerization, disrupts microtubule dynamics, and induces G2/M phase cell cycle arrest and apoptosis in cancer cells.[7][8]

  • Melanoma Treatment: New diarylureas and diarylamides featuring the 1H-pyrrolo[3,2-c]pyridine scaffold have shown potent antiproliferative activity against human melanoma cell lines.[9] Several of these compounds demonstrated superior potency compared to the approved drug Sorafenib.[9] Notably, some derivatives exhibited 2-digit nanomolar IC50 values against various melanoma cell lines.[9]

The pyrrolo[3,2-c]pyridine scaffold has also emerged as a promising foundation for the development of novel antiviral agents.

  • Influenza Virus Entry Inhibition: A class of compounds known as pyrrolopyridinamines (PPA), which contain the pyrrolo[3,2-c]pyridin-4-amine core, have been identified as entry inhibitors for influenza viruses.[10] These compounds exhibit broad-spectrum activity against multiple strains of influenza A and influenza B viruses.[10] Time-of-addition assays indicated that PPA compounds act at the early stages of viral infection, specifically interfering with the post-fusion process, which includes virus uncoating and the nuclear import of viral components.[10] This mechanism of action makes them attractive candidates for further development as anti-influenza drugs.[10]

Case Study: A Detailed Synthetic Protocol

To illustrate the practical synthesis of a biologically active pyrrolo[3,2-c]pyridine derivative, the following protocol is adapted from the synthesis of compound 1r , a potent FMS kinase inhibitor.[3]

Synthesis of a Diaryl-amide Pyrrolo[3,2-c]pyridine Derivative (analogue of 1r)

Step 1: Amine Precursor Synthesis The synthesis begins with the preparation of the key amine precursor, which involves the multi-step conversion from pyrrolo[2,3-b]pyridine as described in Section 2.0 (Route A). This yields the necessary 1-aryl-4-aminopyrrolo[3,2-c]pyridine derivative.

Step 2: Amide Coupling Reaction

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine precursor (1 equivalent) and the desired carboxylic acid (e.g., 4-morpholino-3-(trifluoromethyl)benzoic acid, 2 equivalents) in dry N,N-dimethylformamide (DMF).

  • Add 1-Hydroxybenzotriazole (HOBt) (2.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.6 equivalents) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (TEA) (0.2 equivalents) dropwise to the cooled mixture.

  • Remove the ice bath and heat the reaction mixture to 80 °C. Stir for 12 hours.

  • After cooling to room temperature, partition the reaction mixture between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final diaryl-amide compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[3,2-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

For the anticancer compounds targeting the colchicine-binding site of tubulin, SAR studies have revealed that:

  • The presence of a 3,4,5-trimethoxyphenyl moiety as the "A-ring" is crucial for activity.[11]

  • For the "B-ring," the introduction of electron-donating groups (like -CH3 or -OCH3) at the para-position of an aryl ring generally leads to increased antiproliferative activity.[11]

  • Conversely, electron-withdrawing groups (such as -F, -Cl, or -NO2) at the same position tend to decrease activity.[11]

  • Replacing the aryl B-ring with a heterocyclic ring, such as an indolyl group (as in compound 10t ), can significantly enhance potency.[5][11]

The following table summarizes the antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

CompoundB-Ring SubstituentHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10d 4-methylphenyl>10>10>10
10m 4-chlorophenyl>10>10>10
10p Naphthalen-2-yl0.981.021.15
10r Pyridin-3-yl0.450.510.62
10t Indolyl0.120.150.21

Data adapted from Wang et al., 2024.[5][11]

G cluster_0 Mechanism of Action (Tubulin Inhibition) Drug Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Drug->Polymerization Inhibits Tubulin->Polymerization Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for anticancer pyrrolo[3,2-c]pyridines.

Future Perspectives and Conclusion

The pyrrolo[3,2-c]pyridine scaffold continues to be a highly valuable framework in the field of drug discovery. Its proven success in generating potent kinase inhibitors and novel antiviral agents underscores its therapeutic potential. Future research will likely focus on:

  • Lead Optimization: Further optimization of existing lead compounds, like the FMS kinase inhibitor 1r and the tubulin inhibitor 10t , to improve their potency, selectivity, and pharmacokinetic properties.

  • Exploring New Targets: Expanding the application of the pyrrolo[3,2-c]pyridine scaffold to other biological targets, including different classes of enzymes and receptors.

  • Novel Synthetic Methodologies: Developing more efficient and versatile synthetic routes to access a wider range of structurally diverse derivatives.

References

  • El-Gamal, M. I., & Oh, C.-H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Wang, C., et al. (2024). Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link]

  • Lee, S., et al. (2016). Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. Biochemical and Biophysical Research Communications, 478(4), 1594-1601. [Link]

  • Abdel-Aal, E.-S. F., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(24), 7448-7452. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Wesołowska, O., & Sławiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. DSpace at KIST. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]

  • Veselov, I. S., et al. (2021). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a key heterocyclic building block for pharmaceutical research and development. The synthetic strategy is based on a robust and scalable four-step sequence commencing from a commercially available nitropyridine precursor. The core 7-bromo-5-azaindole scaffold is constructed via a Leimgruber-Batcho-type synthesis, involving the formation of a nitro-enamine intermediate followed by reductive cyclization. Subsequent functionalization at the C3 position is achieved through Vilsmeier-Haack formylation and a two-step conversion of the resulting aldehyde to the target nitrile. This protocol emphasizes mechanistic rationale, operational details, and safety considerations to ensure reliable and reproducible execution.

Introduction and Scientific Rationale

The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged isostere of indole found in numerous biologically active molecules, including kinase inhibitors, antivirals, and CNS-targeting agents. The introduction of a bromine atom at the C7 position provides a crucial handle for further diversification via cross-coupling reactions, while the C3-carbonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

The synthetic pathway detailed herein was designed for efficiency and modularity, employing well-established and high-yielding transformations. The key strategic elements include:

  • Leimgruber-Batcho Synthesis: This powerful method allows for the construction of the pyrrole ring from an ortho-nitrotoluene analogue.[1][2] It avoids the harsh conditions of some traditional indole syntheses and proceeds with high yields.[1][3]

  • Reductive Cyclization: The use of iron in acetic acid provides a cost-effective and efficient method for the simultaneous reduction of the nitro group and cyclization to form the azaindole core.[4]

  • Vilsmeier-Haack Formylation: This classic reaction is the most reliable method for the regioselective introduction of a formyl group at the electron-rich C3 position of the indole or azaindole nucleus.[5][6][7]

  • Aldehyde to Nitrile Conversion: A standard two-step, one-pot procedure via an oxime intermediate offers a clean and high-yielding route to the final carbonitrile product.

Overall Synthetic Workflow

The synthesis is comprised of four distinct steps, beginning with the formation of the pyrrole ring and concluding with the installation of the carbonitrile group.

Synthesis_Workflow cluster_0 Step 1 & 2: Azaindole Core Formation cluster_1 Step 3 & 4: C3-Functionalization A 3-Bromo-4-nitropyridine N-oxide B (E)-N,N-Dimethyl-2-(3-bromo-4-nitropyridin-1-ium-1-yl)ethen-1-amine A->B DMF-DMA, Pyrrolidine (Leimgruber-Batcho Step 1) C 7-Bromo-1H-pyrrolo[3,2-c]pyridine B->C Fe, Acetic Acid (Reductive Cyclization) D 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde C->D POCl3, DMF (Vilsmeier-Haack) E This compound (Target) D->E 1. NH2OH·HCl 2. Acetic Anhydride (Nitrile Formation)

Caption: Overall synthetic route for this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of (E)-N,N-Dimethyl-2-(3-bromo-4-nitropyridin-1-ium-1-yl)ethen-1-amine (Intermediate B)
  • Rationale: This step forms the key enamine intermediate required for the Leimgruber-Batcho cyclization. Pyrrolidine is used as a catalyst to accelerate the reaction.[1]

  • Procedure:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-4-nitropyridine N-oxide (10.0 g, 45.6 mmol, 1.0 eq).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 45 mL, 342 mmol, 7.5 eq).

    • Add pyrrolidine (1.9 mL, 22.8 mmol, 0.5 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 4 hours. The deep red-colored suspension should become a homogeneous solution.

    • Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1) until the starting material is consumed.

    • Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

    • Collect the dark red solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum.

  • Expected Outcome: A dark red crystalline solid. Yield: 11.0-12.5 g (88-99%).

Step 2: Synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate C)
  • Rationale: This step involves the reductive cyclization of the nitro-enamine. Iron powder in acetic acid is a classic and effective reagent for reducing the nitro group to an amine, which spontaneously cyclizes onto the enamine double bond, eliminating dimethylamine to form the aromatic pyrrole ring.[4]

  • Procedure:

    • To a 500 mL round-bottom flask, add glacial acetic acid (150 mL) and iron powder (13.5 g, 242 mmol, 6.0 eq).

    • Heat the suspension to 80 °C with vigorous stirring.

    • Add the enamine intermediate B (11.0 g, 40.4 mmol, 1.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 100 °C.

    • After the addition is complete, stir the reaction mixture at 100 °C for 2 hours.

    • Cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate (100 mL).

    • Carefully concentrate the filtrate under reduced pressure.

    • To the residue, add water (100 mL) and slowly basify to pH ~8-9 with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the crude product by silica gel chromatography (eluting with a gradient of 20-50% ethyl acetate in hexane) to afford the product.

  • Expected Outcome: An off-white to light brown solid. Yield: 5.5-6.7 g (69-84%).

Step 3: Synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (Intermediate D)
  • Rationale: The Vilsmeier-Haack reaction introduces a formyl group at the C3 position. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from POCl₃ and DMF and acts as the electrophile in this electrophilic aromatic substitution.[7]

  • Procedure:

    • In a dry 250 mL three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 4.5 mL, 48.3 mmol, 1.5 eq) dropwise via syringe, keeping the internal temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

    • Dissolve 7-Bromo-1H-pyrrolo[3,2-c]pyridine C (6.4 g, 32.2 mmol, 1.0 eq) in dry DMF (30 mL) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

    • After addition, allow the reaction to warm to room temperature and then heat to 40 °C for 3 hours.

    • Cool the reaction mixture back to 0 °C and cautiously quench by pouring it onto 200 g of crushed ice.

    • Neutralize the solution by the slow addition of 4M aqueous NaOH until the pH is ~8. A precipitate will form.

    • Stir the suspension for 1 hour, then collect the solid by vacuum filtration.

    • Wash the solid with cold water (3 x 50 mL) and dry under vacuum.

  • Expected Outcome: A pale yellow solid. Yield: 6.5-7.0 g (89-95%).

Step 4: Synthesis of this compound (Target E)
  • Rationale: This transformation proceeds via the formation of an aldoxime, which is subsequently dehydrated to the nitrile. Acetic anhydride is an effective dehydrating agent for this purpose. The reaction is often performed as a one-pot sequence.

  • Procedure:

    • To a suspension of the aldehyde D (6.0 g, 26.4 mmol, 1.0 eq) in formic acid (50 mL), add hydroxylamine hydrochloride (2.2 g, 31.7 mmol, 1.2 eq).

    • Heat the mixture to 100 °C and stir for 1 hour. The suspension should become a clear solution.

    • Cool the reaction to room temperature and then add acetic anhydride (10 mL, 105.6 mmol, 4.0 eq) dropwise.

    • Heat the mixture back to 100 °C and stir for an additional 2 hours.

    • Cool the reaction to room temperature and pour it into 200 mL of ice-water.

    • Adjust the pH to ~7-8 with saturated aqueous sodium bicarbonate.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under high vacuum.

  • Expected Outcome: An off-white to beige solid. Yield: 5.3-5.7 g (90-96%).

Data and Parameters Summary

StepStarting MaterialProductKey ReagentsYield (%)Purification
1 3-Bromo-4-nitropyridine N-oxideEnamine Intermediate B DMF-DMA, Pyrrolidine88-99%Crystallization
2 Enamine Intermediate B 7-Bromo-1H-pyrrolo[3,2-c]pyridine C Fe, Acetic Acid69-84%Column Chromatography
3 7-Bromo-1H-pyrrolo[3,2-c]pyridine C Aldehyde Intermediate D POCl₃, DMF89-95%Precipitation/Filtration
4 Aldehyde Intermediate D Target Product E NH₂OH·HCl, Acetic Anhydride90-96%Precipitation/Filtration

References

  • Leimgruber, W.; Batcho, A. D. Indole Synthesis. U.S. Patent 3,732,245, issued May 8, 1973. [Link: https://patents.google.
  • Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles, 1984, 22 (1), 195-221. [Link: https://www.heterocycles.jp/library/abstract?vol=22&page=195]
  • Cacchi, S.; Fabrizi, G. Reductive Cyclization of Nitro Compounds in Organic Synthesis. Chemical Reviews, 2011, 111 (5), PR1-PR44. [Link: https://pubs.acs.org/doi/abs/10.1021/cr100403z]
  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 2004, 49, 1-330. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or049.01]
  • Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 1991, 2, 777-794. [Link: https://www.sciencedirect.com/science/article/pii/B9780080523491000495]
  • Sharghi, H.; Sarvari, M. H. A mild and convenient method for the conversion of aldehydes to nitriles. Tetrahedron, 2002, 58 (52), 10323-10328. [Link: https://www.sciencedirect.com/science/article/abs/pii/S004040200201407X]

Sources

Synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine, or 5-azaindole, core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1] This bicyclic system, which marries an electron-rich pyrrole ring with an electron-deficient pyridine ring, serves as a versatile scaffold for developing therapeutic agents targeting a range of diseases. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into molecules with potent anticancer, kinase inhibitory, and other pharmacological activities.[2][3][4] The targeted synthesis of specifically functionalized derivatives, such as 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, is therefore of significant interest to researchers aiming to expand the chemical space for drug development and create novel molecular probes.

This application note provides a detailed, two-part experimental procedure for the synthesis of this compound. The protocol is designed for researchers and scientists in organic and medicinal chemistry. It outlines a proposed synthesis of the key intermediate, 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, followed by a regioselective bromination to yield the final product. The procedures are grounded in established synthetic methodologies for related heterocyclic systems, and the rationale behind the experimental choices is discussed in detail.

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-stage process. The first stage involves the construction of the core pyrrolo[3,2-c]pyridine-3-carbonitrile scaffold. The second stage is a regioselective electrophilic bromination of this intermediate.

G A Pyridine-based Starting Material B Pyrrole Ring Formation (e.g., Van Leusen Reaction) A->B TosMIC, Base C 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile B->C Cyclization & Aromatization D 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile E Electrophilic Bromination D->E Brominating Agent (e.g., NBS) F This compound E->F Purification

Caption: Proposed two-part synthetic workflow.

Part A: Synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (Proposed Protocol)

The construction of the pyrrole ring onto a pre-existing pyridine is a common strategy for synthesizing azaindoles. The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for creating substituted pyrroles and is proposed here for the synthesis of the key carbonitrile intermediate.[5][6]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-AcetylpyridineReagentSigma-Aldrich
Tosylmethyl isocyanide (TosMIC)98%Oakwood Chemical
Sodium hydride (NaH)60% dispersion in mineral oilAcros Organics
Anhydrous Tetrahydrofuran (THF)DriSolvEMD Millipore
Anhydrous Dimethylformamide (DMF)DriSolvEMD Millipore
Diethyl etherACS GradeFisher Scientific
Saturated aq. Ammonium ChlorideN/APrepared in-house
Anhydrous Sodium SulfateACS GradeVWR
Silica Gel230-400 meshSorbent Technologies
Experimental Procedure
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask via cannula.

  • TosMIC Addition: Cool the suspension to 0 °C in an ice bath. Dissolve tosylmethyl isocyanide (1.1 eq) in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

  • Reaction Initiation: Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 4-acetylpyridine (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile.

Part B: Synthesis of this compound

The bromination of the pyrrole ring is an electrophilic aromatic substitution. The regioselectivity is dictated by the electronic properties of the bicyclic system. The pyrrole ring is activated towards electrophilic attack, and with the C3 position occupied by an electron-withdrawing nitrile group, the C7 position is the most probable site for bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations.

Materials and Reagents
Reagent/MaterialGradeSupplier
1H-pyrrolo[3,2-c]pyridine-3-carbonitrileAs synthesized in Part AN/A
N-Bromosuccinimide (NBS)99%Alfa Aesar
Anhydrous AcetonitrileDriSolvEMD Millipore
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated aq. Sodium BicarbonateN/APrepared in-house
Anhydrous Magnesium SulfateACS GradeVWR
Silica Gel230-400 meshSorbent Technologies
Experimental Procedure
  • Dissolution: Dissolve 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • NBS Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a solid.

Mechanistic Rationale and Scientific Insights

The Van Leusen Pyrrole Synthesis

The proposed synthesis of the 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile intermediate is based on the Van Leusen reaction, a powerful tool for constructing five-membered heterocycles.[7][8] The reaction proceeds through the deprotonation of TosMIC by a strong base, such as sodium hydride, to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the 4-acetylpyridine. The resulting adduct undergoes an intramolecular cyclization, followed by elimination of the tosyl group and subsequent aromatization to form the stable pyrrole ring. The choice of a strong, non-nucleophilic base like NaH is crucial to ensure efficient deprotonation of TosMIC without competing side reactions.

Electrophilic Bromination: Regioselectivity

The bromination of the 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile intermediate is a classic example of an electrophilic aromatic substitution on an electron-rich heterocycle. The pyrrole moiety of the azaindole system is significantly more reactive towards electrophiles than the pyridine ring. The regiochemical outcome of the substitution is governed by the directing effects of the fused pyridine ring and the nitrile substituent. The electron-withdrawing nature of the nitrile group at the C3 position deactivates the adjacent C2 position. Consequently, electrophilic attack is directed to the available positions on the pyrrole ring, with the C7 position being electronically favored.

G cluster_0 Electrophilic Bromination Mechanism cluster_1 Key Steps A 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile B Sigma Complex (Wheland Intermediate) A->B + Br+ C This compound B->C - H+ D 1. Attack of the pyrrole π-system on the electrophile (Br+). E 2. Formation of a resonance-stabilized carbocation (sigma complex). F 3. Deprotonation to restore aromaticity.

Caption: Key steps in the electrophilic bromination of the pyrrole ring.

The use of a mild brominating agent like NBS at low temperatures helps to control the reactivity and prevent over-bromination or side reactions. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Quantitative Data Summary

StepReactant 1Eq.Reactant 2Eq.SolventTemp. (°C)Time (h)
A 4-Acetylpyridine1.0TosMIC1.1THFReflux4-6
B 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile1.0NBS1.05Acetonitrile01-2

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By leveraging established synthetic transformations for related heterocyclic systems, this guide offers a reliable pathway for researchers to access this valuable building block for drug discovery and chemical biology. The detailed step-by-step procedures, coupled with mechanistic insights, are intended to empower scientists to successfully synthesize and further explore the potential of this important class of molecules.

References

  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Available at: [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]

  • Molecules. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2531-2543. Available at: [Link]

  • Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available at: [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Available at: [Link]

  • Adhikari, A., & Li, J. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2643. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1844. Available at: [Link]

  • Al-Sultani, K. H., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Baghdad Science Journal, 20(4), 1331-1339. Available at: [Link]

  • Gulevskaya, A. V., & Zolotareva, A. S. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(4), 471-492. Available at: [Link]

  • Li, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(23), 16483-16487. Available at: [Link]

  • Obniska, J., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Pharmaceuticals, 13(12), 464. Available at: [Link]

  • Obniska, J., & Zagórska, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • El-Sheref, E. M., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5323. Available at: [Link]

  • ResearchGate. (2009). Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives. Available at: [Link]

Sources

Application Note: A Methodological Guide to Evaluating 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the kinase inhibitory potential of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. The pyrrolo[3,2-c]pyridine scaffold, a derivative of 7-azaindole, is recognized as a "privileged structure" in medicinal chemistry, known for its ability to effectively target the ATP-binding site of various protein kinases.[1][2][3] This document details the scientific rationale, step-by-step protocols for both biochemical and cell-based assays, and best practices for data analysis and interpretation, enabling a robust assessment of this novel compound's activity and potency.

Introduction: The Rationale for Screening Pyrrolo[3,2-c]pyridine Derivatives

Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important families of drug targets.[5] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

A significant portion of these inhibitors are designed as ATP competitors that bind to the highly conserved hinge region of the kinase ATP-binding pocket.[2] The 7-azaindole scaffold has proven to be an exceptional hinge-binding motif, capable of forming two crucial hydrogen bonds that mimic the interaction of adenine.[2][6] The pyrrolo[3,2-c]pyridine core, as a close structural analog, shares these advantageous properties and has been successfully utilized to develop potent inhibitors against kinases such as FMS, JAK, and VEGFR.[7][8][9]

This compound is a novel derivative of this promising scaffold. The inclusion of bromo and carbonitrile functional groups provides distinct electronic properties and potential vectors for further chemical modification. While its specific kinase targets are yet to be fully elucidated, its structural heritage makes it a compelling candidate for screening campaigns. This application note provides the necessary protocols to characterize its inhibitory profile, starting with direct enzymatic assays and progressing to more physiologically relevant cellular models.

Foundational Concepts in Kinase Inhibition Assays

A thorough evaluation of a potential kinase inhibitor requires a multi-faceted approach. It is crucial to distinguish between direct biochemical activity and efficacy within a complex cellular environment.

  • Biochemical Assays: These in vitro assays utilize purified, recombinant kinase enzymes to measure the direct interaction between the inhibitor and its target.[10] They are essential for determining intrinsic potency (e.g., IC50 value) and mechanism of action without the confounding variables of cell permeability or metabolism.[11] The most reliable biochemical assays directly measure the catalytic event—the transfer of phosphate from ATP to a substrate.[12]

  • Cell-Based Assays: These assays measure the inhibitor's effect on kinase activity within living cells.[13] They provide critical information on cell permeability, target engagement in a physiological context, and potential off-target effects.[11][14] A common approach is to quantify the phosphorylation of a known downstream substrate of the target kinase.[13][15]

A discrepancy between biochemical and cellular potency can often provide valuable insights into a compound's drug-like properties, such as its ability to cross the cell membrane.[11]

Caption: Principle of an ATP-competitive kinase inhibition assay.

Protocol 1: In Vitro Biochemical IC50 Determination using an ADP-Glo™ Luminescence Assay

This protocol describes a robust, universal biochemical assay for determining the half-maximal inhibitory concentration (IC50) of this compound. The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[16]

3.1. Principle of the Assay The assay is performed in two steps. First, the kinase reaction is allowed to proceed, generating ADP. Second, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent then converts the ADP to ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is inversely correlated with kinase inhibition; a potent inhibitor results in low ADP production and thus a low light signal.

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

3.2. Materials

  • Purified, active recombinant kinase of interest

  • Kinase-specific peptide or protein substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent)

  • Ultrapure ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • Anhydrous DMSO

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

3.3. Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create working stocks. For a 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is common.

    • Finally, dilute these DMSO stocks into the Kinase Assay Buffer to create the final concentrations for the assay, ensuring the final DMSO concentration in the reaction is ≤1%.

  • Assay Setup (per well):

    • Prepare a master mix of the kinase and substrate in Kinase Assay Buffer. The optimal concentrations of each must be empirically determined but should be at or below the Km for the substrate and result in ~10-30% ATP consumption in the reaction time.[17]

    • Add the kinase/substrate mix to the wells of the assay plate.

    • Add the diluted compound solutions to the appropriate wells.

    • Controls are critical:

      • 100% Activity Control (Vehicle): Add buffer with the corresponding percentage of DMSO instead of the compound.

      • 0% Activity Control (No Enzyme): Add buffer instead of the kinase/substrate mix.

  • Kinase Reaction:

    • Prepare an ATP solution in Kinase Assay Buffer at a concentration equal to the Km(ATP) of the kinase, if known.[17] This standardizes the conditions for comparing IC50 values.

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes (or an optimized time).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to deplete all remaining ATP.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

3.4. Data Analysis

  • Subtract the average signal from the "0% Activity" control wells from all other measurements.

  • Calculate the percent inhibition for each compound concentration relative to the "100% Activity" (vehicle) control: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, R) to determine the IC50 value.[18]

Protocol 2: Cell-Based Western Blot Assay for Target Inhibition

This protocol assesses the ability of the compound to inhibit a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

4.1. Principle of the Assay Cells expressing the target kinase are treated with the test compound. If the compound enters the cells and inhibits the kinase, the level of phosphorylation on its specific substrate will decrease. This change is detected and quantified by Western blotting using a phospho-specific antibody. Total protein levels of the substrate are also measured as a loading control.

Cell_Based_Assay_Principle cluster_cell Inside the Cell Upstream Upstream Signal (e.g., Growth Factor) Kinase Target Kinase (Active) Upstream->Kinase Substrate Substrate Kinase->Substrate P_Substrate Phospho-Substrate (p-Substrate) Substrate->P_Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) P_Substrate->Response Inhibitor Compound Enters Cell Inhibitor->Kinase Inhibition

Caption: Inhibition of a signaling pathway in a cell-based assay.

4.2. Materials

  • A cell line that expresses the active target kinase (e.g., a cancer cell line with a known activating mutation).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: phospho-specific antibody for the substrate and a total substrate antibody.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blotting equipment.

  • ECL (Enhanced Chemiluminescence) substrate and an imaging system.

4.3. Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours if the pathway is activated by serum components.

    • Prepare dilutions of the compound in culture media.

    • Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 100x the biochemical IC50) for a predetermined time (e.g., 2-4 hours). Include a vehicle (DMSO) control.[11]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and sample buffer.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and capture the signal with an imager.

  • Stripping and Re-probing:

    • Strip the membrane of the phospho-antibody (using a mild stripping buffer).

    • Re-probe the same membrane with the antibody for the total substrate protein to serve as a loading control.

4.4. Data Analysis

  • Quantify the band intensities for both the phospho-substrate and total substrate using image analysis software (e.g., ImageJ).

  • For each sample, normalize the phospho-substrate signal to the total substrate signal.

  • Calculate the percent inhibition of phosphorylation for each compound concentration relative to the vehicle-treated control.

  • Plot the data to visualize the dose-dependent inhibition of the target in a cellular context.

Data Interpretation and Best Practices

ParameterBiochemical Assay (In Vitro)Cell-Based Assay (In Situ)Rationale & Interpretation
Primary Output IC50 Value Cellular IC50 / % Inhibition The biochemical IC50 reflects the intrinsic potency of the compound against the purified enzyme. The cellular IC50 demonstrates efficacy in a physiological system.[15]
Key Variable ATP ConcentrationCell Permeability, Efflux PumpsAssays should be run at Km(ATP) for comparability.[17] A much higher cellular IC50 may indicate poor membrane permeability or active removal from the cell.[11]
Controls No Enzyme, Vehicle (DMSO)Vehicle (DMSO), Known InhibitorProper controls are essential to validate the assay window and ensure the observed effects are not due to the solvent or other artifacts.[5][11]
Next Steps Selectivity ProfilingOn-target ValidationIf potent, the compound should be screened against a broad panel of kinases to determine its selectivity profile.[5][19] Cellular effects should be confirmed as on-target, for example, by using a rescue experiment with a drug-resistant mutant kinase.[11]

Troubleshooting Common Issues:

  • High Variability: Ensure accurate pipetting, consistent incubation times, and proper mixing. Cell-based assays can be affected by cell passage number and confluency.[11]

  • No Inhibition: Confirm the activity of the kinase and the integrity of the compound. The compound may not be an inhibitor for the chosen kinase, or it may have degraded.

  • Poor Dose-Response Curve: The concentration range may be incorrect. Test a wider range of concentrations. Ensure the compound is fully solubilized in the assay buffer.

Conclusion

The this compound molecule belongs to a scaffold class with a proven track record in kinase inhibitor development.[8][9] The protocols outlined in this application note provide a robust, logical, and technically sound workflow to systematically evaluate its potential as a kinase inhibitor. By combining direct enzymatic inhibition assays with validation in cellular systems, researchers can generate the high-quality, reproducible data necessary to make informed decisions in early-stage drug discovery projects. Adherence to best practices, including rigorous use of controls and standardized assay conditions, is paramount for generating data that is both reliable and comparable across different studies.[17]

References

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  • NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Glinca, S., & Kuestner, L. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Dahal, R., & Le, T. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]

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Application Notes & Protocols: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile as a key intermediate in the synthesis of potent anti-cancer agents. The focus is on the strategic application of this scaffold in developing kinase and tubulin inhibitors, supported by detailed protocols for synthesis and biological evaluation.

Introduction: The Versatility of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, a bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry, particularly in the oncology domain. Its rigid structure and the presence of nitrogen atoms allow for diverse substitutions, leading to compounds with high affinity and selectivity for various biological targets. This compound is a strategically functionalized derivative, poised for elaboration into potent therapeutic candidates. The bromo group at the 7-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties, while the carbonitrile at the 3-position can be a key pharmacophoric feature or a precursor for other functional groups.

Part 1: Targeting FMS Kinase in Ovarian, Prostate, and Breast Cancers

Scientific Rationale

Colony-stimulating factor-1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of monocytes and macrophages.[1] In the tumor microenvironment, FMS kinase signaling is often hijacked by cancer cells to promote their growth, invasion, and metastasis. Overexpression of FMS kinase has been observed in various malignancies, including ovarian, prostate, and breast cancers, making it an attractive therapeutic target.[1] Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against FMS kinase.[1]

Experimental Workflow: From Intermediate to FMS Kinase Inhibitor

The following workflow outlines the synthesis and evaluation of a potent FMS kinase inhibitor derived from this compound.

FMS_Inhibitor_Workflow A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst) A->B Step 1 C 7-Aryl-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile B->C D Hydrolysis of Nitrile (Acid or Base) C->D Step 2 E 7-Aryl-1H-pyrrolo[3,2-c]pyridine-3-carboxamide D->E F FMS Kinase Activity Assay (e.g., LanthaScreen™) E->F Biological Evaluation G Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo®) E->G Biological Evaluation H Data Analysis (IC50 determination) F->H G->H

Caption: Synthetic and biological evaluation workflow for FMS kinase inhibitors.

Protocol 1: Synthesis of a 7-Aryl-1H-pyrrolo[3,2-c]pyridine-3-carboxamide Derivative

Objective: To synthesize a potential FMS kinase inhibitor from this compound via a Suzuki coupling followed by nitrile hydrolysis.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Sulfuric acid (concentrated)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Suzuki Coupling:

    • In a round-bottom flask, dissolve this compound (1 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1).

    • Add K₂CO₃ (2 eq) and degas the mixture with nitrogen for 15 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture at 100 °C for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 7-Aryl-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile.

  • Nitrile Hydrolysis:

    • Carefully add the 7-Aryl-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile to concentrated sulfuric acid at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the final 7-Aryl-1H-pyrrolo[3,2-c]pyridine-3-carboxamide.

Protocol 2: In Vitro FMS Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the synthesized compound against FMS kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, can be employed. The assay measures the inhibition of phosphorylation of a fluorescently labeled substrate by the kinase.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the FMS kinase enzyme, the fluorescently labeled substrate, and ATP.

  • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Add a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Incubate for another 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.

  • Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the percentage of inhibition to determine the IC₅₀ value.

Quantitative Data: Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives

The following table summarizes the reported antiproliferative activities of various 1H-pyrrolo[3,2-c]pyridine derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Diarylureas/DiarylamidesA375P (Melanoma)Nanomolar range[2]
Diarylureas/DiarylamidesNCI-9 Melanoma PanelNanomolar range[2]
Pyrrolo[3,2-c]pyridine derivative 1rOvarian, Prostate, Breast0.15 - 1.78[1]
Pyrrolo[3,2-c]pyridine derivative 10tHeLa (Cervical)0.12[3][4][5]
Pyrrolo[3,2-c]pyridine derivative 10tSGC-7901 (Gastric)0.15[3][4][5]
Pyrrolo[3,2-c]pyridine derivative 10tMCF-7 (Breast)0.21[3][4][5]

Part 2: Targeting Tubulin Polymerization as Colchicine-Binding Site Inhibitors

Scientific Rationale

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[5] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Colchicine-binding site inhibitors (CBSIs) bind to β-tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[3][5] The rigid 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed to design potent CBSIs.[3][4][5][6]

Signaling Pathway: Disruption of Microtubule Dynamics

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics A Pyrrolo[3,2-c]pyridine Derivative (CBSI) B β-Tubulin A->B Binds to Colchicine Site D Microtubule Polymerization A->D Inhibits C α-Tubulin F Dynamic Instability D->F G Mitotic Spindle Formation D->G Required for E Microtubule Depolymerization F->E H G2/M Phase Arrest G->H Leads to Failure of I Apoptosis H->I Induces

Caption: Mechanism of action for colchicine-binding site inhibitors.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a synthesized pyrrolo[3,2-c]pyridine derivative on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G1, S, and G2/M phases of the cell cycle.

Procedure:

  • Seed cancer cells (e.g., HeLa) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20 °C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This compound is a valuable and versatile building block in the design and synthesis of novel anti-cancer agents. Its strategic functionalization allows for the development of potent inhibitors targeting key oncogenic pathways, including FMS kinase signaling and microtubule dynamics. Further optimization of derivatives based on this scaffold, focusing on improving potency, selectivity, and pharmacokinetic properties, holds significant promise for the development of next-generation cancer therapeutics.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Vertex AI Search.
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). PubMed.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Taylor & Francis.
  • Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PubMed.
  • 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. (n.d.). MySkinRecipes.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024).

Sources

Application Notes and Protocols for 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold as a Privileged Structure in Chemical Biology

The 1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold also known as 5-azaindole, represents a "privileged structure" in medicinal chemistry and chemical probe development. Its unique arrangement of a pyrrole and a pyridine ring creates a pharmacophore capable of engaging in a diverse array of interactions with biological macromolecules, including hydrogen bonds, π-stacking, and hydrophobic interactions. This scaffold is a bioisostere of natural indole and purine systems, making it an ideal starting point for the design of molecules that target ATP-binding sites in enzymes, particularly protein kinases.[1][2]

While 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a novel compound with uncharacterized biological targets, its structural analogues have shown significant promise. Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have been identified as potent inhibitors of key cellular targets, including FMS kinase (CSF-1R) and tubulin.[3][4] These findings suggest that this compound is a high-potential candidate for development as a chemical probe to investigate signaling pathways regulated by these targets.

This document serves as a comprehensive guide for researchers, providing a strategic framework and detailed protocols for the characterization and application of this compound as a chemical probe, with a primary focus on its potential as a kinase inhibitor.

Hypothesized Biological Targets and Mechanism of Action

Based on extensive literature precedent for the 1H-pyrrolo[3,2-c]pyridine scaffold, two primary target classes are proposed for investigation:

  • Protein Kinases: Many derivatives act as ATP-competitive inhibitors. The pyrrolopyridine core mimics the adenine hinge-binding motif of ATP. The nitrile and bromo-substituents can be leveraged to confer selectivity and potency by forming specific interactions within the kinase active site. FMS kinase, a receptor tyrosine kinase crucial for monocyte/macrophage lineage, is a key validated target for this scaffold.[3] Inhibition of the FMS signaling pathway is a therapeutic strategy for various cancers and inflammatory diseases.[3][5]

  • Tubulin: Certain complex derivatives of this scaffold have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule polymerization.[4][6] This leads to G2/M phase cell cycle arrest and apoptosis, a mechanism central to many anticancer agents.

The following protocols are designed to rigorously test these hypotheses and establish a clear mechanism of action for the title compound.

Physicochemical Properties and Handling

PropertyValueSource/Note
CAS Number 1260387-11-8[BLDpharm][5]
Molecular Formula C₈H₄BrN₃[BLDpharm][5]
Molecular Weight 222.04 g/mol [BLDpharm][5]
Purity >98% (typical)Commercial Suppliers
Appearance Off-white to light yellow solid---
Storage Store at room temperature, sealed in a dry, dark place.[BLDpharm][5]
Solubility Soluble in DMSO and DMF. Poorly soluble in aqueous buffers.---

Stock Solution Preparation: For biological assays, prepare a 10 mM stock solution in 100% DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Further dilutions into aqueous assay buffers should be done immediately before use, ensuring the final DMSO concentration is typically ≤0.5% to minimize solvent effects.

Proposed Synthetic Route

While this compound is commercially available, understanding its synthesis provides a basis for creating analogues for structure-activity relationship (SAR) studies. A plausible synthetic approach can be adapted from established methods for similar heterocyclic systems.[6]

Synthetic Workflow A Substituted Pyridine Precursor B Nitration A->B HNO₃/H₂SO₄ C Formation of Vinyl Intermediate B->C DMF-DMA D Reductive Cyclization C->D Fe/AcOH E 7-Bromo-1H-pyrrolo[3,2-c]pyridine D->E NBS F Cyanation at C3 E->F e.g., Chlorosulfonyl isocyanate G Final Product: This compound F->G Dehydration

Caption: A plausible synthetic workflow for the title compound.

Protocols for Target Validation and Characterization

The following protocols provide a comprehensive workflow to validate the hypothesized biological targets and characterize the compound's activity.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (FMS Kinase)

This protocol determines the direct inhibitory effect of the compound on the enzymatic activity of a purified kinase, such as FMS. The ADP-Glo™ assay is recommended as it measures ADP production, a universal product of kinase reactions.

Rationale: This assay is critical to confirm direct target engagement and to determine the compound's potency (IC₅₀) in a clean, cell-free system. This eliminates confounding factors like cell permeability and off-target cellular effects.

Materials:

  • Recombinant human FMS kinase (e.g., from SignalChem or Promega).

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP (ultra-pure).

  • This compound.

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipette and plate reader capable of luminescence detection.

Workflow Diagram:

Kinase Assay Workflow A Prepare serial dilutions of This compound B Add Kinase, Substrate, and Compound to 384-well plate A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C for 60 min C->D E Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP D->E F Incubate at RT for 40 min E->F G Add Kinase Detection Reagent to convert ADP to ATP F->G H Incubate at RT for 30 min G->H I Measure Luminescence H->I J Calculate IC₅₀ I->J

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the compound in DMSO, starting from 1 mM. This will create a concentration range to test.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known FMS inhibitor like Pexidartinib (100% inhibition).

  • Add Kinase/Substrate Mix: Add 5 µL of a 2x kinase/substrate solution prepared in Kinase Assay Buffer to each well.

  • Initiate Reaction: Add 5 µL of a 2x ATP solution (final concentration should be near the Kₘ for FMS) to all wells to start the reaction. The final volume is 11 µL.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • Stop Reaction: Add 11 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the unconsumed ATP.

  • Signal Generation: Add 22 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.

  • Detection: Incubate at room temperature for 30 minutes and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the curve using a four-parameter logistic model to determine the IC₅₀ value.

Comparative Data for Related 1H-pyrrolo[3,2-c]pyridine Analogs:

Compound ID Target Kinase IC₅₀ (nM) Reference
Compound 1r FMS 30 [3]
Compound 1e FMS 60 [3]
KIST101029 FMS 96 [3]

| Compound 10t | Tubulin Polymerization | 120-210 (Antiproliferative) |[6] |

Protocol 2: Cellular Target Engagement - FMS Autophosphorylation Assay

This protocol assesses whether the compound can inhibit the activity of FMS kinase inside living cells by measuring the phosphorylation of the receptor upon stimulation with its ligand, CSF-1.

Rationale: A positive result in this assay demonstrates that the compound is cell-permeable and can engage its target in a physiological context. It bridges the gap between biochemical potency and cellular activity.

Materials:

  • FMS-expressing cell line (e.g., MV-4-11 acute myeloid leukemia cells).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Recombinant human CSF-1.

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Anti-phospho-FMS (Tyr723) and Anti-total-FMS.

  • Western Blotting or ELISA reagents.

Step-by-Step Procedure:

  • Cell Culture: Plate MV-4-11 cells in a 6-well plate and allow them to grow to 80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours. This reduces basal kinase activity.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells by adding CSF-1 (e.g., 50 ng/mL) for 15 minutes at 37°C. Include an unstimulated, untreated control.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold Lysis Buffer to each well and scrape the cells.

  • Lysate Collection: Collect the lysates, centrifuge at 14,000 rpm for 15 minutes at 4°C, and transfer the supernatant to a new tube.

  • Detection (Western Blot):

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-FMS and total FMS.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for p-FMS and normalize it to the total FMS signal. Determine the concentration-dependent inhibition of CSF-1-induced phosphorylation.

FMS (CSF-1R) Signaling Pathway:

FMS Signaling Pathway cluster_membrane Cell Membrane FMS FMS (CSF-1R) RAS RAS/RAF/MEK/ERK Pathway FMS->RAS PI3K PI3K/AKT/mTOR Pathway FMS->PI3K CSF1 CSF-1 (Ligand) CSF1->FMS Binds & Activates Probe This compound (Chemical Probe) Probe->FMS Inhibits (Hypothesized) Proliferation Cell Proliferation, Survival, Differentiation RAS->Proliferation PI3K->Proliferation

Caption: Simplified FMS (CSF-1R) signaling pathway and the hypothesized point of inhibition.

Protocol 3: Cellular Proliferation Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a fundamental method to assess the cytotoxic or cytostatic effects of a compound.

Rationale: This assay provides a functional cellular readout of the consequences of target inhibition. A potent anti-proliferative effect, especially in a cell line known to be dependent on the hypothesized target (e.g., FMS-driven cancer cells), strengthens the case for the compound's on-target activity.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma or an FMS-dependent line) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent followed by a solubilization step) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until a color change is apparent.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold is a validated starting point for the development of potent chemical probes and therapeutic agents. The protocols outlined in this document provide a rigorous, hypothesis-driven framework for characterizing this compound. Initial experiments should focus on confirming its inhibitory activity against FMS kinase and tubulin.

Successful validation will establish this molecule as a valuable tool for studying the roles of these targets in cell signaling, cancer biology, and immunology. Further development could involve synthesizing analogues to optimize potency and selectivity, or developing biotinylated or fluorescent versions to facilitate pull-down and imaging experiments, respectively.

References

  • (Reference placeholder for general medicinal chemistry principles)
  • (Reference placeholder for general chemical probe design)
  • Azaindoles have been accepted as important structures having various biological activities in medicinal chemistry in novel drug discovery. (Source: PubMed)
  • (Reference placeholder for general kinase inhibitor inform
  • (Reference placeholder for general tubulin inhibitor inform
  • A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesised as colchicine-binding site inhibitors with potent antitumor activities against several cancer cell lines.[4][6]

  • A derivative of 1H-pyrrolo[3,2-c]pyridine, KIST101029, was found to inhibit neoplastic cell transformation by inhibiting the MAPK and mTOR signaling pathways.[5]

  • (Reference placeholder for general cell biology methods)
  • The azaindole structural framework is an integral part of several biologically active molecules, and because the nitrogen atoms can form hydrogen bonds in ATP-binding sites, they are important sources of kinase inhibitors.
  • (Reference placeholder for general assay methodology)
  • Diarylureas and diarylamides with a 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant antiproliferative activity against human melanoma cell lines, with some compounds showing higher potency than Sorafenib.[7]

  • Further studies on 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated high potencies against a panel of nine melanoma cell lines.[8]

  • A series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase, with several compounds showing potent activity in the nanomolar range.[3]

  • Derivatives of 1H-pyrrolo[3,2-c]pyridine were designed as inhibitors that bind to the colchicine site of tubulin, leading to the disruption of microtubule dynamics and causing G2/M phase cell cycle arrest and apoptosis.[4][6]

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Comprehensive Guide to the Handling and Storage of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for the safe handling, storage, and use of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (CAS No. 1260387-11-8). This guide is intended for researchers, scientists, and drug development professionals. Given that this compound belongs to the class of halogenated nitrogen-containing heterocycles, which are frequently investigated for biological activity, it should be handled with the appropriate precautions for a potentially cytotoxic agent.[1][2][3]

Compound Profile and Scientific Context

This compound is a heterocyclic organic compound featuring a pyrrolopyridine core. This scaffold is of significant interest in medicinal chemistry as it mimics the purine ring of ATP, making its derivatives potential kinase inhibitors for applications in oncology and other therapeutic areas. The bromo and nitrile functionalities offer versatile handles for further chemical modifications, making this compound a valuable building block in drug discovery.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 1260387-11-8[4]
Molecular Formula C₈H₄BrN₃[4]
Molecular Weight 222.04 g/mol [4]
Appearance Solid (presumed off-white to yellow/orange powder/crystal)
Storage Keep in a dark place, sealed in dry, room temperature.[4]

Hazard Assessment and Safety Precautions

Based on the structure and the intended use in research, this compound should be treated as a potentially hazardous substance. Structurally related brominated pyridines and pyrrolopyridines are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[5][6] As with many novel compounds in drug discovery, the full toxicological profile is unknown, and it is prudent to handle it as a potentially cytotoxic agent.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound in its powdered form or in solution:

  • Gloves: Double-gloving with nitrile gloves is recommended. Gloves should be changed every 30 minutes or immediately if contaminated, torn, or punctured.[7]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles must be worn.

  • Lab Coat: A clean, buttoned lab coat, preferably with elastic cuffs, should be worn to protect skin and clothing.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a properly fitted respirator (e.g., N95 or higher) is essential to prevent inhalation of airborne particles.[8]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Assess_Hazards Assess Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_Gloves Don Double Nitrile Gloves Select_PPE->Don_Gloves Don_Eyewear Don Safety Goggles Don_Gloves->Don_Eyewear Don_Coat Don Lab Coat Don_Eyewear->Don_Coat Use_Hood Work in Fume Hood Don_Coat->Use_Hood Doff_PPE Doff PPE Correctly Use_Hood->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Figure 1: Personal Protective Equipment Workflow

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and to ensure the reproducibility of experimental results.

Solid Compound Storage
  • Temperature: Store at room temperature as recommended by the supplier.[4]

  • Atmosphere: Keep the container tightly sealed in a dry environment. The compound may be sensitive to moisture.

  • Light: Store in a dark place, for example, in an amber vial or inside a cabinet, to prevent potential photodegradation.

  • Inert Gas: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, as the pyrrole ring can be susceptible to this.

Solution Storage and Stability

For experimental use, stock solutions are typically prepared in aprotic solvents like Dimethyl Sulfoxide (DMSO).

  • Solvent Choice: High-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.[9]

  • Concentration: Prepare stock solutions at a concentration that ensures complete dissolution (e.g., 10 mM). The exact solubility should be determined empirically.

  • Storage Conditions:

    • Store stock solutions at -20°C or -80°C to slow down potential degradation.[10]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[11]

    • Protect solutions from light by using amber vials or wrapping them in aluminum foil.

  • Stability Considerations: The pyrrole and nitrile moieties may be susceptible to pH-dependent hydrolysis. Therefore, the stability of the compound in aqueous buffers at various pH values should be experimentally verified if it is to be stored in such solutions for extended periods.

Experimental Protocols

The following protocols provide a framework for the safe and effective use of this compound in a research setting.

Protocol for Preparing a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution for use in biological assays.

Materials:

  • This compound (MW: 222.04 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Glass vial with a Teflon-lined screw cap

  • Pipettes and sterile tips

Procedure:

  • Calculation:

    • To make a 10 mM (0.010 mol/L) solution, you need to calculate the mass of the compound required.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of a 10 mM solution: Mass = 0.010 mol/L * 0.001 L * 222.04 g/mol * 1000 mg/g = 2.22 mg.

  • Weighing:

    • In a chemical fume hood, carefully weigh out the calculated mass (e.g., 2.22 mg) of the compound into a tared glass vial.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.

    • Vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage:

    • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C or -80°C, protected from light.

Stock_Solution_Prep Start Start Calculate_Mass Calculate Mass for 10 mM Start->Calculate_Mass Weigh_Compound Weigh Compound in Fume Hood Calculate_Mass->Weigh_Compound Add_DMSO Add Anhydrous DMSO Weigh_Compound->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Inspect_Solution Visually Inspect for Clarity Dissolve->Inspect_Solution Label_Vial Label Vial Clearly Inspect_Solution->Label_Vial Store Store at -20°C or -80°C, Protected from Light Label_Vial->Store End End Store->End

Figure 2: Workflow for Stock Solution Preparation
Protocol for Handling Spills

Given the potential hazards, a clear protocol for spill management is essential.[2][3][8]

Small Spill (< 5 g of powder or < 5 mL of solution):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear double nitrile gloves, a lab coat, and safety goggles. If dealing with powder, a respirator is mandatory.

  • Containment:

    • Powder: Gently cover the spill with absorbent paper dampened with water to avoid raising dust.[2]

    • Liquid: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inwards.

  • Cleanup:

    • Carefully collect the absorbed material using a scoop or forceps and place it into a labeled, sealable plastic bag for cytotoxic waste.

    • Clean the spill area with a suitable decontaminating agent (e.g., a mild detergent solution), followed by 70% ethanol.

    • Wipe the area from the outer edge towards the center.

  • Disposal: Place all contaminated materials (gloves, wipes, absorbent) into the cytotoxic waste bag.

  • Decontaminate: Thoroughly wash hands with soap and water.

Large Spill (> 5 g of powder or > 5 mL of solution):

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert your institution's emergency response team or environmental health and safety office.

  • Isolate: Close doors to the affected area and post warning signs.

  • Do Not Attempt to Clean: Allow trained emergency personnel to handle the cleanup.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE, weigh boats, and wipes should be collected in a designated, clearly labeled hazardous waste container for "cytotoxic" or "halogenated organic" waste.[12]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled container for halogenated organic liquid waste. Do not pour this waste down the drain.[13]

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's environmental health and safety department for specific guidelines. Incineration at a licensed hazardous waste facility is a common disposal method for such compounds.[13]

References

  • Safe Handling of Oral "Cytotoxic" and "Caution" Medications. (2024). HealthHub. Available at: [Link]

  • Cytotoxic drugs and related waste – risk management. (n.d.). SafeWork NSW. Available at: [Link]

  • Eastwood, C., et al. (2017). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 24(1), e61–e69. Available at: [Link]

  • Guide for handling cytotoxic drugs and related waste. (n.d.). WorkSafe QLD. Available at: [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee, Knoxville. Available at: [Link]

  • Sessink, P. J. M., & Brouwers, E. E. L. M. (2006). Safe handling of cytotoxic drugs. Hospital Pharmacy Europe. Available at: [Link]

  • Chemical Spill Response Procedure. (n.d.). University of Manitoba. Available at: [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Available at: [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Available at: [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Available at: [Link]

  • 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine. (n.d.). PubChem. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). EPA. Available at: [Link]

  • Preparation of Stock Solutions. (n.d.). Enfanos. Available at: [Link]

  • Bromine water - disposal. (n.d.). Chemtalk. Available at: [Link]

  • 7-Bromo-1H-pyrrolo[3,2-c]pyridine. (n.d.). American Elements. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. (2025). Molecules. Available at: [Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. (2025). BMC Chemistry. Available at: [Link]

  • Bromine in waste incineration: partitioning and influence on metal volatilisation. (2004). The International Journal of Life Cycle Assessment. Available at: [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. (2017). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). Microorganisms. Available at: [Link]

  • 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. (n.d.). PubChem. Available at: [Link]

  • DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. (2018). Gaylord Chemical. Available at: [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2020). Molecules. Available at: [Link]

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Application Note: Utilizing 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile for High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for incorporating 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile , a member of the biologically significant pyrrolopyridine class of heterocyclic compounds, into high-throughput screening (HTS) workflows. The pyrrolo[3,2-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing potent activity as kinase inhibitors and anticancer agents.[1][2][3] This document outlines a robust primary biochemical screening protocol using Fluorescence Polarization (FP) and a confirmatory cell-based cytotoxicity assay, designed for drug discovery professionals. We emphasize the scientific rationale behind the methodologies and the stringent quality control required for a successful screening campaign.

Introduction: The Rationale for Screening Pyrrolopyridines

The pyridine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs. When fused with a pyrrole ring, it forms a pyrrolopyridine scaffold, which has demonstrated a remarkable breadth of biological activities, including potent inhibition of protein kinases.[2][4] Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for drug discovery.[5][6]

This compound (hereafter referred to as Compound-X) is a specific derivative positioned for discovery. The bromine atom at the 7-position provides a strategic vector for synthetic elaboration (e.g., via Suzuki or Buchwald-Hartwig cross-coupling reactions) to rapidly generate analog libraries for structure-activity relationship (SAR) studies.[7] The carbonitrile group can also be a key pharmacophoric element or a precursor for other functional groups. This application note details the use of Compound-X as a foundational molecule in a kinase-targeted HTS campaign.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1260387-11-8[8]
Molecular Formula C₈H₄BrN₃N/A
Molecular Weight 222.04 g/mol N/A
Structure Commercially Available[8][9][10][11]

The High-Throughput Screening Strategy

A successful HTS campaign is a multi-step process designed to efficiently identify true "hits" from a large compound library.[12][13] Our proposed strategy involves a sensitive and specific primary biochemical assay followed by a biologically relevant secondary cell-based assay to eliminate false positives and cytotoxic compounds early in the discovery pipeline.[14][15][16]

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Confirmatory & Counter-Screen cluster_2 Phase 3: Lead Optimization Primary_Assay Biochemical Screen (Fluorescence Polarization Kinase Assay) Data_Analysis_1 Primary Data Analysis (Z-Factor, % Inhibition) Primary_Assay->Data_Analysis_1 Raw Data Hit_ID Initial 'Hit' Identification Data_Analysis_1->Hit_ID Statistical Cutoff Dose_Response Dose-Response (IC50) Hit_ID->Dose_Response Progress Hits Secondary_Assay Secondary Screen (Cell-Based Cytotoxicity Assay) Hit_ID->Secondary_Assay Test for Cytotoxicity Validated_Hits Validated, Non-Toxic Hits Dose_Response->Validated_Hits Secondary_Assay->Validated_Hits Selectivity Data SAR SAR Studies (Analog Synthesis) Validated_Hits->SAR

Figure 1: A comprehensive HTS workflow from primary screening to hit validation.

Primary Screening: Fluorescence Polarization (FP) Kinase Assay

Principle of the Assay

Fluorescence Polarization is a robust, homogenous assay format ideal for HTS, measuring changes in the apparent molecular weight of a fluorescent probe.[17][18] In our proposed kinase assay, a fluorescently labeled peptide substrate (tracer) is small and rotates rapidly in solution, resulting in a low FP signal. Upon phosphorylation by the target kinase, a phosphopeptide-binding antibody binds to the tracer, creating a large molecular complex. This complex tumbles much more slowly, leading to a high FP signal. Inhibitors of the kinase, such as potential hits derived from Compound-X, will prevent phosphorylation, thus keeping the FP signal low.

FP_Principle cluster_0 No Inhibition (High FP Signal) cluster_1 Inhibition (Low FP Signal) Kinase Active Kinase PhosphoTracer Phosphorylated Tracer + Binding Antibody Kinase->PhosphoTracer Phosphorylation Tracer_A Fluorescent Peptide Tracer (Fast Tumbling) Tracer_A->PhosphoTracer ATP_A ATP ATP_A->Kinase Complex Large Fluorescent Complex (Slow Tumbling) PhosphoTracer->Complex Binding Kinase_I Inactive Kinase Tracer_B Fluorescent Peptide Tracer (Fast Tumbling) ATP_B ATP ATP_B->Kinase_I Inhibitor Inhibitor (e.g., Compound-X derivative) Inhibitor->Kinase_I Binding

Figure 2: Principle of the competitive Fluorescence Polarization kinase assay.

Protocol: FP-Based Kinase Inhibition Assay (384-Well Format)

This protocol is a template and requires optimization for the specific kinase target.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  • Kinase Solution: Dilute the target kinase in Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically (typically the concentration that yields ~50-80% of the maximum assay signal).
  • ATP/Tracer Solution: Prepare a 4X solution containing the fluorescent peptide tracer and ATP in Assay Buffer. The tracer concentration should be at its Kd for the binding partner (antibody), and the ATP concentration should be at its Km for the kinase to ensure sensitivity to competitive inhibitors.
  • Antibody Solution: Prepare a 4X solution of the phosphopeptide-binding antibody in Assay Buffer.
  • Test Compounds: Perform serial dilutions of Compound-X and library compounds in 100% DMSO. Then, dilute further into Assay Buffer to create a 4X final concentration with a consistent DMSO concentration (e.g., 2%).

2. Assay Procedure:

  • Using an automated liquid handler, dispense 5 µL of the 4X test compound solution into the wells of a 384-well, low-volume, black assay plate.[12]
  • Negative Controls (Max Signal): Dispense 5 µL of Assay Buffer with 2% DMSO.
  • Positive Controls (Min Signal): Dispense 5 µL of a known potent inhibitor or buffer without kinase.
  • Add 5 µL of the 2X Kinase Solution to all wells except the positive controls (add 5 µL Assay Buffer instead).
  • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
  • Initiate the reaction by adding 10 µL of the 2X ATP/Tracer solution to all wells.
  • Incubate for 60-120 minutes at room temperature. The optimal time should be determined during assay development to be within the linear phase of the reaction.
  • Stop the reaction by adding 5 µL of the 4X Antibody Solution.
  • Incubate for 30-60 minutes at room temperature to allow for antibody-tracer binding to reach equilibrium.
  • Read the plate on an FP-capable plate reader (e.g., Excitation: 485 nm, Emission: 530 nm).

Table 2: Example FP Kinase Assay Plate Layout and Parameters

ParameterRecommended Value/SetupRationale
Plate Format 384-well, black, low-volumeReduces reagent costs and is standard for HTS.[19]
Total Volume 25 µLMiniaturized format for HTS efficiency.
Compound Conc. 10 µM (single point)Standard concentration for primary screening.
Controls 32 wells Negative (DMSO), 32 wells PositiveSufficient replicates for robust statistical validation.
Kinase Conc. EC₅₀ - EC₈₀Balances signal window with sensitivity to inhibitors.
ATP Conc. KmEnsures detection of ATP-competitive inhibitors.
Incubation Time 60-120 minMust be within the linear range of the enzymatic reaction.

Assay Validation and Data Analysis

The Z'-Factor: A Measure of Assay Quality

Before initiating a full screen, the assay must be validated to ensure it can reliably distinguish hits from noise.[19] The Z'-factor is the gold-standard metric for this purpose.[20][21] It assesses the separation between the means of the positive (σp, µp) and negative (σn, µn) controls relative to their standard deviations.

Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|

Table 3: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay QualityRecommendation
> 0.5ExcellentThe assay is robust and suitable for HTS.[22][23][24]
0 to 0.5MarginalThe assay may be acceptable but is prone to false hits. Optimization is required.[22]
< 0UnacceptableThe control signals overlap; the assay cannot be used for screening.[21]

A "dry run" using only control plates must consistently yield a Z'-factor > 0.5 before screening the full library.[19]

Hit Identification

For the primary single-point screen, raw FP data is typically normalized to the plate controls:

% Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))

A "hit" is defined as any compound that exceeds a statistically determined threshold, commonly set at three standard deviations from the mean of the sample population.

Secondary Screening: Cell-Based Cytotoxicity Assay

Hits from the primary screen must be evaluated for potential cytotoxicity to eliminate compounds that inhibit the kinase simply by killing the cells. Cell-based assays provide more biologically relevant data than purely biochemical systems.[16][25] A resazurin (AlamarBlue) reduction assay is a simple, cost-effective, and HTS-compatible method to assess cell viability.[14]

Principle of the Assay

Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells. Cytotoxic compounds will reduce metabolic activity, resulting in a decreased fluorescent signal.

Protocol: Resazurin Cell Viability Assay (96 or 384-Well Format)

1. Cell Culture:

  • Select a cancer cell line relevant to the kinase target.
  • Seed cells into a 96 or 384-well clear-bottom tissue culture plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the "hit" compounds from the primary screen.
  • Treat the cells with the compounds for 24-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

3. Assay Procedure:

  • After the incubation period, add Resazurin solution to each well to a final concentration of ~10% of the culture volume.
  • Incubate for 1-4 hours at 37°C, protected from light.
  • Measure fluorescence using a plate reader (e.g., Excitation: ~560 nm, Emission: ~590 nm).

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Compounds showing significant cytotoxicity (e.g., >20% reduction in viability at the primary screening concentration) may be deprioritized or flagged as non-specific.

Conclusion

The framework presented here provides a comprehensive and scientifically rigorous approach for screening This compound and its derivative libraries. By combining a robust biochemical FP assay for primary screening with a relevant cell-based counter-screen, researchers can efficiently identify specific, non-toxic "hits." The emphasis on stringent assay validation, particularly the Z'-factor, ensures the generation of high-quality, reproducible data, forming a solid foundation for subsequent hit-to-lead and lead optimization campaigns. This structured workflow maximizes the potential for discovering novel kinase inhibitors for therapeutic development.

References

  • Vertex AI Search. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • PubMed. (2016). Application of Fluorescence Polarization in HTS Assays.
  • ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF.
  • SpringerLink. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • PubMed. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • PubMed. (2005). High-throughput screening for kinase inhibitors.
  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • PubMed. (2016). High-Throughput Cell Toxicity Assays.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Wikipedia. (n.d.). Z-factor.
  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • On HTS. (2023). Z-factor.
  • Science.gov. (n.d.). high-throughput cell-based assay: Topics by Science.gov.
  • RxPlora. (2024). What is Z' (read Z-factor)?.
  • NIH. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • BLDpharm. (n.d.). 1260387-11-8|this compound.
  • PubMed. (2009). Design and implementation of high-throughput screening assays.
  • Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • AMERICAN ELEMENTS. (n.d.). 7-Bromo-1H-pyrrolo[3,2-c]pyridine.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • ChemicalBook. (2025). 7-BROMO-1H-PYRROLO[3,2-C]PYRIDINE.
  • Amerigo Scientific. (n.d.). 7-Bromo-1H-pyrrolo[2,3-c]pyridine.
  • ChemUniverse. (n.d.). Order : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research.
  • NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • ResearchGate. (2025). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.
  • Parchem. (n.d.). 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Pyrrolo [2, 3-f] Indole-3, 7-Dicarbonitriles.
  • Master Thesis, Cornelia Hojnik. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines.
  • Chembeez. (n.d.). 7-bromo-1H-pyrrolo[2,3-c]pyridine, 95% | Chem Pure | Bangalore.

Sources

Application Notes & Protocols for the Derivatization of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[3,2-c]pyridine in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine, an isomer of 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with a wide range of biological targets, most notably protein kinases.[1] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties, improve binding affinity, and open new intellectual property avenues. This scaffold is the core of several approved drugs and is a focal point in the development of targeted therapies, particularly in oncology.

The starting material, 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, is a strategically functionalized building block for generating a diverse library of compounds for structure-activity relationship (SAR) studies. It possesses three key points for chemical modification:

  • C7-Bromo group: Ideal for palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, alkyl, or amino substituents.

  • N1-Hydrazino group: The pyrrole nitrogen can be alkylated or arylated to probe the impact of substitution on this vector.

  • C3-Carbonitrile group: This versatile functional group can be hydrolyzed to a carboxamide or carboxylic acid, or serve as a bioisosteric replacement for other hydrogen bond acceptors.

This guide provides a detailed overview of the strategic derivatization of this compound and step-by-step protocols for key transformations to facilitate SAR exploration for the discovery of novel therapeutics.

Strategic Derivatization for SAR Studies

A systematic exploration of the chemical space around the 1H-pyrrolo[3,2-c]pyridine core is essential for elucidating the SAR and optimizing lead compounds. The following diagram illustrates a logical workflow for the derivatization of this compound.

SAR_Workflow cluster_C7 C7-Position Derivatization cluster_N1 N1-Position Derivatization cluster_C3 C3-Position Derivatization start This compound C7_Suzuki Suzuki Coupling (Aryl/Heteroaryl) start->C7_Suzuki Pd Catalyst, Boronic Acid C7_Buchwald Buchwald-Hartwig (Amino) start->C7_Buchwald Pd Catalyst, Amine C7_Sonogashira Sonogashira Coupling (Alkynyl) start->C7_Sonogashira Pd/Cu Catalyst, Alkyne N1_Alkylation N-Alkylation start->N1_Alkylation Base, Alkyl Halide C3_Hydrolysis Nitrile Hydrolysis (Amide/Acid) C7_Suzuki->C3_Hydrolysis Final_Library Diverse Compound Library for SAR C7_Suzuki->Final_Library C7_Buchwald->C3_Hydrolysis C7_Buchwald->Final_Library C7_Sonogashira->C3_Hydrolysis C7_Sonogashira->Final_Library N1_Alkylation->C7_Suzuki C3_Hydrolysis->Final_Library C3_Derivatization Start C3-Carbonitrile (R-CN) Amide C3-Carboxamide (R-CONH2) Start->Amide H2O2, Base Acid C3-Carboxylic Acid (R-COOH) Amide->Acid Acid or Base Hydrolysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The pyrrolo[3,2-c]pyridine core, a bioisostere of indole, is a privileged structure in medicinal chemistry, known for enhancing solubility and bioavailability in drug candidates. This document provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis.

I. Troubleshooting Guide: Low Reaction Yield

One of the most common issues encountered in organic synthesis is lower-than-expected yield. This section addresses potential causes for low yields in the synthesis of this compound and provides actionable solutions.

Issue 1: Incomplete Starting Material Conversion

Question: My reaction stalls, and I observe a significant amount of unreacted starting material by TLC or LC-MS analysis. What are the likely causes and how can I drive the reaction to completion?

Answer: Incomplete conversion is often traced back to issues with reagents, reaction conditions, or the inherent reactivity of the substrates. Let's break down the common culprits.

Potential Causes & Solutions

Potential Cause Scientific Rationale Troubleshooting Suggestions
Insufficiently Strong Base The formation of the pyrrolo[3,2-c]pyridine ring system often involves a cyclization step that requires a strong base to deprotonate a precursor. If the base is not strong enough, the equilibrium will not favor the cyclized product.- Switch to a Stronger Base: If you are using a weaker base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).[1] - Ensure Anhydrous Conditions: Strong bases are often highly reactive with water. Ensure all glassware is oven-dried and solvents are rigorously dried before use.
Inadequate Reaction Temperature Many cyclization reactions have a significant activation energy barrier. Insufficient thermal energy can lead to slow or stalled reactions.- Increase Reaction Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to check for product formation and decomposition. - Microwave Irradiation: For certain steps, microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[2]
Poor Reagent Quality Degradation of starting materials or reagents, particularly organometallics or anhydrous solvents, can halt the reaction.- Verify Reagent Purity: Use freshly opened or properly stored reagents. If in doubt, purify starting materials before use. - Titrate Organometallic Reagents: The concentration of commercially available organometallic reagents like n-butyllithium can decrease over time. Titrate them before use to ensure accurate stoichiometry.
Presence of Oxygen Some intermediates in the synthesis of heterocyclic compounds can be sensitive to oxidation by atmospheric oxygen, leading to undesired side products and lower yields.- Degas Solvents: Before use, degas reaction solvents by bubbling an inert gas (e.g., argon or nitrogen) through them or by using a freeze-pump-thaw technique. - Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.
Troubleshooting Workflow: Diagnosing Low Conversion

start Low Yield: Incomplete Conversion check_base Is the base strong enough? start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes increase_base Use a stronger base (e.g., NaH, LDA) check_base->increase_base No check_reagents Are reagents and solvents of high quality? check_temp->check_reagents Yes increase_temp Increase temperature or use microwave heating check_temp->increase_temp No check_atmosphere Is the reaction under an inert atmosphere? check_reagents->check_atmosphere Yes purify_reagents Purify starting materials and dry solvents check_reagents->purify_reagents No inert_atmosphere Degas solvents and use an inert gas blanket check_atmosphere->inert_atmosphere No end Improved Yield check_atmosphere->end Yes increase_base->end increase_temp->end purify_reagents->end inert_atmosphere->end

Caption: A step-by-step decision tree for troubleshooting low conversion rates.

II. Troubleshooting Guide: Formation of Side Products

The formation of impurities and side products can significantly complicate purification and reduce the overall yield. This section focuses on identifying and mitigating common side reactions.

Issue 2: Presence of Isomeric Impurities

Question: My crude product shows multiple spots on TLC with similar Rf values, and the NMR spectrum is complex. How can I minimize the formation of isomers?

Answer: The synthesis of substituted pyrrolopyridines can sometimes lead to the formation of regioisomers, depending on the specific synthetic route employed. The electronic nature of the pyridine ring and the directing effects of substituents play a crucial role.

Potential Causes & Solutions

Potential Cause Scientific Rationale Troubleshooting Suggestions
Lack of Regiocontrol in Cyclization In Fischer indole-type syntheses of azaindoles, the electron-deficient nature of the pyridine ring can disfavor the desired cyclization, leading to alternative reaction pathways or rearrangements.[3]- Optimize Catalyst: The choice of acid catalyst is critical. While Brønsted acids are common, Lewis acids or polyphosphoric acid (PPA) can be more effective in promoting the cyclization of pyridylhydrazones.[3] - Control Temperature: Carefully control the reaction temperature, as higher temperatures can sometimes lead to undesired isomerizations.
Competing Nucleophilic Attack During the construction of the pyrrole ring, if there are multiple electrophilic sites on the pyridine precursor, a nucleophile may attack at an undesired position, leading to an isomeric product.- Use Protecting Groups: If your pyridine starting material has multiple reactive sites, consider using a protecting group strategy to block undesired reactivity. - Modify Reaction Conditions: Altering the solvent, temperature, or the nature of the nucleophile can sometimes favor the desired reaction pathway.
Issue 3: Product Degradation

Question: I observe significant product decomposition during the reaction or work-up. What steps can I take to improve the stability of my compound?

Answer: Pyrrolopyridine derivatives, while generally stable, can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents.

Potential Causes & Solutions

Potential Cause Scientific Rationale Troubleshooting Suggestions
Harsh pH Conditions Strong acidic or basic conditions during work-up can lead to hydrolysis of the nitrile group or decomposition of the heterocyclic core.- Neutralize Carefully: After the reaction is complete, carefully neutralize the reaction mixture to a pH of ~7 before extraction. - Use Mild Acids/Bases: If an acidic or basic wash is necessary, use dilute solutions (e.g., 1 M HCl, saturated NaHCO₃) and minimize contact time.
Oxidation The electron-rich pyrrole ring can be susceptible to oxidation, especially if the reaction is worked up in the presence of air for extended periods.- Minimize Air Exposure: During work-up and purification, try to minimize the exposure of the product to air. - Use Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during work-up or storage can prevent oxidative degradation.
Sensitivity to Silica Gel Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[4]- Deactivate Silica Gel: Before use, wash the silica gel with a solution of triethylamine in the eluent to neutralize acidic sites.[4] - Use Alternative Stationary Phases: Consider using neutral or basic alumina for purification.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: While several synthetic strategies exist for the construction of the 7-azaindole core, a common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine.[1] For instance, a substituted pyridine can be elaborated and then cyclized to form the desired bicyclic system. One reported method involves the reaction of a functionalized pyridine with an appropriate reagent to form the pyrrole ring, followed by bromination and cyanation.[2]

Q2: What are the best practices for purifying this compound?

A2: Column chromatography is a standard method for purification.[4] A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[4] Due to the potential for the compound to streak on silica gel, it is advisable to use a solvent system containing a small amount of a polar modifier like methanol or a basic additive like triethylamine to improve peak shape.[4] Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can also be an effective method for obtaining highly pure material.

Q3: My purified product is colored. Is this normal, and how can I decolorize it?

A3: It is not uncommon for heterocyclic compounds to have some color due to trace impurities. If the color persists after chromatography, you can try treating a solution of the compound with activated charcoal. Briefly stir the solution with a small amount of charcoal, then filter it through a pad of celite to remove the charcoal. This can often remove colored impurities.

Q4: Can you provide a general experimental protocol for a key step in the synthesis?

A4: A crucial step in many syntheses of similar scaffolds is the base-mediated cyclization. Below is a representative, generalized protocol for such a step. Note: This is a general guideline and may need to be optimized for your specific substrate.

Representative Protocol: Base-Mediated Cyclization

Materials:

  • Appropriate acyclic precursor

  • Anhydrous solvent (e.g., THF, DMF)

  • Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Preparation: Under an inert atmosphere, add the acyclic precursor to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Base Addition: Carefully add the strong base portion-wise to the stirred solution. Caution: Hydrogen gas is evolved when using NaH. Ensure proper ventilation.

  • Reaction: Allow the reaction to stir at the specified temperature for the required time, monitoring its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution) at 0 °C.

  • Work-up: Proceed with the standard aqueous work-up and extraction protocol.

Visualizing the Synthetic Logic

The synthesis of complex heterocyclic systems like this compound can be thought of as a convergent process, where simpler building blocks are assembled into the final target.

pyridine Substituted Pyridine Precursor pyrrolo_pyridine 1H-pyrrolo[3,2-c]pyridine Core pyridine->pyrrolo_pyridine pyrrole_reagents Pyrrole Ring Formation Reagents pyrrole_reagents->pyrrolo_pyridine bromination Brominating Agent (e.g., NBS) bromo_pyrrolo_pyridine 7-Bromo-1H-pyrrolo[3,2-c]pyridine bromination->bromo_pyrrolo_pyridine cyanation Cyanating Agent (e.g., CuCN) final_product 7-Bromo-1H-pyrrolo[3,2-c]pyridine -3-carbonitrile cyanation->final_product pyrrolo_pyridine->bromo_pyrrolo_pyridine bromo_pyrrolo_pyridine->final_product

Caption: A simplified workflow illustrating the key transformations in the synthesis.

IV. References

  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Retrieved from BenchChem Technical Support.

  • The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from

  • National Institutes of Health. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from

  • National Institutes of Health. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from _

  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from BenchChem Technical Support.

Sources

Technical Support Center: Purification of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. The unique chemical architecture of this molecule, featuring a basic pyridine ring, an acidic pyrrole N-H, a reactive bromo substituent, and a polar carbonitrile group, presents a distinct set of purification challenges. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to empower you to overcome these obstacles and achieve high purity of your target compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, offering probable causes and actionable solutions based on established chemical principles for heterocyclic compounds.[1][2]

Issue 1: Low Recovery and Tailing during Silica Gel Column Chromatography

Probable Cause 1: Interaction with Acidic Silica Gel

The basic nitrogen atom in the pyridine ring of your compound can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing of the product peak, poor separation from impurities, and in some cases, irreversible adsorption, resulting in low recovery.

Solutions:

  • Neutralize the Stationary Phase: Before performing chromatography, prepare a slurry of your silica gel in the chosen eluent and add 1-2% triethylamine (Et₃N) or pyridine. This will neutralize the acidic sites on the silica.

  • Use a Modified Mobile Phase: Incorporate a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, into your eluent system. This will compete with your compound for binding to the acidic sites on the silica gel, leading to improved peak shape.

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina. A preliminary thin-layer chromatography (TLC) analysis on alumina plates can help in selecting an appropriate solvent system.

Probable Cause 2: Inappropriate Solvent System

The polarity of the eluent is critical for achieving good separation. An eluent that is too polar will cause all components to elute quickly with poor separation, while a non-polar eluent may not move your compound off the baseline.

Solutions:

  • Systematic TLC Analysis: Before committing to a column, perform a thorough TLC analysis using a range of solvent systems. A good starting point for azaindole derivatives is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate.[3] A solvent system that gives your product an Rf value of 0.2-0.3 is often a good starting point for column chromatography.

  • Employ a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective for separating compounds with a wide range of polarities. For example, you could start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.

Issue 2: Persistent Impurities After a Single Purification Step

Probable Cause 1: Co-eluting Impurities

Your crude product may contain impurities with polarities very similar to your desired compound, making them difficult to separate with a single chromatographic step. These could be regioisomers formed during the synthesis or side-products with similar functional groups.

Solutions:

  • Multi-Step Purification: A combination of purification techniques is often necessary. For instance, an initial flash chromatography step can be followed by recrystallization or preparative HPLC for final polishing.

  • Orthogonal Chromatography: If you suspect co-eluting impurities, consider using a different chromatographic mode for the second purification step. For example, if you performed normal-phase chromatography on silica, a subsequent separation on a reversed-phase (C18) column could be effective.

Probable Cause 2: Unreacted Starting Materials and Reagents

The synthesis of this compound likely involves multiple steps. Residual starting materials or reagents, such as those used for bromination or cyanation, can contaminate the final product. For example, syntheses of related bromopyridines can be challenging, and may result in byproducts.[4]

Solutions:

  • Aqueous Work-up: Before attempting chromatography, perform an aqueous work-up to remove water-soluble impurities. Washing the organic extract with a mild acid (e.g., dilute HCl) can remove basic impurities, while a wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.

  • Pre-purification by Extraction: A liquid-liquid extraction can be a powerful tool to remove impurities with different acid-base properties.

Issue 3: Difficulty with Recrystallization

Probable Cause 1: Inappropriate Solvent Choice

Finding a suitable solvent for recrystallization can be challenging, especially for pyridine-containing compounds which can exhibit complex solubility behavior.[1] An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Solutions:

  • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities on a small scale. Common choices for recrystallization include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (hexanes, heptane).

  • Use a Co-solvent System: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be very effective. Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow the solution to cool slowly to induce crystallization. Common co-solvent pairs include ethyl acetate/hexanes and methanol/water.

Probable Cause 2: Oiling Out

Instead of forming crystals, your compound may separate from the solution as an oil. This often happens when the solution is supersaturated or cools too quickly.

Solutions:

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, you can place it in a refrigerator or freezer to maximize crystal formation.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. However, some common possibilities include:

  • Unreacted Starting Materials: Such as a precursor aminopyridine or a halogenated pyridine derivative.

  • Side-Products: Regioisomers of bromination or cyanation, or products from incomplete cyclization.

  • Reagents: Residual catalysts (e.g., palladium from a cross-coupling reaction) or reagents from the work-up (e.g., residual base or acid).

  • Degradation Products: Brominated aromatic compounds can be susceptible to degradation under certain conditions.[5][6][7]

Q2: Is my compound stable to heat? Can I use a high-boiling point solvent for recrystallization?

Q3: My compound appears as a colored solid. Is this normal?

A3: Pure this compound is expected to be a white to off-white or pale yellow solid. A significant color, such as brown or dark yellow, likely indicates the presence of impurities. Purification should yield a lighter-colored material.

Q4: Can I use preparative TLC for purification?

A4: Preparative Thin-Layer Chromatography (prep TLC) is a viable option for purifying small quantities (typically up to 100 mg) of your compound. It is particularly useful for quickly obtaining a pure sample for analytical purposes or for optimizing separation conditions before scaling up to column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). If the compound has low solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or co-solvent system based on small-scale solubility tests.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture with gentle swirling until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: To maximize the yield, cool the flask in an ice bath or refrigerator for at least 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Purification Workflows

Diagram 1: Troubleshooting Column Chromatography

G start Crude Product tlc TLC Analysis (EtOAc/Hexanes) start->tlc column Silica Gel Column Chromatography tlc->column tailing Tailing / Low Recovery? column->tailing pure Pure Product coeluting Persistent Impurities? tailing->coeluting No add_base Add Et3N to Eluent or Use Alumina tailing->add_base Yes coeluting->pure No multi_step Multi-Step Purification (e.g., Recrystallization or Prep HPLC) coeluting->multi_step Yes add_base->column multi_step->pure

Caption: A decision-making workflow for troubleshooting common issues in column chromatography.

Diagram 2: Recrystallization Solvent Selection Strategy

G start Crude Product solubility_test Small-Scale Solubility Test (Various Solvents) start->solubility_test soluble_hot Soluble Hot, Insoluble Cold? solubility_test->soluble_hot recrystallize Perform Recrystallization soluble_hot->recrystallize Yes co_solvent Try Co-Solvent System (e.g., EtOAc/Hexanes) soluble_hot->co_solvent No co_solvent->recrystallize

Caption: A systematic approach to selecting an appropriate solvent system for recrystallization.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • National Institutes of Health. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

  • International Journal of PharmTech Research. (n.d.). microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives. Retrieved from [Link]

  • TU Graz Repository. (2012). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]

  • Patsnap. (2021, November 5). Preparation method of 2-cyano-5-bromopyridine.
  • National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN113603639B - Preparation method of 2-cyano-5-bromopyridine.
  • PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Retrieved from [Link]

  • PubMed Central. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, November 7). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Retrieved from [Link]

  • ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

  • PubMed. (2024, April 1). Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

  • PubMed. (n.d.). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from [Link]

  • ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

  • ResearchGate. (2024, February 1). Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. Retrieved from [Link]

Sources

7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Its unique azaindole scaffold, which mimics the purine ring of ATP, makes it a valuable intermediate for synthesizing potent kinase inhibitors and other therapeutic agents.[2][3] However, the combination of a brominated, electron-rich pyrrole ring fused to a pyridine system, along with a reactive nitrile group, presents specific stability challenges.[4] Understanding and mitigating these issues is critical for ensuring experimental reproducibility, maintaining sample purity, and achieving successful synthetic outcomes.

This guide, authored from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My solid sample or solution of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?

Answer:

This is a classic sign of degradation, most commonly caused by a combination of oxidation and photodegradation.

  • Causality (The "Why"): The pyrrole ring system is inherently electron-rich and susceptible to oxidation, a process that can be initiated or accelerated by exposure to atmospheric oxygen and light.[4] Pyrrole-containing compounds are well-documented to darken upon exposure to air and light. The bromine substituent can also contribute to photolytic instability, potentially forming radical species that lead to colored polymeric impurities. Studies on related pyrrolopyridine derivatives have confirmed their photolabile nature.[5]

  • Immediate Actions & Solutions:

    • Verify Purity: Immediately analyze a small portion of the discolored sample by HPLC-UV and LC-MS to quantify the level of degradation and identify impurity masses.

    • Implement Strict Storage Protocol: If the remaining material is viable, transfer it to an amber glass vial. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly. Store at low temperatures (2-8°C is recommended) in a dark location, such as a laboratory freezer or refrigerator designated for chemical storage.

    • For Solutions: Prepare solutions fresh for each experiment. If a stock solution must be stored, use a degassed, anhydrous solvent (like DMSO or DMF), store it in an amber vial under an inert atmosphere at -20°C, and use it within a short timeframe.

Question 2: My LC-MS analysis shows a new peak with a mass corresponding to M+18 or M+17 compared to the parent compound, especially after an aqueous workup or when using protic solvents. What is this impurity?

Answer:

You are likely observing the hydrolysis of the 3-carbonitrile group. This is one of the most common degradation pathways for this molecule.

  • Causality (The "Why"): The nitrile (-C≡N) group is susceptible to hydrolysis under both acidic and basic conditions, converting it first to an amide (-CONH₂) and then potentially to a carboxylic acid (-COOH).[6][7][8]

    • Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water.[8]

    • Base-catalyzed hydrolysis: Involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon.[7] This transformation increases the compound's polarity, resulting in an earlier retention time on a reversed-phase HPLC column. The M+18 peak corresponds to the carboxylic acid (loss of N, addition of two O), and the M+17 peak corresponds to the primary amide (addition of H₂O).

  • Immediate Actions & Solutions:

    • Avoid pH Extremes: During reaction workups, avoid prolonged contact with strong acids or bases. If an acidic or basic wash is necessary, perform it quickly at low temperatures (0-5°C) and immediately neutralize the organic layer.

    • Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents for your reactions to prevent water from being available for hydrolysis.

    • Modify Purification: If performing chromatography, avoid mobile phases with a high pH. Buffered neutral or slightly acidic mobile phases are generally safer. Evaporate fractions promptly after purification.

Question 3: I am performing a cross-coupling reaction (e.g., Suzuki, Sonogashira) and observing significant amounts of debromination or other side products, leading to low yields. Why is this happening?

Answer:

This issue points towards the high reactivity of the C-Br bond under specific catalytic conditions or thermal stress.

  • Causality (The "Why"): The 7-bromo substituent is the intended reactive handle for cross-coupling reactions.[9] However, under certain conditions, particularly with highly active palladium catalysts or at elevated temperatures, a competing reaction known as hydrodebromination (replacement of Br with H) can occur. Furthermore, the azaindole core itself can be sensitive to high temperatures, leading to thermal degradation.[10]

  • Immediate Actions & Solutions:

    • Optimize Catalyst & Ligand: Screen different palladium catalysts and ligands. Sometimes a less reactive catalyst or a bulkier ligand can suppress side reactions.

    • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Use a temperature gradient to find the optimal balance.

    • Ensure Inert Atmosphere: Meticulously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon is preferred). Oxygen can damage the catalyst and promote oxidative side reactions.

    • Reagent Purity: Ensure all reagents, especially boronic acids or other coupling partners, are pure and dry. Impurities can interfere with the catalytic cycle.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the definitive optimal conditions for the long-term storage of this compound? For maximum shelf-life, the compound must be stored under a multi-barrier system:

  • Atmosphere: Under a dry, inert atmosphere (argon or nitrogen).

  • Temperature: 2-8°C. Do not store at room temperature.

  • Light: Protected from light in an amber, tightly sealed glass vial.

  • Moisture: In a desiccated environment.

Q2: How stable is the compound in common analytical solvents like DMSO, Acetonitrile, or Methanol? It is generally stable in anhydrous DMSO, acetonitrile, and methanol for short-term use when stored properly (protected from light, cool). However, for long-term storage as a solution, anhydrous DMSO at -20°C is the preferred choice. Avoid prolonged storage in aqueous/protic solvents, as this increases the risk of nitrile hydrolysis. Always bring solutions to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Q3: What are the primary degradation pathways I need to monitor? There are three key degradation pathways to be aware of, which can be readily monitored by LC-MS:

  • Hydrolysis: Conversion of the nitrile to an amide or carboxylic acid.

  • Oxidation: Formation of N-oxides or other oxidative products on the pyrrolopyridine ring system.

  • Photodegradation: Light-induced decomposition, often leading to complex mixtures or polymeric material.

Q4: Can I handle this compound on an open bench? While brief handling for weighing is acceptable in a well-ventilated area, it is strongly recommended to handle the compound under subdued light and to minimize its exposure to air. For operations involving solvents, use of a fume hood is mandatory. For sensitive reactions, handling in a glovebox is ideal.

Part 3: Key Stability & Degradation Summary

Data Presentation: Stability Profile

The following table summarizes the compound's stability under various stress conditions. This is based on the known reactivity of its constituent functional groups.

ConditionStability LevelPrimary Degradation Pathway(s)Recommended Mitigation
Light (UV/Visible) Low Photodegradation, Radical FormationStore in amber vials; work in subdued light.
Air (Oxygen) Low to Moderate Oxidation of the pyrrole ringHandle and store under an inert atmosphere (Ar, N₂).
Strong Acid (e.g., HCl) Low Nitrile HydrolysisAvoid acidic conditions; use brief, cold washes if necessary.
Strong Base (e.g., NaOH) Low Nitrile HydrolysisAvoid basic conditions; use non-aqueous bases where possible.
Elevated Temperature Moderate General Thermal Decomposition, DebrominationUse the lowest effective reaction temperature; avoid prolonged heating.
Oxidizing Agents Low Ring Oxidation, DebrominationAvoid peroxides, strong oxidants.[11][12]
Neutral Aqueous Moderate Slow Nitrile HydrolysisMinimize contact time with water.
Visualization: Primary Degradation Pathways

The following diagram illustrates the primary chemical transformations that constitute degradation for this molecule.

G cluster_main cluster_products Degradation Products A Core Compound B Amide Derivative (Hydrolysis) A->B H₂O / H⁺ or OH⁻ D Oxidized Species (e.g., N-Oxide) A->D [O] / Air E Polymeric Impurities (Photodegradation) A->E hν (Light) C Carboxylic Acid Derivative (Hydrolysis) B->C H₂O / H⁺ or OH⁻ (Further Hydrolysis)

Caption: Potential degradation pathways for the title compound.

Part 4: Experimental Protocols

Protocol 1: Recommended Compound Handling and Storage Workflow

This protocol ensures the integrity of the compound from receipt to use.

G start Receive Compound storage Store Immediately: - Amber Vial - Inert Atmosphere (Ar/N₂) - 2-8°C, Dark, Dry start->storage weighing Weighing: - Use subdued light - Minimize air exposure - Re-purge vial with inert gas storage->weighing dissolution Dissolution: - Use anhydrous, degassed solvent - Prepare fresh for use weighing->dissolution reaction Use in Experiment dissolution->reaction end Procedure Complete reaction->end

Caption: Recommended workflow for handling the compound.

Step-by-Step Methodology:

  • Receipt: Upon receiving the compound, do not open it on the bench. Transfer the sealed container directly to a designated cold, dark, and dry storage location.

  • Storage: The ideal storage is inside a desiccator cabinet placed within a 2-8°C refrigerator. The vial should be amber glass.

  • Dispensing: To weigh the compound, bring the sealed vial to room temperature in a desiccator to prevent moisture condensation. Weigh the required amount quickly under subdued lighting.

  • Resealing: Before returning the vial to storage, flush the headspace with a gentle stream of argon or nitrogen, then seal tightly with a PTFE-lined cap.[13]

  • Solution Preparation: Prepare solutions immediately before use with high-purity, anhydrous solvents. If using a solvent like DMF or DMSO, use a bottle that has been opened recently or is sealed with a Sure/Seal™ septum.

Protocol 2: Preparation of a High-Integrity Stock Solution

This protocol is for creating a stock solution (e.g., 10 mM in DMSO) for screening or serial dilutions.

  • Preparation: Place the required amount of solid compound into a clean, dry amber glass vial. Dry the vial under high vacuum for at least 1 hour to remove any adsorbed moisture.

  • Solvent Addition: Use a fresh, unopened bottle or an anhydrous grade of DMSO. Use a syringe to draw the calculated volume of DMSO and add it to the vial containing the compound.

  • Dissolution: Cap the vial and vortex or sonicate briefly until all solid is dissolved.

  • Aliquoting & Storage: If the stock will be used multiple times, aliquot it into smaller, single-use amber vials to avoid repeated freeze-thaw cycles and exposure of the main stock. Purge the headspace of each aliquot with argon or nitrogen.

  • Final Storage: Store the aliquots at -20°C in a dark, dedicated freezer.

By adhering to these guidelines, you can significantly minimize the risk of degradation, ensuring the quality of your starting material and the integrity of your experimental results.

References

  • Rahu, I., & Järv, J. (2019). Oxidative bromination of non-activated aromatic compounds with AlBr3/KNO3 mixture. Chemické zvesti.
  • Abatenh, E., et al. (2019).
  • Chemistry LibreTexts. (2024). 16.
  • BenchChem. (n.d.). Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide.
  • ResearchGate. (2016). (PDF)
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Journal of the American Chemical Society. (n.d.). The Hydrolysis of Nitriles with Acids.
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ResearchGate. (n.d.).
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • AMERICAN ELEMENTS. (n.d.). 7-Bromo-1H-pyrrolo[3,2-c]pyridine.
  • BLDpharm. (n.d.). 1260387-11-8|this compound.
  • PMC. (n.d.).
  • BenchChem. (n.d.).
  • ChemicalBook. (2025). 7-BROMO-1H-PYRROLO[3,2-C]PYRIDINE | 902837-42-7.
  • PubMed. (n.d.).
  • Chem-Impex. (n.d.). 5-Bromo-7-azaindole.
  • Unknown Source. (n.d.). Heterocyclic Chemistry.
  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Unknown Source. (n.d.).
  • AWS. (n.d.). Bromine Safety Handbook.
  • PubMed. (n.d.). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Contemporary Daguerreotypes. (2015). Storing & Handling Bromine.
  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-7-azaindole | CAS 183208-35-7.
  • ResearchGate. (2022). Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality.
  • PubMed Central. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2.
  • ACS Omega. (2024).
  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Pyrrolo [2, 3-f] Indole-3, 7-Dicarbonitriles.
  • NIH. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Unknown Source. (n.d.). Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis.
  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
  • CymitQuimica. (n.d.). 1H-Pyrrolo[3,2-c]pyridine, 3-bromo-7-fluoro-.
  • JUIT. (n.d.).
  • Sigma-Aldrich. (n.d.). 1H-pyrrolo[3,2-c]pyridine AldrichCPR.
  • Parchem. (n.d.). 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
  • MySkinRecipes. (n.d.). 7-Bromo-1H-pyrrolo[2,3-c]pyridine.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile as a Kinase Inhibitor.-b]pyridine-6-carbonitrile as a Kinase Inhibitor.

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Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing expert insights, troubleshooting workflows, and optimized protocols to enhance yield, purity, and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound typically involves a multi-step sequence. A common and logical pathway begins with the formation of the core 1H-pyrrolo[3,2-c]pyridine (5-azaindole) ring system, followed by sequential functionalization. The primary challenges lie in achieving regioselective bromination and efficient cyanation without compromising the sensitive heterocyclic core.

Below is a generalized workflow that forms the basis of our discussion.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Bromination cluster_2 Phase 3: Cyanation A Pyridine Precursor B Ring Cyclization A->B C 1H-pyrrolo[3,2-c]pyridine B->C D Electrophilic Bromination C->D E 7-Bromo-1H-pyrrolo[3,2-c]pyridine D->E F Halogenation (C3) E->F G 3-Iodo-7-bromo Intermediate F->G H Transition-Metal Catalyzed Cyanation G->H I Final Product H->I

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low Yield and Impurity Formation during C7-Bromination

Question: I am attempting to brominate 1H-pyrrolo[3,2-c]pyridine and am observing a mixture of poly-brominated products and a low yield of the desired 7-bromo isomer. What is causing this and how can I fix it?

Answer:

This is a classic issue arising from the high reactivity of the electron-rich pyrrole ring towards electrophilic substitution.[1] The key is to control the reactivity of the brominating agent and optimize reaction conditions to favor substitution on the pyridine ring over the pyrrole ring.

Causality & Solutions:

  • Harsh Brominating Agent: Molecular bromine (Br₂) is highly reactive and often leads to over-bromination on the electron-rich pyrrole moiety (typically at the C3 position) before the desired C7 position on the pyridine ring can be functionalized.[1]

    • Solution: Switch to a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is an excellent choice for controlled monobromination of such scaffolds.[1] Tetrabutylammonium tribromide (TBABr₃) is another stable and mild alternative that allows for controlled delivery of bromine.[2]

  • High Reaction Temperature: Elevated temperatures increase the reaction rate indiscriminately, promoting side reactions and decomposition.

    • Solution: Perform the bromination at low temperatures. Starting the reaction at 0 °C or even -78 °C and allowing it to slowly warm can significantly enhance selectivity.[1] Monitor the reaction closely by TLC to avoid over-running.

  • Solvent Effects: The solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates.

    • Solution: Use a non-polar, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). For NBS brominations, DMF can sometimes be used, but care must be taken as it can participate in side reactions.

Troubleshooting Workflow:

G start Low Yield / Poly-bromination in C7-Bromination reagent Are you using Br₂? start->reagent temp Is the reaction temperature > 0 °C? reagent->temp No solution1 Switch to NBS or TBABr₃. Add reagent portion-wise. reagent->solution1 Yes solution2 Perform reaction at 0 °C or lower. Allow to warm slowly. temp->solution2 Yes end Achieved Selective C7-Monobromination temp->end No solution1->end solution2->end

Caption: Decision tree for troubleshooting the C7-bromination step.

Issue 2: Incomplete Reaction or Catalyst Deactivation during C3-Cyanation

Question: I have successfully synthesized the 3-iodo-7-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, but my palladium-catalyzed cyanation reaction stalls or fails completely. What are the likely causes?

Answer:

Palladium-catalyzed cyanation is a powerful but sensitive transformation. Failure typically points to issues with the catalyst, reagents, or reaction environment. The C3 position on the pyrrole ring is more electron-rich than a standard aryl halide, which can influence the catalytic cycle.

Causality & Solutions:

  • Catalyst Poisoning or Deactivation: The pyrrole nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Additionally, oxygen and water are notorious for deactivating Pd(0) catalysts.

    • Solution: Ensure rigorous exclusion of air and moisture. Use anhydrous solvents (degassed by sparging with argon or nitrogen for at least 30 minutes) and high-purity reagents.[3] Consider a ligand that is less susceptible to inhibition, such as a bulky phosphine ligand like Xantphos or tBuXPhos .[3]

  • Poor Choice of Cyanide Source: The reactivity and solubility of the cyanide source are critical.

    • Solution: Zinc cyanide (Zn(CN)₂) is often a superior choice to KCN or NaCN in these reactions. It is less basic, reducing side reactions, and its transmetalation step with the palladium complex is often more efficient.[3] Typically, about 0.6-0.7 equivalents of Zn(CN)₂ are used, as it can transfer two cyanide groups.

  • Suboptimal Ligand/Palladium Precursor: The combination of the palladium source and the ligand determines the catalyst's activity and stability.

    • Solution: A common and effective system is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a suitable phosphine ligand. If using a Pd(II) source like Pd(OAc)₂, the reaction requires an initial reduction step which can sometimes be inefficient. Ensure the Pd:ligand ratio is optimized (typically 1:2 to 1:4).

  • Insufficient Temperature: While high temperatures can cause degradation, cyanation reactions often require significant thermal energy to drive the reductive elimination step.

    • Solution: For challenging substrates, temperatures between 100-120 °C in a high-boiling solvent like DMF, DMAc, or dioxane are common.[3] If degradation is observed, try a lower temperature for a longer duration.

Issue 3: Hydrolysis of the Nitrile Group during Workup or Purification

Question: I've successfully formed the desired carbonitrile product, but I'm isolating the corresponding amide or carboxylic acid as a major impurity after workup or column chromatography. How can I prevent this?

Answer:

The carbonitrile group can be susceptible to hydrolysis under either strongly acidic or basic conditions, especially at elevated temperatures. The acidic nature of standard silica gel can also catalyze this hydrolysis during purification.

Causality & Solutions:

  • Harsh pH during Workup: Using strong acids or bases to quench the reaction or during aqueous extraction can hydrolyze the nitrile.

    • Solution: Perform the workup under neutral or mildly basic conditions. Quench the reaction by filtering through a pad of Celite to remove the catalyst, followed by dilution with an organic solvent and washing with water and brine.[3][4]

  • Acidic Stationary Phase in Chromatography: Standard silica gel is acidic (pH ≈ 4-5) and can cause on-column hydrolysis of sensitive compounds.

    • Solution: Deactivate the silica gel before use by preparing a slurry with a solvent system containing 1-2% triethylamine or ammonia in methanol, then evaporating the solvent. Alternatively, use a different stationary phase like neutral alumina.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best method for introducing the nitrile group at the C3 position?

For a substrate like 7-Bromo-1H-pyrrolo[3,2-c]pyridine, direct C-H cyanation is challenging and often unselective. The most reliable method is a two-step sequence:

  • Electrophilic Iodination at C3: The pyrrole C3 position is nucleophilic and can be selectively halogenated. Using N-Iodosuccinimide (NIS) in a solvent like acetonitrile or DMF at room temperature is highly effective for installing an iodine atom at C3, which is an excellent handle for cross-coupling.[5]

  • Palladium-Catalyzed Cyanation: The resulting 3-iodo-7-bromo intermediate can then be subjected to palladium-catalyzed cyanation as described in the troubleshooting section. This provides a controlled, high-yielding route to the final product.[3]

Q2: Can I use a copper-mediated Rosenmund-von Braun reaction instead of a palladium-catalyzed one?

Yes, the Rosenmund-von Braun reaction, typically using CuCN in a high-boiling polar solvent like DMF or NMP, is a viable alternative for converting the 3-iodo group to a nitrile.[6] However, it generally requires harsh conditions (reflux temperatures >150 °C) and an excess of the copper cyanide reagent. This can lead to lower functional group tolerance and challenging purifications due to copper salt residues.[6] For complex, sensitive substrates, modern palladium-catalyzed methods are almost always preferred due to their milder conditions and higher efficiency.

Q3: Are there any specific safety precautions I should take?

Absolutely.

  • Cyanide Compounds: All cyanide sources (Zn(CN)₂, KCN, NaCN) are extremely toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure you are trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas; therefore, never mix cyanide waste with acidic waste streams.

  • Palladium Catalysts: While not as acutely toxic as cyanides, palladium compounds can be sensitizers and should be handled with care.

  • Brominating Agents: NBS and Br₂ are corrosive and strong oxidizers. Handle them with appropriate PPE in a fume hood.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required based on your specific substrate and equipment.

Protocol 1: Regioselective C7-Bromination
  • Setup: To a dry round-bottom flask under an argon atmosphere, add 1H-pyrrolo[3,2-c]pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF or DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 7-Bromo-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: C3-Iodination and Palladium-Catalyzed Cyanation

Part A: C3-Iodination

  • Setup: To a flask protected from light, add 7-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and dissolve in anhydrous DMF.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) and stir the reaction at room temperature.

  • Reaction & Workup: Monitor by TLC. Upon completion (typically 2-4 hours), dilute the mixture with ethyl acetate and wash extensively with 10% aqueous sodium thiosulfate solution, followed by water and brine. Dry, concentrate, and purify if necessary to obtain 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine.

Part B: C3-Cyanation

  • Setup: To a flame-dried Schlenk tube, add 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), Zinc Cyanide (Zn(CN)₂) (0.6 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir until the starting material is consumed (monitor by LC-MS, typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Wash the combined filtrate with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (using triethylamine-treated silica gel if necessary) to afford the final product, This compound .

Key Parameter Summary

StepParameterRecommended Reagent/ConditionRationale & Potential Issues
C7-Bromination Brominating AgentN-Bromosuccinimide (NBS)Mild and selective; avoids poly-bromination common with Br₂.[1]
Temperature0 °C to RTLow temperature enhances regioselectivity for the C7 position.
SolventTHF, DCMAprotic solvents prevent unwanted side reactions.
C3-Halogenation Halogenating AgentN-Iodosuccinimide (NIS)Highly selective for the electron-rich C3 position of the pyrrole ring.[5]
C3-Cyanation Cyanide SourceZinc Cyanide (Zn(CN)₂)Less basic and often more efficient than alkali metal cyanides.[3]
Catalyst SystemPd₂(dba)₃ / XantphosRobust catalyst system for C-CN bond formation on heteroaromatics.[3]
SolventAnhydrous, Degassed DMFHigh boiling point and good solubility for reagents; degassing is critical.
Temperature100 - 120 °CRequired to drive the catalytic cycle, particularly reductive elimination.
Purification Stationary PhaseSilica Gel (deactivated with Et₃N)Neutralizes acidic sites on silica to prevent nitrile hydrolysis.[4]

References

  • Barl, N. M., Sansiaume‐Dagousset, E., Karaghiosoff, K., & Knochel, P. (2013). Full Functionalization of the 7‐Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Angewandte Chemie International Edition, 52(38), 10093–10096. [Link]

  • Ballesteros-Garrido, R. (2023). Recent Developments in the Synthesis of 4-, 5-, 6- and 7-Azaindoles. In Advances in Heterocyclic Chemistry (Vol. 140, pp. 67–123). Elsevier. [Link]

  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent Developments in the Synthesis of Azaindoles from Pyridine and Pyrrole Building Blocks. Organic Chemistry Frontiers, 8(3), 466–513. [Link]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]

  • Zhang, M., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]

  • Buchwald, S. L., et al. (2015). Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Halides and Triflates. Angewandte Chemie International Edition, 54(38), 11148-11152. [Link]

  • Chen, J., et al. (2020). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 25(24), 6033. [Link]

  • Geng, T., et al. (2019). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Beilstein Journal of Organic Chemistry, 15, 2236–2242. [Link]

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Technical Support Center: Troubleshooting Insolubility of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound belonging to the azaindole class of molecules. Azaindoles are privileged structures in medicinal chemistry, often serving as key building blocks for developing novel therapeutics.[1][2] While replacing an indole core with an azaindole can improve certain pharmaceutical properties like metabolic stability and aqueous solubility, compounds in this class frequently remain challenging to work with due to their tendency to precipitate in aqueous assay buffers.[1][3]

This guide provides a systematic, in-depth approach for researchers, scientists, and drug development professionals to diagnose and overcome solubility challenges with this compound, ensuring the generation of accurate and reproducible assay data.

Part 1: Frequently Asked Questions (FAQs) & Compound Profile

This section addresses foundational knowledge about the compound and the nature of solubility in a drug discovery context.

Q1: What are the fundamental properties of this compound that influence its solubility?

This compound is a planar, aromatic heterocyclic system. Its structure contains both hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine and nitrile nitrogens), but its relatively large, rigid, and hydrophobic core structure can lead to poor aqueous solubility. The bromine atom further increases its lipophilicity. While azaindoles are generally more soluble than their direct indole counterparts, they are still often classified as poorly soluble.[1][3]

PropertyValueSource
Molecular Formula C₈H₄BrN₃[4]
Molecular Weight 222.04 g/mol [4]
Structure Brominated 6-Azaindole core[4]
Predicted pKa ~2.0 (Pyrrole N-H), ~4.5-5.5 (Pyridine N)Based on parent 7-azaindole scaffold[2]
Storage Keep in a dark place, sealed in dry, room temperature[4]

Q2: I hear about "kinetic" and "thermodynamic" solubility. Which one is relevant for my assay?

This distinction is critical for troubleshooting.

  • Thermodynamic Solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is determined by incubating excess solid compound over a long period (e.g., 24 hours).[5]

  • Kinetic Solubility is what you almost always encounter in assays. It is measured when a small volume of a concentrated organic stock solution (usually DMSO) is rapidly diluted into an aqueous buffer.[5][6] If the final concentration exceeds the solubility limit under these non-equilibrium conditions, the compound can rapidly precipitate.

For routine biochemical or cell-based assays, you are battling the limits of kinetic solubility . The strategies in this guide are focused on improving this parameter.

Part 2: Systematic Troubleshooting Guide

Insolubility issues should be addressed in a stepwise manner, starting from the preparation of the stock solution to the final assay conditions. The following workflow provides a logical progression for identifying and solving the problem.

G start Insolubility Suspected in Assay stock_prep Step 1: Verify Stock Solution (10-20 mM in 100% DMSO) start->stock_prep stock_clear Is Stock Solution Perfectly Clear? stock_prep->stock_clear re_dissolve Action: Warm (37°C), Vortex, Sonicate. Use Anhydrous DMSO. stock_clear->re_dissolve No dilution Step 2: Dilute into Assay Buffer stock_clear->dilution Yes re_dissolve->stock_clear precip_check Precipitation Observed (Visual, Light Scatter)? dilution->precip_check proceed Success: Proceed with Assay precip_check->proceed No troubleshoot Step 3: Systematic Optimization precip_check->troubleshoot Yes path_a A: Reduce Final [DMSO] (e.g., from 1% to 0.1%) troubleshoot->path_a path_b B: Modify Assay Buffer pH (Test pH 6.0 - 8.0) troubleshoot->path_b path_c C: Add Solubilizing Excipients troubleshoot->path_c final_check Re-evaluate Solubility path_a->final_check path_b->final_check excip_sub Screen Excipients path_c->excip_sub tween Surfactants (e.g., Tween-20 @ 0.01%) excip_sub->tween cyclodextrin Cyclodextrins (e.g., HP-β-CD @ 1-5 mM) excip_sub->cyclodextrin bsa Protein (Cell-Free Only) (e.g., BSA @ 0.1 mg/mL) excip_sub->bsa tween->final_check cyclodextrin->final_check bsa->final_check final_decision Solubility Acceptable? final_check->final_decision final_decision->proceed Yes consult Consult Formulation Specialist final_decision->consult No

Caption: Troubleshooting workflow for addressing compound insolubility.

Q3: What is the best practice for preparing the initial stock solution?

The integrity of your experiment begins with a properly prepared stock solution. Any undissolved compound here will lead to inaccurate concentrations in all subsequent dilutions.[7]

Protocol 1: High-Concentration Stock Preparation

  • Solvent Choice: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving many poorly soluble drug candidates.[7]

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Dissolution: Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-20 mM).

  • Solubilization: Aid dissolution by:

    • Vortexing: Mix vigorously for 1-2 minutes.

    • Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes. Avoid excessive heat.

    • Sonication: Use a bath sonicator for 5-15 minutes if crystals persist.

  • Verification: Crucially, visually inspect the solution against a light source. It must be completely clear with no visible particulates. If precipitate remains, the stock concentration is too high.

  • Storage: Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[7]

Q4: My compound precipitates upon dilution into the aqueous assay buffer. What are my options?

This is the most common failure point. When the DMSO solution is diluted, the solvent environment abruptly changes from organic to aqueous, and if the compound's concentration is above its kinetic solubility limit in the final buffer, it will crash out of solution. Here is a prioritized list of strategies.

A. Optimize Co-solvent Concentration

The final concentration of DMSO in your assay is a trade-off: it helps keep the compound soluble but can interfere with the biological assay.[8] Many enzymes and cells are sensitive to DMSO concentrations above 1%.

Action: Test if a lower final concentration of your compound is viable for the assay. If you can lower the compound concentration, you can often get away with a lower DMSO percentage, but sometimes a slightly higher DMSO percentage is needed to solubilize a required compound concentration.

Assay TypeGeneral Max [DMSO] Tolerance
Cell-based Assays< 0.5% (ideally ≤ 0.1%)
Enzyme/Biochemical Assays< 2% (ideally ≤ 1%)
Protein Binding Assays< 5%

B. Modify Assay Buffer pH

The pyrrolopyridine core has a basic pyridine nitrogen that can be protonated. According to the Henderson-Hasselbalch equation, adjusting the pH of the buffer can significantly alter the ionization state and, consequently, the aqueous solubility of the molecule.[9]

Action: Prepare your assay buffer at several different pH values (e.g., 6.5, 7.4, and 8.0) and test the compound's solubility in each. A small change can sometimes be sufficient to keep the compound in solution without altering the biological activity you are measuring. Be sure to confirm that your assay target (e.g., enzyme, cell line) is tolerant of the pH change.

C. Employ Solubilizing Excipients

Excipients are "inactive" ingredients that can be added to the assay buffer to improve the solubility of a test compound.[10][11]

Protocol 2: Screening Solubilizing Excipients

  • Prepare several small batches of your standard assay buffer.

  • To each batch, add a single excipient from the table below to its recommended starting concentration. Create a "buffer only" control.

  • Add your compound (from its DMSO stock) to each of the prepared buffers to the desired final assay concentration.

  • Incubate for 15-30 minutes at the assay temperature.

  • Visually inspect for precipitation. For a more quantitative measure, you can use a plate-based nephelometer to measure light scattering caused by insoluble particles.[6]

  • Crucially, run a control experiment to ensure the chosen excipient does not interfere with your assay's positive and negative controls.

Excipient TypeExample & Starting Conc.Mechanism of ActionPrimary Considerations
Non-ionic Surfactants Tween-20 or Tween-80 (0.005% - 0.05% w/v)Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12]Can disrupt cell membranes at higher concentrations. May interfere with some protein-protein interactions.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD) (1-10 mM)Form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's lipophilic cavity.[12]Generally well-tolerated in many assays. Can sometimes extract cholesterol from cell membranes.
Serum Proteins Bovine Serum Albumin (BSA) (0.1 - 1 mg/mL)The compound binds non-specifically to albumin, keeping it in solution.[10]For cell-free assays only. Will interfere with measuring protein binding to your actual target.
Co-solvents Propylene Glycol, PEG-400 (1-5% v/v)Modifies the polarity of the bulk solvent to be more favorable for the compound.[13]Check for assay compatibility; can be toxic to cells at higher concentrations.

Part 3: Verification & Best Practices

Q5: How can I quickly verify my compound is truly in solution?

Before committing to a large screen, run a simple kinetic solubility test using your optimized conditions.

Protocol 3: Rapid Kinetic Solubility Assessment

  • In a 96-well plate, add your optimized assay buffer.

  • Add your compound's DMSO stock in a serial dilution, creating a range of concentrations that bracket your intended assay concentration.

  • Let the plate sit at room temperature for 1 hour.

  • Read the plate on a plate reader at a wavelength where the compound absorbs (e.g., UV range) or, more effectively, on a nephelometer that measures light scattering.

  • The concentration at which you see a sharp increase in light scatter or a non-linear deviation in absorbance is your approximate kinetic solubility limit. Your assay concentration must be kept below this limit.

Checklist for Success:

By applying this systematic approach, researchers can overcome the inherent solubility challenges of this compound, leading to more reliable and trustworthy experimental outcomes.

References

  • Di, L., & Kerns, E. H. (2006). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2017). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. Available at: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Williams, R. O., et al. (Eds.). (2016). Formulating Poorly Water Soluble Drugs. Google Books.
  • Morrison, M., & Rathbone, M. J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Sella, E., & Oestreich, M. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Kulkarni, S., et al. (2018). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. Drug Metabolism Letters. Available at: [Link]

  • Böttcher, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Available at: [Link]

  • American Elements. 7-Bromo-1H-pyrrolo[3,2-c]pyridine. American Elements. Available at: [Link]

  • Shayanfar, A., & Jouyban, A. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. Available at: [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • Reddit User Discussion. (2022). How to tackle compound solubility issue. Reddit. Available at: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. Available at: [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today. Available at: [Link]

  • Mir, H. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • National Institutes of Health. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. Available at: [Link]

  • Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding. Available at: [Link]

  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of COX-2 inhibitors using various solvent systems. AAPS PharmSciTech. Available at: [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common side reactions and purification challenges to improve yield and purity.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable protocols.

Issue 1: Low or No Yield of the Desired this compound

Question: My reaction has resulted in a very low yield, or I've failed to isolate the target compound. What are the likely causes and how can I rectify this?

Answer: Low yields in this synthesis often trace back to several critical factors, primarily related to the cyclization and subsequent functionalization steps. The formation of the pyrrolopyridine core is a common bottleneck.

Underlying Causes and Solutions:

  • Incomplete Cyclization: The construction of the bicyclic pyrrolopyridine system can be challenging. For instance, in a Batcho-Leimgruber-type approach, the reductive cyclization of an enamine intermediate is a pivotal step.[1] Incomplete reaction here directly translates to low product yield.

    • Troubleshooting:

      • Verify Intermediate Formation: Before proceeding with cyclization, confirm the formation of the key intermediate (e.g., the enamine) using TLC or LC-MS.

      • Optimize Reductive Conditions: If using a reducing agent like iron powder in acetic acid, ensure the iron is activated and the reaction temperature is optimal to drive the cyclization to completion.[2]

      • Alternative Cyclization Strategies: Consider alternative synthetic routes if one method consistently fails. Fischer indole synthesis modifications are also employed for similar azaindole skeletons, though they come with their own set of potential side reactions.[3]

  • Side Reactions During Bromination: The introduction of the bromine atom at the 7-position must be selective. Non-specific bromination can lead to a mixture of regioisomers that are difficult to separate and reduce the yield of the desired product.

    • Troubleshooting:

      • Choice of Brominating Agent: Utilize a mild and selective brominating agent such as N-Bromosuccinimide (NBS). The reaction conditions (solvent, temperature) should be carefully controlled to favor bromination at the desired position.

      • Protecting Group Strategy: If side reactions persist, consider the use of protecting groups on the pyrrole nitrogen to modulate the reactivity of the heterocyclic system.

  • Degradation of Starting Material or Product: Pyrrolopyridine systems can be sensitive to harsh reaction conditions, such as strong acids or high temperatures, leading to decomposition.

    • Troubleshooting:

      • Temperature Control: Maintain the recommended reaction temperature and monitor for any signs of decomposition (e.g., color change to dark tar).

      • pH Control: In acid-catalyzed steps, carefully select the acid and its concentration to avoid product degradation.[3]

Issue 2: Presence of Persistent Impurities After Column Chromatography

Question: After purification by silica gel chromatography, my NMR and LC-MS data still show significant impurities. What are these impurities and how can I remove them?

Answer: Persistent impurities are a common frustration. They often co-elute with the product due to similar polarities or may arise from degradation on the silica gel itself.

Underlying Causes and Solutions:

  • Co-eluting Impurities:

    • Isomeric Byproducts: The synthesis can sometimes yield structural isomers which are notoriously difficult to separate by standard chromatography.[4]

    • Unreacted Starting Materials/Reagents: If the reaction did not go to completion, starting materials can contaminate the final product.[4]

    • Troubleshooting:

      • Optimize Chromatography: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of a modifier like methanol or triethylamine can improve separation.[4]

      • Alternative Purification Techniques: If column chromatography is insufficient, consider recrystallization. Finding a suitable solvent system for recrystallization can significantly enhance purity. For very challenging separations, preparative HPLC may be necessary.[4]

      • Different Stationary Phase: Some nitrogen-containing heterocycles can interact strongly or degrade on acidic silica gel. Consider using neutral or basic alumina, or even a reversed-phase (C18) stationary phase.[4]

  • Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds.

    • Troubleshooting:

      • Deactivate Silica: Pre-treat the silica gel with a dilute solution of triethylamine in the eluent to neutralize acidic sites.

      • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

Experimental Protocol: A Representative Synthetic Step - Reductive Cyclization

This protocol provides a generalized procedure for a key step in a potential synthesis of a related pyrrolopyridine, which can be adapted.

ReagentMolar Eq.
(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide1.0
Iron Powder5.0
Acetic Acid-

Procedure:

  • Suspend the starting enamine (1.0 eq) in glacial acetic acid.

  • Heat the mixture to a gentle reflux (e.g., 120 °C).

  • Add iron powder (5.0 eq) portion-wise over 30 minutes, controlling any exotherm.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can then be purified.

This protocol is based on a similar synthesis described in the literature and should be adapted and optimized for the specific substrate.[2]

Troubleshooting Logic Diagram

G start Low Yield or Purity Issue check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains side_products Multiple Side Products check_reaction->side_products Complex Mixture purification_issue Purification Difficulty check_reaction->purification_issue Product Formed, but Impure optimize_cond Optimize Reaction Conditions (Temp, Time, Reagents) incomplete->optimize_cond side_products->optimize_cond optimize_purification Optimize Chromatography (Solvent, Stationary Phase) purification_issue->optimize_purification change_route Consider Alternative Synthetic Route optimize_cond->change_route No Improvement end_ok Successful Synthesis optimize_cond->end_ok Improved recrystallize Attempt Recrystallization or Prep-HPLC optimize_purification->recrystallize No Improvement optimize_purification->end_ok Improved recrystallize->end_ok

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for the 1H-pyrrolo[3,2-c]pyridine core?

A1: A frequently employed method is the Batcho-Leimgruber indole synthesis, adapted for azaindoles. This typically involves the reaction of a substituted nitropyridine with an enamine-forming reagent like N,N-dimethylformamide dimethyl acetal, followed by a reductive cyclization to form the pyrrole ring.[1][2]

Q2: My palladium-catalyzed cyanation of the bromo-precursor is not working. What could be the issue?

A2: Palladium-catalyzed cyanation reactions can be sensitive to several factors.

  • Catalyst Deactivation: The palladium catalyst may be poisoned by impurities or deactivated. Ensure all reagents and solvents are pure and anhydrous.

  • Ligand Choice: The choice of ligand is crucial. For cyanation reactions, ligands like Xantphos are often effective.[3]

  • Cyanide Source: Zinc cyanide is a common choice, but its reactivity can be variable. Ensure it is of high quality.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the palladium catalyst.[3]

Q3: Can I use microwave-assisted synthesis for any of the steps?

A3: Yes, microwave-assisted synthesis can be highly effective, particularly for steps like the cyclization to form the pyrrolopyridine ring or for palladium-catalyzed cross-coupling reactions.[2][3] The rapid heating can often reduce reaction times and minimize the formation of thermal degradation byproducts.

Q4: How should I store this compound?

A4: As with many heterocyclic compounds, it is best to store the final product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.

References

  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the scale-up synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. This molecule is a vital heterocyclic building block, frequently utilized by medicinal chemists and drug development professionals in the synthesis of kinase inhibitors and other biologically active compounds. Transitioning from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges related to reaction kinetics, heat management, impurity profiles, and process safety.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It provides not only procedural steps but also the underlying scientific rationale to empower researchers to make informed decisions during process development and optimization.

Section 1: Recommended Synthetic Strategy
Q1: What is a robust and scalable synthetic route for this compound?

A practical multi-step approach is recommended, prioritizing commercially available starting materials, robust reactions, and purification methods amenable to large-scale production. The proposed strategy involves the initial formation of the core heterocyclic ring, followed by sequential functionalization. This avoids carrying complex functionalities through multiple steps and allows for purification of stable intermediates.

The pathway can be summarized as follows:

  • Cyclization: Formation of the 1H-pyrrolo[3,2-c]pyridine core from a suitable pyridine precursor.

  • Regioselective Bromination: Introduction of the bromine atom at the C7 position.

  • Formylation: Installation of a formyl group at the C3 position.

  • Nitrile Formation: Conversion of the C3-aldehyde to the final carbonitrile.

This route is advantageous because it concludes with the formation of the sensitive nitrile group, minimizing its exposure to harsh conditions.

Synthetic_Pathway Start Pyridine Precursor Core 1H-Pyrrolo[3,2-c]pyridine Start->Core Step 1: Cyclization Bromo 7-Bromo-1H-pyrrolo [3,2-c]pyridine Core->Bromo Step 2: Bromination Aldehyde 7-Bromo-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde Bromo->Aldehyde Step 3: Formylation Final 7-Bromo-1H-pyrrolo[3,2-c] pyridine-3-carbonitrile Aldehyde->Final Step 4: Nitrile Formation

Caption: High-level overview of the recommended 4-step synthetic route.

Section 2: Troubleshooting Guide by Synthetic Step

This section addresses common issues encountered during the synthesis.

Step 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

The formation of the azaindole core often relies on methods analogous to the Fischer indole synthesis, starting from substituted hydrazinopyridines.[2][3]

  • Q: My cyclization reaction to form the pyrrolopyridine ring is low-yielding at scale. What are the likely causes?

    • A: Low yields during scale-up of cyclization reactions are often traced back to three main factors:

      • Inadequate Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making it difficult to maintain a uniform temperature.[1] Localized hot spots can cause decomposition of starting materials or the product. Ensure your reactor's heating and cooling system is adequate and that stirring is efficient enough to guarantee homogeneity.

      • Suboptimal Catalyst Concentration: Acid catalysts like polyphosphoric acid (PPA) are common.[3] However, their viscosity can pose mixing challenges at scale. Consider screening alternative catalysts like Eaton's reagent or solid-supported acids that may offer better handling and performance in large volumes.

      • Atmospheric Control: The reaction may be sensitive to air or moisture. What is negligible in a small flask can become a significant issue in a large reactor with a larger headspace. Ensure the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon).

  • Q: I'm observing significant tar and polymer formation. How can this be mitigated?

    • A: Tar formation is a classic sign of product or intermediate degradation under harsh acidic or thermal conditions.

      • Actionable Advice: The first step is to re-optimize the reaction temperature. A reduction of 5-10 °C can sometimes dramatically reduce degradation without significantly impacting reaction kinetics. Secondly, consider a "reverse addition" protocol at scale, where the starting material is added slowly to the hot acid catalyst. This keeps the instantaneous concentration of the sensitive substrate low, minimizing side reactions.

Step 2: Regioselective Bromination at C7

The electronic nature of the pyrrolopyridine system dictates the position of electrophilic substitution. Proper control of reagents and conditions is paramount for achieving high regioselectivity.

  • Q: My bromination is not selective, yielding a mixture of C7-bromo and other isomers. Why is this happening?

    • A: Regioselectivity issues often stem from the choice of brominating agent and reaction conditions. Highly reactive agents like molecular bromine (Br₂) can be less selective.

      • Expert Recommendation: Switch to a milder, more sterically hindered brominating agent. N-Bromosuccinimide (NBS) is a common choice, but for superior selectivity and safety at scale, consider Tetrabutylammonium tribromide (TBATB).[4] TBATB is a solid, making it easier to handle than liquid bromine, and its slower release of the electrophilic bromine species often leads to cleaner reactions.[4]

      • Solvent Effects: The solvent can influence selectivity. Non-polar solvents like dichloromethane (DCM) or acetonitrile are often preferred. Protic solvents can alter the reactivity of both the substrate and the brominating agent.

Brominating AgentPros for Scale-UpCons for Scale-Up
**Molecular Bromine (Br₂) **InexpensiveHighly corrosive, toxic, difficult to handle, often poor selectivity.
N-Bromosuccinimide (NBS) Solid, easy to handle, generally good selectivity.Can require radical initiators, succinimide byproduct must be removed.
TBATB Solid, high safety profile, excellent selectivity, easy handling.[4]Higher cost, higher molecular weight (more waste).
  • Q: The reaction is sluggish and requires long reaction times on a multi-kilogram scale. How can I accelerate it safely?

    • A: Reaction kinetics can slow at scale due to dilution or mass transfer limitations. Simply increasing the temperature may compromise selectivity.

      • Troubleshooting Workflow:

        • Confirm Reagent Purity: Ensure the starting material is free of basic impurities that could quench the electrophile.

        • Optimize Stoichiometry: On a small scale, re-evaluate the stoichiometry. A slight excess of the brominating agent (e.g., 1.1-1.2 equivalents) might be necessary to drive the reaction to completion.

        • Temperature Titration: Carefully increase the reaction temperature in 5 °C increments, monitoring the impurity profile by HPLC at each stage to find the optimal balance between reaction rate and selectivity.

Bromination_Troubleshooting Start Problem: Poor Regioselectivity CheckAgent Is Brominating Agent Br₂? Start->CheckAgent SwitchAgent Action: Switch to NBS or TBATB for better selectivity. CheckAgent->SwitchAgent Yes CheckSolvent Is Solvent Protic? CheckAgent->CheckSolvent No Success Selectivity Improved SwitchAgent->Success SwitchSolvent Action: Switch to Aprotic Solvent (DCM, MeCN). CheckSolvent->SwitchSolvent Yes CheckTemp Is Temperature Too High? CheckSolvent->CheckTemp No SwitchSolvent->Success LowerTemp Action: Lower Temperature by 5-10 °C. CheckTemp->LowerTemp Yes CheckTemp->Success No LowerTemp->Success

Caption: Decision tree for troubleshooting poor bromination regioselectivity.

Step 3 & 4: Formylation and Nitrile Formation

Introducing the carbonitrile via a two-step formylation-conversion sequence is often more controllable at scale than a direct palladium-catalyzed cyanation of a 3-halo intermediate, which can suffer from catalyst deactivation and requires handling large amounts of toxic cyanide salts.[2][5] The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles.

  • Q: My Vilsmeier-Haack formylation is incomplete, even with excess reagent. What's the issue?

    • A: Incomplete formylation can be due to several factors:

      • Vilsmeier Reagent Decomposition: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. On a large scale, ensure all reagents and solvents are scrupulously dry and that additions are performed under a robust inert atmosphere.

      • Substrate Basicity: The pyrrolo[3,2-c]pyridine core is basic and can be protonated or complex with the Lewis acidic reagents, deactivating it towards electrophilic substitution. You may need to adjust the stoichiometry of the Vilsmeier reagent (e.g., increase to 2.5-3.0 equivalents) to overcome this.

      • Temperature: These reactions often require gentle heating (e.g., 40-60 °C) to proceed to completion. Ensure the internal reaction temperature, not just the jacket temperature, is reaching the target.

  • Q: What is the most scalable method for converting the 3-aldehyde to the 3-carbonitrile?

    • A: A one-pot conversion via an aldoxime intermediate is highly scalable and avoids isolating potentially unstable intermediates.

      • Recommended Protocol: React the aldehyde with hydroxylamine hydrochloride (or sulfate) in a suitable solvent (e.g., formic acid, ethanol). Once the aldoxime formation is complete (monitored by HPLC), add a dehydrating agent (e.g., acetic anhydride, trifluoroacetic anhydride, or a commercial reagent like Burgess reagent) to furnish the nitrile. This sequence is typically high-yielding and robust.

Section 3: General Scale-Up and Safety Considerations
  • Q: How should I manage the exotherm during a large-scale bromination?

    • A: Bromination is exothermic and can lead to a runaway reaction if not controlled.

      • Control Strategy: Employ a semi-batch process. Charge the reactor with the substrate in a suitable solvent and cool the mixture (e.g., to 0-5 °C). Then, add the brominating agent (e.g., a solution of TBATB in the reaction solvent) slowly via an addition funnel or pump. The rate of addition should be controlled to maintain the desired internal temperature. A thorough risk assessment, including reaction calorimetry, is highly recommended before attempting kilogram-scale production.[6]

  • Q: Column chromatography is not feasible for my 5 kg batch. What are the best large-scale purification strategies for the final product?

    • A: For multi-kilogram quantities, crystallization is the method of choice.[5]

      • Crude Isolation: After work-up, perform a solvent swap to a suitable crystallization solvent.

      • Solvent Screening: Screen various single-solvent and bi-solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common systems include isopropanol/water, ethyl acetate/heptane, or toluene.

      • Polishing: The crude solid can be re-slurried in a solvent that dissolves key impurities but not the product, or treated with activated carbon to remove colored impurities before the final crystallization.

  • Q: What are the primary safety hazards I need to address?

    • A: A formal process hazard analysis (PHA) is mandatory before any scale-up operation.[6] Key hazards include:

      • Halogenated Compounds: Many halogenated organic compounds carry long-term health risks and should be handled with appropriate personal protective equipment (PPE) in well-ventilated areas.[7]

      • Corrosive Reagents: Reagents like POCl₃ and strong acids require specialized handling procedures and equipment.

      • Thermal Hazards: As discussed, exotherms must be understood and controlled.[1]

      • Waste Disposal: Halogenated organic waste streams require proper segregation and disposal according to environmental regulations.

Section 4: Example Protocol
Protocol: Kilogram-Scale Regioselective C7-Bromination

This protocol is a representative example and must be optimized at a smaller scale before implementation.

Materials:

  • 1H-Pyrrolo[3,2-c]pyridine (1.0 kg, 1.0 eq)

  • Tetrabutylammonium tribromide (TBATB) (4.4 kg, 1.1 eq)[4]

  • Acetonitrile (MeCN) (15 L)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Charge a clean, dry, 25 L glass-lined reactor with 1H-pyrrolo[3,2-c]pyridine (1.0 kg) and acetonitrile (10 L). Begin stirring to ensure full dissolution.

  • Cooling: Cool the reactor contents to an internal temperature of 0-5 °C using a chiller.

  • Reagent Addition: In a separate vessel, dissolve TBATB (4.4 kg) in acetonitrile (5 L). Slowly add this solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C. Monitor the reaction progress every hour by HPLC. The reaction is typically complete within 4-6 hours.

  • Quenching: Once the starting material is consumed (<1% by HPLC), slowly add saturated sodium thiosulfate solution (5 L) to the reactor, maintaining the temperature below 20 °C to quench any excess bromine.

  • Work-up:

    • Adjust the pH of the mixture to 7-8 with saturated sodium bicarbonate solution.

    • Transfer the mixture to an extractor and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 5 L).

    • Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-Bromo-1H-pyrrolo[3,2-c]pyridine.

  • Purification: Purify the crude solid by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product.

References
  • (N.D.). Time in Pasuruan, ID. Google.
  • Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. PMC. [Link]

  • Tjell, A. Ø., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

  • Luo, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. [Link]

  • Hojnik, C. (N.D.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. [Link]

  • (N.D.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Wang, H., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC. [Link]

  • Tjell, A. Ø., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • (N.D.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Guillaumet, G., et al. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Moseley, J. D., et al. (N.D.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. [Link]

  • Al-Hujran, T. A., et al. (N.D.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Al-Hujran, T. A., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. ResearchGate. [Link]

  • Chilin, A., et al. (2025). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. [Link]

  • Belohlav, L. R. (N.D.). Purification of liquid bromine contaminated with organic impurities.
  • (2025). Heterocycles Halogenated, Hassles Removed. Synfacts. [Link]

  • (N.D.). Introduction. American Chemical Society. [Link]

  • Chen, G., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • Gillespie, J. R., et al. (N.D.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

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Technical Support Center: Analytical Method Development for 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this compound. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.

Section 1: Troubleshooting Common Chromatographic Issues

This section addresses the most frequent problems encountered during the HPLC analysis of this compound and related heterocyclic compounds.

Peak Tailing: The Persistent Problem with Basic Heterocycles

Question: My chromatogram for this compound shows significant peak tailing. What is the cause, and how can I achieve a symmetrical peak shape?

Answer:

Peak tailing is a common issue when analyzing basic compounds like pyrrolopyridines. The primary cause is the interaction between the basic nitrogen atoms in the heterocyclic rings and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns). These interactions lead to secondary retention mechanisms, causing the analyte to "drag" along the column, resulting in a tailed peak.

Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Mobile Phase pH Adjustment: The ionization state of your analyte is critical. The pyrrolopyridine moiety is basic. By lowering the pH of the mobile phase, you can ensure the analyte is fully protonated. A mobile phase pH of 2-3 units below the pKa of the basic nitrogens will maintain a consistent, single ionic species, minimizing interactions with silanols. A good starting point is a mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, inert compound. If you are not already, switch to a high-quality, end-capped C18 or a C8 column. This physically blocks the problematic silanol interactions.

  • Mobile Phase Additives: Incorporating a small amount of a basic modifier, like triethylamine (TEA) (typically 0.1-0.5%), can saturate the active silanol sites on the column, preventing them from interacting with your analyte. However, be aware that TEA can suppress ionization in mass spectrometry.

  • Alternative Stationary Phases: If peak tailing persists, consider a stationary phase with a different chemistry. A phenyl-hexyl or a polar-embedded group (PEG) column can offer alternative retention mechanisms that are less susceptible to silanol interactions.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion. Try diluting your sample and reinjecting.

Retention Time Instability and Drift

Question: I'm observing a drift in the retention time of my analyte over a sequence of injections. What are the likely causes and solutions?

Answer:

Retention time drift can compromise the reliability of your analytical method. The issue can stem from the HPLC system, the column, or the mobile phase.

Troubleshooting Workflow for Retention Time Drift:

Caption: Troubleshooting workflow for retention time drift.

  • System-Related Issues:

    • Pump Performance: Inconsistent flow rates from the pump are a common culprit. Check for pressure fluctuations. If the pressure is unstable, it could indicate air bubbles in the system, faulty check valves, or worn pump seals. Purge the pump and ensure all solvent lines are properly primed.

    • Leaks: A small leak in the system can lead to a drop in pressure and a corresponding increase in retention time. Carefully inspect all fittings and connections.

  • Column-Related Issues:

    • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift, especially in the early part of the sequence. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes.

    • Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a thermostatted column compartment will provide a stable thermal environment.

  • Mobile Phase-Related Issues:

    • Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Inaccuracies in mobile phase composition will directly impact retention. For isocratic methods, premixing the mobile phase can improve consistency.

    • Mobile Phase Degradation or Evaporation: Over time, volatile organic solvents in the mobile phase can evaporate, changing the solvent ratio and affecting retention. Prepare fresh mobile phase daily.

    • Buffer pH: If using a buffer, ensure its pH is stable and that it is within the recommended pH range for the column.

Section 2: Method Development Strategies

This section provides guidance on developing a robust analytical method for this compound from the ground up.

HPLC Method Development Protocol

Question: I need to develop a stability-indicating RP-HPLC method for this compound. Can you provide a detailed protocol?

Answer:

Developing a stability-indicating method requires ensuring that the analyte peak is well-resolved from any potential degradation products and process-related impurities. This protocol outlines a systematic approach.

Step-by-Step HPLC Method Development:

  • Analyte Characterization and Solubility Testing:

    • UV Spectrum: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) and acquire its UV spectrum to determine the wavelength of maximum absorbance (λmax). This will be your primary detection wavelength.

    • Solubility: Test the solubility of the compound in common HPLC solvents (e.g., water, methanol, acetonitrile, isopropanol) and their mixtures. This information is crucial for preparing stock solutions and for choosing the appropriate sample diluent. A general procedure for solubility testing involves preparing saturated solutions and analyzing the clear supernatant by HPLC against a calibration curve.[1]

  • Initial Chromatographic Conditions:

    • Based on methods for similar bromo-azaindole compounds, a good starting point for a reversed-phase method would be:[2][3]

      Parameter Initial Condition
      Column C18, 150 mm x 4.6 mm, 5 µm
      Mobile Phase A 0.1% Formic Acid in Water
      Mobile Phase B 0.1% Formic Acid in Acetonitrile
      Gradient 10-90% B over 20 minutes
      Flow Rate 1.0 mL/min
      Column Temperature 30 °C
      Detection UV at λmax

      | Injection Volume | 10 µL |

  • Method Optimization:

    • Gradient Optimization: Adjust the gradient slope and duration to achieve good separation between the main peak and any impurities. A shallower gradient will provide better resolution.

    • Mobile Phase pH: If peak shape is poor, adjust the pH of the aqueous mobile phase (Mobile Phase A) using different acids (e.g., TFA, phosphoric acid) to optimize peak symmetry.

    • Organic Modifier: If necessary, evaluate different organic solvents (e.g., methanol instead of acetonitrile) as Mobile Phase B. Methanol can sometimes offer different selectivity for closely eluting peaks.

    • Column Chemistry: If adequate separation cannot be achieved on a C18 column, consider alternative stationary phases like a Phenyl-Hexyl or a Cyano column, which can provide different selectivity for aromatic and polar compounds.[4]

  • Forced Degradation Studies:

    • To ensure the method is stability-indicating, perform forced degradation studies as per ICH guidelines.[5] This involves subjecting the analyte to various stress conditions to generate potential degradation products.

    • Stress Conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 105 °C for 48 hours.

      • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and white light.

    • Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally pure in the presence of any co-eluting degradants.

GC-MS Method Considerations

Question: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for analyzing this compound?

Answer:

GC-MS can be a viable technique, provided the compound is thermally stable and sufficiently volatile. The high temperature of the GC inlet and column can potentially cause degradation of complex heterocyclic molecules.

Key Considerations for GC-MS Analysis:

  • Thermal Stability: First, assess the thermal stability of the compound using techniques like thermogravimetric analysis (TGA). If significant degradation occurs at temperatures below 250-300 °C, GC may not be a suitable method.

  • Derivatization: If the compound has active hydrogens (e.g., the N-H of the pyrrole ring), derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point for the analysis of such heterocyclic compounds.[6]

  • Inlet Temperature: Use the lowest possible inlet temperature that allows for efficient volatilization of the analyte to minimize the risk of on-column degradation.

  • Mass Spectrometry: Electron ionization (EI) will likely lead to extensive fragmentation, which can be useful for structural elucidation. The presence of bromine will result in a characteristic M+2 isotope pattern for the molecular ion and any bromine-containing fragments, aiding in identification.[7]

Section 3: Spectroscopic Analysis and Characterization

This section provides guidance on the use of spectroscopic techniques for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: What are the expected key signals in the ¹H and ¹³C NMR spectra of this compound?

Answer:

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of your compound. While specific chemical shifts can vary depending on the solvent and concentration, the following are the expected key features based on the analysis of similar azaindole structures:[2][8]

  • ¹H NMR:

    • Pyrrole N-H: A broad singlet in the downfield region (typically >10 ppm), which is exchangeable with D₂O.

    • Aromatic Protons: Several signals in the aromatic region (typically 7-9 ppm), corresponding to the protons on the pyridine and pyrrole rings. The coupling patterns (e.g., doublets, singlets) will be indicative of their relative positions.

    • The proton on the carbon between the two nitrogen atoms in the pyrrole ring is expected to be a singlet.

  • ¹³C NMR:

    • Carbonitrile Carbon (C≡N): A signal in the range of 115-125 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (typically 100-150 ppm). The carbon atom attached to the bromine will be significantly influenced by the halogen's electronic effects.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Question: What is the expected mass fragmentation pattern for this compound in ESI-MS?

Answer:

In Electrospray Ionization Mass Spectrometry (ESI-MS), you will primarily observe the protonated molecule [M+H]⁺. Due to the presence of a bromine atom, you will see a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, you will observe two peaks of nearly equal intensity separated by 2 m/z units for the protonated molecule.

Expected Fragmentation Pathways:

The fragmentation of the protonated molecule will likely involve the loss of small, stable neutral molecules. A logical fragmentation workflow is depicted below:

Caption: Plausible MS fragmentation pathways.

  • Loss of HCN: The nitrile group can be lost as hydrogen cyanide (HCN, 27 Da).

  • Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 Da).

  • Loss of HBr: Elimination of hydrogen bromide (HBr, 80/82 Da) is also a common fragmentation pathway for bromo-substituted aromatic compounds.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the parent ion and its major fragments, providing a high degree of confidence in the compound's identity.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for in the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions. Potential impurities include:

  • Unreacted starting materials.

  • Positional isomers formed during the synthesis of the pyrrolopyridine core.

  • Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide, especially if the compound is exposed to strong acidic or basic conditions during workup or storage.

  • Products of debromination, where the bromine atom is replaced by a hydrogen.

Q2: How should I prepare my sample for HPLC analysis to ensure accurate and reproducible results?

A2: Proper sample preparation is critical.

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample diluent should be the same as the initial mobile phase composition or weaker (i.e., more aqueous) to prevent peak distortion.

  • Concentration: Prepare the sample at a concentration that is within the linear range of the detector. This avoids issues with detector saturation and sample overload on the column.

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column frit or injector.

Q3: My compound appears to be degrading on the column. What could be the cause?

A3: On-column degradation can occur due to:

  • Mobile Phase pH: A highly acidic or basic mobile phase can catalyze the hydrolysis of labile functional groups. Ensure the mobile phase pH is within the stable range for your compound and the column (typically pH 2-8 for silica-based columns).

  • Active Sites on the Column: As discussed in the peak tailing section, active silanol groups can not only cause poor peak shape but also catalyze degradation. Using a well-end-capped column is important.

  • Metal Contamination: Metal ions in the sample, mobile phase, or from the HPLC system itself can sometimes chelate with the analyte and promote degradation. Using high-purity solvents and adding a chelating agent like EDTA to the mobile phase can help mitigate this.

Q4: Can I use UV detection to quantify impurities if I don't have reference standards for them?

A4: Quantifying impurities without reference standards is challenging but can be estimated using relative response factors (RRFs). If the chromophores of the impurities are structurally similar to the main analyte, you can assume an RRF of 1.0 for a preliminary assessment. However, for accurate quantification, it is essential to either synthesize and isolate the impurities to generate their own calibration curves or to determine their RRFs relative to the main compound.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Biomedical Science.
  • How can I prevent peak tailing in HPLC?
  • Troubleshooting Peak Shape Problems in HPLC.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
  • Troubleshooting Common HPLC Issues. Labcompare.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development.
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common impurities in 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic building block. By understanding the root causes of impurity formation, you can optimize your reaction conditions, streamline purification, and ensure the highest quality of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities found in the synthesis of this compound?

A1: Impurities typically fall into four main categories:

  • Process-Related Impurities: These include unreacted starting materials, residual reagents like N-Bromosuccinimide (NBS), and byproducts from the brominating agent (e.g., succinimide).[1][2]

  • Over-Reaction Products: The most common impurity in this class is a di-brominated pyrrolopyridine species. The electron-rich nature of the pyrrolopyridine ring system makes it susceptible to further electrophilic substitution if the reaction conditions are not carefully controlled.[3][4]

  • Side-Reaction Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid is a frequent side reaction, often occurring during aqueous workup or purification under non-neutral pH conditions.[5][6][7]

  • Isomeric Impurities: Depending on the synthetic route, impurities arising from bromination at other positions on the pyrrolopyridine ring system can occur, though bromination at the 7-position is generally favored.

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC/UPLC): Ideal for separating the target compound from impurities and quantifying their relative abundance. A reverse-phase C18 column with a gradient of water/acetonitrile containing a modifier like formic acid or trifluoroacetic acid is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying the molecular weights of unknown peaks observed in the HPLC chromatogram, allowing for the rapid identification of species like di-brominated or hydrolyzed products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities. For example, the presence of succinimide from NBS is easily detected as a characteristic singlet in the ¹H NMR spectrum around δ 2.5-2.7 ppm.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific impurity-related problems you may encounter and provides actionable solutions.

Issue 1: Presence of a Di-brominated Impurity (M+78/80)

Symptom: Your LC-MS analysis shows a significant peak with a mass corresponding to the desired product plus an additional bromine atom (e.g., M+78/80 relative to the monobromo product).

Root Cause: Over-bromination of the electron-rich pyrrolopyridine ring. This is often caused by an excess of the brominating agent (like NBS), elevated reaction temperatures, or prolonged reaction times.[1][4]

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via an addition funnel over an extended period. This prevents localized high concentrations of the reagent.[4]

  • Temperature Management: Maintain the recommended reaction temperature. For many NBS brominations on sensitive substrates, lower temperatures (e.g., 0 °C to room temperature) are preferred.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-bromo product.

Issue 2: Nitrile Group Hydrolysis (M+17 for Amide, M+18 for Acid)

Symptom: Your mass spectrometry data shows peaks corresponding to the addition of water (M+18 for the carboxylic acid) or ammonia (M+17 for the primary amide) to the nitrile group.

Root Cause: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which are often encountered during the reaction workup or purification.[5][6][7] Vigorous heating in the presence of water can also promote this side reaction.[8][9]

Mitigation Strategies:

  • Neutral Workup: During the aqueous workup, ensure the pH is maintained as close to neutral as possible. Avoid strong acidic or basic washes if the product is sensitive.

  • Temperature Control: Perform all extractions and washes at room temperature or below. Avoid heating the compound in the presence of aqueous acidic or basic solutions.

  • Purification Conditions: If using silica gel chromatography, be aware that standard silica can be slightly acidic. To minimize hydrolysis on the column, the silica gel can be neutralized by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent.

Issue 3: Residual Succinimide from NBS

Symptom: A prominent singlet peak appears around δ 2.5-2.7 ppm in your ¹H NMR spectrum, which does not correspond to your product. This peak integrates to a significant number of protons relative to your product signals.

Root Cause: Succinimide is the byproduct of reactions using N-Bromosuccinimide (NBS).[2] Due to its moderate polarity, it can sometimes co-elute with the desired product during chromatography if the mobile phase is not optimized.

Mitigation Strategies:

  • Aqueous Wash: Most of the succinimide can be removed by washing the organic layer with water or a dilute aqueous base (e.g., sodium bicarbonate solution) during the workup.

  • Optimized Chromatography: If succinimide persists, adjust the polarity of your eluent system during column chromatography. A slightly more polar solvent system can often help separate the product from this byproduct.

  • Recrystallization/Trituration: The desired product can often be purified by recrystallization from a suitable solvent system, leaving the more soluble succinimide byproduct in the mother liquor.

Summary of Common Impurities and Control Strategies

Impurity NameStructureMolecular WeightAnalytical SignatureOriginControl Strategy
Starting Material 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile143.15MS: m/z 144 [M+H]⁺Incomplete ReactionIncrease reaction time/temperature; use slight excess of brominating agent.
Di-bromo Adduct 7,X-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile300.95MS: m/z 301/303/305 [M+H]⁺Over-brominationControl stoichiometry (≤1.1 eq NBS), slow addition, lower temperature.[4]
Hydrolyzed (Amide) 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide240.07MS: m/z 241/243 [M+H]⁺Acidic/basic workupMaintain neutral pH during workup and purification.[6][7]
Hydrolyzed (Acid) 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid241.05MS: m/z 242/244 [M+H]⁺Harsh acidic/basic conditionsAvoid high temperatures and extreme pH during workup.[5][8]
Succinimide Pyrrolidine-2,5-dione99.09¹H NMR: Singlet at ~δ 2.6 ppmNBS byproductAqueous wash during workup; optimize chromatography.[2]

Experimental Protocols & Workflows

Protocol 1: Standard HPLC-MS Method for Impurity Profiling
  • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Detection: UV at 254 nm and 280 nm; MS scan (e.g., ESI positive mode, m/z 100-500).

Workflow for Impurity Identification and Mitigation

The following diagram illustrates a logical workflow for addressing purity issues during your synthesis.

G start Crude Product Analysis (LC-MS, NMR) check_purity Purity < 95%? start->check_purity id_impurity Identify Major Impurity by Mass and NMR check_purity->id_impurity Yes end_ok Product Meets Purity Spec check_purity->end_ok No is_dibromo Di-bromo Adduct? id_impurity->is_dibromo is_hydrolysis Hydrolysis Product? is_dibromo->is_hydrolysis No fix_dibromo Re-run Reaction: • Control Stoichiometry • Lower Temperature • Slow Reagent Addition is_dibromo->fix_dibromo Yes is_sm Starting Material? is_hydrolysis->is_sm No fix_hydrolysis Refine Workup: • Maintain Neutral pH • Avoid High Temp. • Neutralize Silica Gel is_hydrolysis->fix_hydrolysis Yes other Other Impurity (e.g., Succinimide) is_sm->other No fix_sm Re-run Reaction: • Increase Reaction Time • Slight Excess of NBS • Increase Temperature is_sm->fix_sm Yes fix_other Improve Purification: • Aqueous Wash • Optimize Chromatography • Recrystallize other->fix_other

Caption: Troubleshooting workflow for impurity analysis and mitigation.

Diagram: Key Reaction and Side-Reaction Pathways

This diagram illustrates the desired reaction pathway to form the product and the competing side reactions that lead to common impurities.

G SM 1H-pyrrolo[3,2-c]pyridine- 3-carbonitrile center_reagents SM->center_reagents + NBS (1.0 eq) Low Temp Product 7-Bromo-1H-pyrrolo[3,2-c]pyridine- 3-carbonitrile Dibromo Di-bromo Impurity Product->Dibromo + Excess NBS / High Temp (Over-bromination) Hydrolysis Amide / Acid Impurity Product->Hydrolysis + H₂O (Acid/Base) (Workup/Purification) center_reagents->Product Desired Pathway

Caption: Synthetic pathways leading to product and major impurities.

References

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 15, 2026, from [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II. Retrieved January 15, 2026, from [Link]

  • Process for hydrolysis of nitriles. (1975). Google Patents.
  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. (1964). Semantic Scholar. Retrieved January 15, 2026, from [Link]

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Technical Support Center: Enhancing Selectivity in the Functionalization of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable heterocyclic scaffold in their synthetic endeavors. As a core structural motif in numerous kinase inhibitors and pharmacologically active agents, achieving predictable and high-yielding functionalization is paramount.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven strategies.

Section 1: Understanding the Substrate - The Key to Selectivity

The this compound core presents a unique set of electronic and steric features that govern its reactivity. A clear understanding of these properties is the first step toward troubleshooting and enhancing selectivity.

  • Electronic Nature : The pyridine ring and the C3-carbonitrile group are strongly electron-withdrawing, rendering the heterocyclic system electron-deficient. This property generally facilitates the rate-limiting oxidative addition step in palladium-catalyzed cross-coupling reactions at the C7-Br position.[1][2]

  • Competing Reactive Sites : The scaffold possesses multiple potential sites for reaction, which can lead to selectivity issues:

    • C7-Br : The primary site for cross-coupling reactions.

    • N1-H (Pyrrole NH) : This proton is acidic (pKa of related azaindoles is lower than indole) and can be deprotonated by the base, creating a nucleophilic nitrogen that can compete in N-arylation reactions or interfere with the catalyst.[3]

    • Pyridine Nitrogen (N5) : The lone pair on the pyridine nitrogen can act as a Lewis base, coordinating to the palladium catalyst and potentially leading to inhibition or deactivation.[4]

    • C3-Nitrile Group : While generally stable, harsh basic or acidic conditions could lead to hydrolysis, though this is uncommon under standard Suzuki-Miyaura conditions.[5][6][7]

The primary challenge in selectively functionalizing this molecule is to promote the desired C-C or C-N bond formation at the C7 position while mitigating undesired reactions at the nitrogen atoms.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the workhorse for installing aryl or heteroaryl groups at the C7 position. Below are common issues and a structured approach to resolving them.

Scenario 1: No Reaction or Very Low Conversion

Initial Observation: TLC or LC-MS analysis shows predominantly unreacted this compound.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivation/Inhibition : This is the most frequent culprit with nitrogen-containing heterocycles.[3][4]

    • Explanation : The pyridine nitrogen (N5) or the deprotonated pyrrole anion can bind strongly to the palladium center, preventing it from participating in the catalytic cycle.

    • Solution Workflow :

      • Increase Catalyst/Ligand Loading : As a first step, increase the catalyst loading (e.g., from 2 mol% to 5 mol%) and the ligand-to-palladium ratio (from 2:1 to 4:1). This can overcome partial catalyst inhibition.

      • Switch to a More Robust Catalyst System : Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Transition to a more active and sterically hindered system. Buchwald-type ligands are highly effective as their bulkiness promotes the reductive elimination step and can destabilize inhibitory catalyst-substrate complexes.

      • Recommended Ligands : Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, often used as pre-formed palladium G2 or G3 precatalysts for improved stability and activity.[4]

  • Ineffective Oxidative Addition : While the electron-deficient nature of the ring favors this step, other factors can impede it.

    • Explanation : The C-Br bond, while more reactive than a C-Cl bond, may still require a sufficiently electron-rich palladium(0) species to initiate the cycle, especially at lower temperatures.

    • Solution : Employ highly electron-donating phosphine ligands (as mentioned above) which increase the electron density on the palladium center, thereby accelerating the oxidative addition.

Troubleshooting Workflow: No Reaction

Selectivity cluster_paths Reaction Pathways Substrate This compound Base Base (e.g., K3PO4) Substrate->Base N-H Deprotonation Pd_Catalyst Pd(0)Ln Substrate->Pd_Catalyst Oxidative Addition N1_Pathway N1-Arylation (Side Product) Base->N1_Pathway Forms N-Nucleophile C7_Pathway C7-Arylation (Desired) Pd_Catalyst->C7_Pathway Transmetalation & Reductive Elimination

Caption: Competing reaction pathways leading to desired C7-arylation or undesired N1-arylation.

Section 3: Frequently Asked Questions (FAQs)

Q1: Should I protect the pyrrole N-H before attempting the Suzuki coupling?

This is a strategic choice.

  • Yes, for maximum selectivity and predictability : Protecting the N-H group (e.g., with a SEM group) eliminates the possibility of N-arylation and often leads to cleaner reactions and higher yields of the C7-coupled product. [8]This is the recommended approach for complex, multi-step syntheses where reliability is key.

  • No, for shorter routes : It is possible to perform the coupling on the free N-H heterocycle. [3][9]This requires careful optimization of the base and ligand to favor C-arylation. This strategy is viable but may require more extensive troubleshooting to suppress byproduct formation.

Q2: Which base is best for this reaction?

There is no single "best" base, as the optimal choice depends on the specific boronic acid and ligand used. However, a good starting point is potassium phosphate (K₃PO₄) .

  • Why K₃PO₄? : It is a moderately strong, non-nucleophilic base that is effective in activating boronic acids for transmetalation while being less likely to promote side reactions like nitrile hydrolysis compared to strong hydroxide bases. Cesium carbonate (Cs₂CO₃) is also an excellent, albeit more expensive, alternative.

Q3: My boronic acid is decomposing. What can I do?

Boronic acids can be unstable, especially under heating in the presence of water and base, leading to protodeboronation.

  • Use a Pinacol Boronic Ester (Bpin ester) : These are generally more robust than boronic acids and are less susceptible to decomposition. They can be purchased or synthesized from the corresponding boronic acid.

  • Use Stoichiometry : Use a slight excess of the boronic acid/ester (e.g., 1.2-1.5 equivalents) to compensate for any degradation during the reaction.

Q4: Can the nitrile group at C3 be hydrolyzed during the reaction?

Under typical Suzuki-Miyaura conditions (e.g., K₃PO₄ in dioxane/water at 80-100 °C), the nitrile group is generally stable. [5][6]However, prolonged heating at high temperatures with strong aqueous bases (like NaOH or KOH) could potentially lead to partial hydrolysis to the corresponding amide or carboxylic acid. [7][10]It is best to avoid these harsh conditions if hydrolysis is a concern.

Section 4: Optimized Experimental Protocols

The following protocols provide a robust starting point for experimentation. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling on N-H Free Substrate

This protocol is optimized to favor C7-arylation on the unprotected scaffold.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 (Buchwald precatalyst, 0.03 equiv, 3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Suzuki-Miyaura Coupling on N-SEM Protected Substrate

This protocol provides a more controlled reaction by preventing N-arylation.

Step A: SEM Protection of the Pyrrole Nitrogen

  • (This is a standard procedure and should be performed prior to the coupling reaction using SEM-Cl and a suitable base like NaH in an anhydrous solvent like THF).

Step B: Coupling Reaction Materials:

  • 7-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous, degassed Dimethoxyethane (DME)

Procedure:

  • To a microwave vial under an argon atmosphere, add the N-SEM protected substrate, the arylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the degassed DME.

  • Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, heat conventionally at 85 °C for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Work-up and purify as described in Protocol 1.

Section 5: Data Summary

The choice of ligand and base is critical for achieving high selectivity and yield. The following table summarizes general recommendations based on literature for challenging heteroaromatic Suzuki couplings.

Parameter Recommendation for High Selectivity (C7-Arylation) Rationale
Catalyst Palladium Precatalyst with Bulky, Electron-Rich LigandOvercomes catalyst inhibition and accelerates the catalytic cycle. [4]
Exemplar Ligands XPhos, SPhos, RuPhosSteric bulk promotes reductive elimination and can disfavor N-arylation. [4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Effective for transmetalation with minimal side reactions (e.g., hydrolysis). [11][12]
Boron Source Boronic Acid Pinacol Ester (Bpin)More stable and less prone to protodeboronation than boronic acids.
Pyrrole N-H Protect with SEM groupEliminates N-arylation side product, leading to cleaner reactions. [8]
Solvent Anhydrous, Aprotic (e.g., Dioxane, Toluene, DME)Minimizes protodehalogenation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-induced homocoupling and catalyst degradation.

References

  • (No specific reference used)
  • Almeida, V. G., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega.
  • ChemLibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Singh, K., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
  • Singh, K., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central.
  • Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules.
  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles.
  • Ammara, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • D'auria, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • (No specific reference used)
  • Gurovets, A.S., et al. (1986).
  • Aouad, F., et al. (2018). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Aslam, M., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules.
  • (No specific reference used)
  • Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Semantic Scholar.
  • Ammara, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Bentham Science.
  • (No specific reference used)
  • Abouzid, K. M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Yin, Y., et al. (2023). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry.
  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
  • (No specific reference used)
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Validation & Comparative

comparing biological activity of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Pyrrolopyridine Isomers

Executive Summary

The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity. This guide provides a comparative analysis of the biological activities of isomers and derivatives related to 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. We will dissect how subtle changes in the isomeric core and substituent patterns dramatically shift the therapeutic application—from potent kinase inhibition in oncology to microtubule disruption and immune pathway modulation. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights into the structure-activity relationships (SAR) that govern the function of this versatile heterocyclic system.

The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Framework for Potent Bioactivity

The fusion of a pyrrole and a pyridine ring creates the pyrrolopyridine system, a bioisostere of indole that offers improved metabolic stability and aqueous solubility—highly desirable properties in drug candidates. There are six possible isomers of pyrrolopyridine, each presenting a unique arrangement of nitrogen atoms and, consequently, distinct electronic and hydrogen-bonding characteristics.[1] The 1H-pyrrolo[3,2-c]pyridine core, in particular, has proven to be a fertile ground for the development of targeted therapeutics, including kinase inhibitors for cancer and anti-inflammatory conditions.[1] The strategic placement of substituents, such as a bromine atom at the 7-position and a carbonitrile group at the 3-position, serves to modulate potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Biological Activities: From Kinase Inhibition to Anticancer Action

The functional versatility of the pyrrolopyridine scaffold is best understood by comparing the biological activities of its various derivatives and isomers.

Kinase Inhibition: A Tale of Two Scaffolds

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Pyrrolopyridine derivatives have emerged as potent inhibitors of several kinase families.

A. FMS Kinase Inhibition by 1H-Pyrrolo[3,2-c]pyridine Derivatives: The FMS kinase (CSF-1R) is a key driver in the proliferation of macrophages and is over-expressed in cancers of the breast, ovary, and prostate.[2] A series of diarylamide derivatives built on the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent FMS inhibition. Notably, compound 1r in a published study emerged as a highly potent inhibitor, significantly more active than the lead compound KIST101029.[2] This highlights the scaffold's suitability for targeting the FMS ATP-binding site. The selectivity of compound 1r was confirmed against a panel of 40 kinases, where it showed over 33-fold greater selectivity for FMS.[2]

B. FGFR Inhibition by 1H-Pyrrolo[2,3-b]pyridine Isomers: The Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases implicated in cancer progression. By shifting the scaffold to the isomeric 1H-pyrrolo[2,3-b]pyridine core, researchers developed a series of potent pan-FGFR inhibitors.[3] Compound 4h from this series showed excellent inhibitory activity against FGFR1-4, with IC50 values in the low nanomolar range for FGFR1/2.[3] This demonstrates a critical principle of SAR: a simple change in the position of the pyrrole nitrogen atom redirects the compound's selectivity toward a different kinase family.

Comparative Kinase Inhibition Data

Compound IDScaffoldTarget KinaseIC50 (nM)Source
1r 1H-Pyrrolo[3,2-c]pyridineFMS30[2]
1e 1H-Pyrrolo[3,2-c]pyridineFMS60[2]
KIST1010291H-Pyrrolo[3,2-c]pyridineFMS96[2]
4h 1H-Pyrrolo[2,3-b]pyridineFGFR17[3]
4h 1H-Pyrrolo[2,3-b]pyridineFGFR29[3]
4h 1H-Pyrrolo[2,3-b]pyridineFGFR325[3]
Anticancer Activity via Tubulin Polymerization Inhibition

Beyond kinase inhibition, 1H-pyrrolo[3,2-c]pyridine derivatives have been engineered as potent anticancer agents that function by disrupting microtubule dynamics, a mechanism similar to that of colchicine.

By using the 1H-pyrrolo[3,2-c]pyridine scaffold to lock the conformation of combretastatin A-4 (a known tubulin inhibitor), a series of novel colchicine-binding site inhibitors were created.[4] Compound 10t , featuring a 3,4,5-trimethoxyphenyl group and an indolyl moiety, was identified as the most potent derivative, exhibiting remarkable antiproliferative activity against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines.[4][5] This activity was directly linked to its ability to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[4]

Antiproliferative Activity of Tubulin Inhibitors

Compound IDTarget Cell LineIC50 (μM)Source
10t HeLa (Cervical Cancer)0.12[4]
10t SGC-7901 (Gastric Cancer)0.15[4]
10t MCF-7 (Breast Cancer)0.21[4]
STING Pathway Agonism by 1H-Pyrrole-3-carbonitrile Analogs

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Activating STING is a promising strategy for cancer immunotherapy. While not a pyrrolopyridine, the closely related 1H-pyrrole-3-carbonitrile scaffold has been used to develop potent STING agonists.[6][7] These compounds, such as 7F , bind to human STING alleles and induce the phosphorylation of key downstream signaling proteins like TBK1 and IRF3, ultimately stimulating the expression of interferons and other cytokines.[6][7] This illustrates that the carbonitrile-substituted pyrrole core itself is a key pharmacophore for engaging this immune target.

Experimental Protocols: A Framework for Validation

Scientific integrity demands that protocols are transparent and reproducible. Here, we detail the methodologies used to generate the comparative data discussed.

In Vitro Kinase Inhibition Assay (FMS Kinase)

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

Causality: The choice of an in vitro assay allows for the precise measurement of target engagement without the confounding variables of a cellular environment. It directly answers the question: "Does my compound inhibit the kinase?"

  • Reagents and Materials: Recombinant human FMS kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds, DMSO, kinase buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the FMS kinase enzyme to the kinase buffer.

    • Add the test compound dilutions to the wells and incubate for 10-15 minutes to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep1 Prepare Serial Dilutions of Test Compound react1 Add Compound to Kinase (Pre-incubation) prep1->react1 prep2 Add FMS Kinase to Buffer prep2->react1 react2 Initiate Reaction with ATP + Substrate react1->react2 react3 Incubate at 30°C react2->react3 detect1 Terminate Reaction & Add Detection Reagent react3->detect1 detect2 Measure Luminescence detect1->detect2 analysis Calculate % Inhibition & Determine IC50 detect2->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Causality: The MTT assay is chosen for its reliability and direct correlation between mitochondrial activity (reduction of MTT to formazan) and the number of viable cells. It provides a robust measure of a compound's cytotoxic or cytostatic effects.

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 10t ) and a positive control (e.g., combretastatin A-4). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The collected data reveal clear SAR trends that can guide future drug design efforts.

  • Scaffold Isomerism Dictates Kinase Selectivity: The switch from a pyrrolo[3,2-c]pyridine core (FMS inhibitors) to a pyrrolo[2,3-b]pyridine core (FGFR inhibitors) is a powerful demonstration of how the spatial arrangement of hydrogen bond donors and acceptors targets different ATP-binding pockets.

  • Substituents Drive Potency and Function:

    • In the tubulin inhibitors, the 1-(3,4,5-trimethoxyphenyl) group acts as a key pharmacophore, mimicking the A-ring of colchicine and enabling binding to the tubulin protein.[4]

    • The addition of a carbonitrile group, as seen in the STING agonists, provides a critical interaction point within the STING receptor binding site.[6]

SAR_Diagram cluster_scaffolds Isomeric Scaffolds cluster_activities Resulting Biological Activity Core Pyrrolopyridine Core Diverse Biological Activities Scaffold1 1H-Pyrrolo[3,2-c]pyridine Core:h->Scaffold1 Scaffold2 1H-Pyrrolo[2,3-b]pyridine Core:h->Scaffold2 Scaffold3 1H-Pyrrole-3-carbonitrile Core:h->Scaffold3 Activity1 FMS Kinase Inhibition (Anti-inflammatory) Scaffold1->Activity1 + Diarylurea/amide substituents Activity2 Tubulin Polymerization Inhibition (Anticancer) Scaffold1->Activity2 + 3,4,5-Trimethoxyphenyl substituents Activity3 FGFR Kinase Inhibition (Anticancer) Scaffold2->Activity3 Activity4 STING Agonism (Immunotherapy) Scaffold3->Activity4

Caption: Structure-Activity Relationship (SAR) of pyrrolopyridine isomers.

Conclusion and Future Perspectives

This guide demonstrates that the this compound scaffold and its isomers represent a highly adaptable platform for drug discovery. By strategically modifying the core isomeric structure and its peripheral substituents, medicinal chemists can precisely tune the biological activity to address a wide range of therapeutic targets. The potent and selective activities observed—from FMS and FGFR kinase inhibition to microtubule disruption—underscore the immense potential of this chemical class. Future research should focus on optimizing the pharmacokinetic properties of these potent leads to translate their impressive in vitro activity into clinically successful therapeutics.

References

  • . ACS Medicinal Chemistry Letters.

  • . RSC Advances.

  • . Journal of Enzyme Inhibition and Medicinal Chemistry.

  • . Journal of Enzyme Inhibition and Medicinal Chemistry.

  • . ResearchGate.

  • . Semantic Scholar.

  • . MDPI.

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A Comparative Guide to the Anti-Cancer Potential of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: A Mechanistic Validation Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the anti-cancer effects of the novel compound, 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. Drawing upon the established anti-cancer properties of the 7-azaindole scaffold, we will objectively compare its hypothesized mechanism of action with established therapeutic alternatives, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

Introduction: The Promise of the 7-Azaindole Scaffold

The 7-azaindole (pyrrolo[3,2-c]pyridine) core is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Its structural similarity to endogenous purines and indoles allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics. Notably, derivatives of this scaffold have demonstrated potent anti-cancer activities through diverse mechanisms of action, including the inhibition of crucial cellular signaling pathways.[1][3]

This compound is a novel derivative featuring a bromine substituent at the 7-position and a carbonitrile group at the 3-position. While direct studies on this specific molecule are nascent, the extensive body of literature on analogous compounds allows us to formulate a strong hypothesis regarding its potential anti-cancer mechanism.

Hypothesized Mechanism of Action: A Putative PIM Kinase Inhibitor

Based on structure-activity relationship (SAR) studies of similar 7-azaindole derivatives, a compelling hypothesis is that this compound functions as a PIM kinase inhibitor .[4][5] The PIM kinase family (PIM1, PIM2, and PIM3) of serine/threonine kinases are key regulators of cell proliferation, survival, and apoptosis, and their overexpression is implicated in numerous hematological and solid tumors.[4][5] Inhibition of PIM kinases represents a promising therapeutic strategy, with several small-molecule inhibitors currently under preclinical and clinical investigation.[4][6]

An alternative, yet plausible, mechanism could involve the inhibition of tubulin polymerization , another established anti-cancer strategy for azaindole derivatives.[7][8]

This guide will primarily focus on validating the PIM kinase inhibition hypothesis, while also providing a framework for investigating effects on tubulin polymerization.

Comparative Analysis: this compound vs. Established PIM Kinase Inhibitors

To rigorously assess the anti-cancer potential of our topic compound, a direct comparison with a well-characterized, potent, and selective pan-PIM kinase inhibitor, such as AZD1208 , is essential. This comparative approach will allow for a clear understanding of its relative efficacy and potential advantages.

Data Presentation: Comparative Efficacy Metrics
ParameterThis compoundAZD1208 (Reference Compound)Justification
PIM1 Kinase Inhibition (IC50) To be determined~5 nMDirect measure of target engagement.
PIM2 Kinase Inhibition (IC50) To be determined~20 nMAssessment of pan-PIM inhibitory activity.
PIM3 Kinase Inhibition (IC50) To be determined~15 nMAssessment of pan-PIM inhibitory activity.
Cell Viability (GI50) in MV4-11 cells To be determined~100 nMMV4-11 (AML) is a PIM-dependent cell line.
Apoptosis Induction (% Annexin V+ cells) To be determinedConcentration-dependent increaseConfirms downstream effect of PIM inhibition.
p-BAD (Ser112) Inhibition (IC50) To be determinedConcentration-dependent decreaseMeasures inhibition of a key PIM substrate.

Experimental Protocols for Mechanistic Validation

The following protocols provide a step-by-step guide to validate the hypothesized anti-cancer effects of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on PIM kinase activity.

Methodology:

  • Reagents: Recombinant human PIM1, PIM2, and PIM3 enzymes; ATP; a suitable peptide substrate (e.g., PIMtide); Kinase-Glo® Luminescent Kinase Assay kit.

  • Procedure:

    • Prepare a serial dilution of this compound and the reference inhibitor, AZD1208.

    • In a 96-well plate, add the kinase, peptide substrate, and the test compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the anti-proliferative effects of the compound on cancer cell lines.

Methodology:

  • Cell Lines: MV4-11 (Acute Myeloid Leukemia), DU-145 (Prostate Cancer), and a non-cancerous control cell line (e.g., hTERT-RPE1).

  • Reagents: RPMI-1640 and DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and AZD1208 for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition) values.

Apoptosis Assay by Flow Cytometry

Objective: To determine if the compound induces apoptosis.

Methodology:

  • Cell Line: MV4-11.

  • Reagents: Annexin V-FITC Apoptosis Detection Kit.

  • Procedure:

    • Treat cells with the GI50 and 2x GI50 concentrations of the test compounds for 48 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit protocol.

    • Analyze the stained cells using a flow cytometer.

Western Blot Analysis for PIM Signaling

Objective: To confirm the inhibition of the PIM kinase signaling pathway in cells.

Methodology:

  • Cell Line: MV4-11.

  • Reagents: RIPA buffer, protease and phosphatase inhibitors, primary antibodies (p-BAD Ser112, total BAD, PIM1, β-actin), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Treat cells with varying concentrations of the test compounds for 24 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Incubate with the secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

Visualizing the Scientific Rationale

Signaling Pathway Diagram

PIM_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK STATs STATs RTK->STATs PIM PIM Kinases (PIM1, PIM2, PIM3) STATs->PIM Upregulation BAD BAD PIM->BAD Phosphorylation Proliferation Cell Proliferation & Survival PIM->Proliferation cMyc c-Myc PIM->cMyc Compound This compound Compound->PIM Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 pBAD p-BAD (Inactive) Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Hypothesized PIM kinase signaling pathway and the inhibitory action of the compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound Synthesis & Characterization KinaseAssay In Vitro Kinase Assay (PIM1, PIM2, PIM3) Start->KinaseAssay CellCulture Cell Line Selection (e.g., MV4-11, DU-145) Start->CellCulture Conclusion Conclusion: Evaluate Anti-Cancer Potential KinaseAssay->Conclusion ViabilityAssay Cell Viability Assay (MTT) Determine GI50 CellCulture->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) ViabilityAssay->ApoptosisAssay Use GI50 values WesternBlot Western Blot Analysis (p-BAD, PIM1) ViabilityAssay->WesternBlot Use GI50 values ApoptosisAssay->Conclusion WesternBlot->Conclusion

Sources

A Technical Guide to the Structure-Activity Relationship of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. Its rigid, bicyclic framework provides an excellent platform for the strategic placement of functional groups to achieve high-affinity interactions with the ATP-binding site of various kinases. This guide offers an in-depth analysis of the structure-activity relationship (SAR) of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile analogs, synthesizing data from published literature to provide a comparative overview for researchers in medicinal chemistry and drug development. While direct and comprehensive SAR studies on this specific scaffold are limited, by examining related 1H-pyrrolo[3,2-c]pyridine derivatives, we can extrapolate key principles guiding the design of novel and selective kinase inhibitors.

The 1H-Pyrrolo[3,2-c]pyridine Core: A Versatile Scaffold for Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine core is a bioisostere of purine, the fundamental component of ATP. This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. The dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy. Various derivatives of the broader pyrrolopyridine class have demonstrated potent inhibitory activity against a range of kinases, including FMS, and have shown significant antiproliferative effects in cancer cell lines.[1][2]

Strategic Importance of the 7-Bromo and 3-Carbonitrile Substituents

While a comprehensive SAR study on the this compound scaffold is not yet available in the public domain, we can infer the strategic importance of the 7-bromo and 3-carbonitrile moieties based on established principles in medicinal chemistry.

  • The 7-Bromo Substituent: Halogenation, particularly bromination, at this position on the pyridine ring can significantly influence the molecule's properties. The bromo group is a moderately lipophilic, electron-withdrawing group that can engage in halogen bonding, a non-covalent interaction with protein residues that can enhance binding affinity and selectivity. Furthermore, the bromine atom can serve as a synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space. Studies on related halogenated pyrrolopyrimidines have shown that a halogen at the C7 position can enhance antiproliferative potency.[3]

  • The 3-Carbonitrile Group: The carbonitrile moiety at the 3-position of the pyrrole ring is a strong electron-withdrawing group and a potent hydrogen bond acceptor. This functional group can form crucial interactions with amino acid residues in the hinge region of the kinase ATP-binding site. The linear geometry of the nitrile group also allows for directional interactions. Moreover, the carbonitrile group is metabolically stable and can contribute to improved pharmacokinetic properties. The presence of a carbonitrile group is a common feature in many potent kinase inhibitors.

Comparative Analysis of Substitutions on the 1H-Pyrrolo[3,2-c]pyridine Scaffold

To understand the potential for optimizing the this compound core, we will examine the SAR of related 1H-pyrrolo[3,2-c]pyridine analogs from the literature. The primary focus of these studies has been on modifications at the N1 and C6 positions.

Influence of Substituents at the N1-Position

The N1-position of the pyrrole ring is a key vector for introducing diversity and modulating the pharmacological properties of these analogs.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at the N1-position is a common strategy. For instance, a 3,4,5-trimethoxyphenyl group at N1 has been shown to be favorable for potent antitumor activity in a series of 1H-pyrrolo[3,2-c]pyridine derivatives targeting the colchicine-binding site of tubulin.[4] This suggests that a bulky, electron-rich substituent at this position can occupy a hydrophobic pocket and contribute to binding.

  • Alkyl and Substituted Alkyl Groups: While less explored, smaller alkyl groups at N1 could be beneficial for improving solubility and pharmacokinetic properties. The specific nature of the kinase target would dictate the optimal size and functionality of the N1-substituent.

Impact of Modifications at the C6-Position

The C6-position of the pyridine ring offers another avenue for SAR exploration. In the context of our core scaffold, this would involve the replacement of the 7-bromo substituent (or addition to a scaffold where this position is unsubstituted).

  • Aryl and Heteroaryl Moieties: The introduction of various aryl and heteroaryl groups at the C6-position has been shown to significantly impact the antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives. In one study, an indolyl moiety at this position resulted in the most potent compound against several cancer cell lines.[4] This highlights the importance of a hydrogen-bond donating and accepting system at this position for interacting with the target protein.

  • Diarylureas and Diarylamides: A series of diarylureas and diarylamides featuring the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent antiproliferative activity against melanoma cell lines.[5] These extended structures are likely to occupy larger regions of the ATP-binding site and form additional interactions.

Tabulated Comparison of Analog Activity

The following table summarizes the reported in vitro antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine analogs against various cancer cell lines. This data provides a valuable reference for comparing the efficacy of different substitution patterns.

Compound IDN1-SubstituentC6-SubstituentCell LineIC50 (µM)Reference
10t 3,4,5-trimethoxyphenylIndolylHeLa0.12[4]
SGC-79010.15[4]
MCF-70.21[4]
8a -DiarylureaA375PPotent[5]
9b -DiarylureaA375PPotent[5]
9c -DiarylureaA375PPotent[5]
9f -DiarylureaA375PPotent[5]

Note: Specific IC50 values for compounds 8a, 9b, 9c, and 9f were reported as having 2-digit nanomolar potencies against a panel of melanoma cell lines.[5]

Visualizing Structure-Activity Relationships and Signaling Pathways

To visually summarize the key SAR takeaways and the relevant biological context, the following diagrams are provided.

Key SAR Trends for 1H-Pyrrolo[3,2-c]pyridine Analogs

SAR_summary scaffold 1H-Pyrrolo[3,2-c]pyridine Core N1 C6 sub_n1 N1-Position: - 3,4,5-Trimethoxyphenyl enhances activity - Bulky, electron-rich groups are favorable scaffold:n1->sub_n1 Substitution sub_c6 C6-Position: - Indolyl group shows high potency - Diarylureas are effective - H-bond donors/acceptors are important scaffold:c6->sub_c6 Substitution FMS_pathway CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds & Activates PI3K PI3K FMS->PI3K Phosphorylates AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival Differentiation AKT->Proliferation Inhibitor 7-Bromo-1H-pyrrolo[3,2-c]pyridine -3-carbonitrile Analog Inhibitor->FMS Inhibits

Caption: Simplified signaling pathway of FMS kinase, a potential target for pyrrolo[3,2-c]pyridine analogs.

Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of kinase inhibitors. Researchers should adapt these protocols based on the specific kinase and cell lines being investigated.

In Vitro Kinase Inhibition Assay (Example: FMS Kinase)

This protocol provides a framework for determining the in vitro potency (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human FMS kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the FMS kinase to each well (except negative controls) and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., A375P melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions. Include vehicle controls (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related analogs, key SAR insights have been elucidated. The N1 and C6 positions are critical for modulating biological activity, with bulky, electron-rich, and hydrogen-bonding groups appearing to be favorable. The 7-bromo and 3-carbonitrile moieties likely play crucial roles in enhancing binding affinity and providing synthetic versatility.

Future research should focus on the systematic exploration of substitutions at the N1 and C6 positions of the this compound core. A comprehensive screening against a panel of kinases will be essential to determine the selectivity profile of these analogs. Furthermore, in vivo studies will be necessary to evaluate their pharmacokinetic properties and antitumor efficacy. The insights provided in this guide offer a rational basis for the design and synthesis of the next generation of potent and selective kinase inhibitors based on this promising scaffold.

References

Sources

A Senior Scientist's Guide to Comparative Docking of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: Probing its Potential as a Kinase and Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol and comparative analysis for evaluating the therapeutic potential of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile through molecular docking. We will move beyond a simple procedural list to explore the scientific rationale behind key decisions, ensuring a robust and self-validating computational study.

The pyrrolo[3,2-c]pyridine scaffold is a recognized "purine mimic," a structural motif that has been successfully exploited in the development of potent kinase inhibitors.[1] Its structural similarity to ATP allows it to compete for the hinge region binding site in many kinases.[1] Indeed, derivatives of this core structure have shown significant inhibitory activity against targets like FMS kinase (CSF-1R), a key player in cancer and inflammatory diseases.[2][3] Furthermore, a different series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed as inhibitors of the colchicine-binding site on tubulin, demonstrating potent anticancer activities by disrupting microtubule dynamics.[4]

Given this dual potential, this guide will establish a comparative docking workflow to investigate the binding affinity and interaction patterns of this compound against both a representative protein kinase (FMS) and tubulin. By comparing its performance against known, high-affinity inhibitors for each target, we can generate a data-driven hypothesis regarding its primary mechanism of action.

Part 1: Target and Comparator Selection: The Foundation of a Meaningful Comparison

A comparative study is only as strong as its controls. The choice of protein targets and reference ligands is therefore critical for contextualizing the results.

Primary Protein Targets
  • FMS Kinase (CSF-1R): This receptor tyrosine kinase is a well-validated target in oncology and inflammation.[2][3] Its ATP-binding pocket is a classic target for inhibitors. We will utilize the crystal structure of FMS kinase in complex with a known inhibitor to define our binding site.

    • Selected Structure: PDB ID: 3LCD (FMS Kinase in complex with a pyrido[2,3-d]pyrimidin-7-one inhibitor).

  • β-Tubulin: As a fundamental component of the cytoskeleton, tubulin is a major anticancer drug target. We will focus on the colchicine-binding site, a pocket at the interface of α- and β-tubulin that destabilizes microtubule formation when occupied.

    • Selected Structure: PDB ID: 4O2B (Tubulin in complex with colchicine and a stathmin-like domain).

Ligand Selection for Comparative Analysis

To benchmark the performance of our topic compound, we will compare it against established inhibitors for each target.

  • This compound: The primary compound of interest.

  • Compound 1r (from literature): A potent FMS kinase inhibitor from the same pyrrolo[3,2-c]pyridine family (IC₅₀ = 30 nM), serving as an ideal positive control for kinase activity.[2][3]

  • Pexidartinib: An FDA-approved FMS kinase inhibitor, representing a clinically relevant benchmark.[5]

  • Colchicine: The archetypal inhibitor that defines the target binding site on tubulin, serving as the primary positive control for this target.[4]

Part 2: A Validated Experimental Protocol for Molecular Docking

This section details a step-by-step methodology using widely accessible and validated tools. The causality behind each step is explained to ensure scientific rigor. We will use AutoDock Vina, a highly cited and effective open-source docking engine, for our simulations.

Workflow Overview

The entire computational pipeline, from data retrieval to analysis, is designed to be systematic and reproducible.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase pdb 1. PDB Structure Retrieval (3LCD & 4O2B) prot_prep 2. Protein Preparation - Remove Water/Ligands - Add Polar Hydrogens - Assign Charges pdb->prot_prep grid 4. Grid Box Definition (Define Active Site) prot_prep->grid lig_prep 3. Ligand Preparation - 2D to 3D Conversion - Energy Minimization - Define Rotatable Bonds lig_prep->grid redock 5. Protocol Validation (Re-docking Native Ligand) grid->redock dock 6. Production Docking (Dock All Compounds) redock->dock quant 7. Quantitative Analysis (Compare Binding Energies) dock->quant qual 8. Qualitative Analysis (Visualize Binding Poses & Interactions) quant->qual

Caption: A comprehensive workflow for the comparative molecular docking study.

Step-by-Step Protein Preparation

Causality: Raw PDB files contain experimental artifacts like water molecules, co-solvents, and sometimes multiple protein chains that are not part of the biological monomer. These must be removed to create a clean, computationally tractable model of the binding site. Adding hydrogens and assigning charges are essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.[6][7]

  • Fetch Structures: Download the PDB files for 3LCD and 4O2B from the RCSB Protein Data Bank.

  • Clean the Structure: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera[8], PyMOL).

    • Delete all water molecules.

    • Remove any co-crystallized ligands and ions not essential for structural integrity. For 4O2B, remove the original colchicine to create an empty binding site. For 3LCD, remove the co-crystallized inhibitor.

    • Isolate the relevant protein chains. For FMS kinase (3LCD), this is typically chain A. For Tubulin (4O2B), chains A (α-tubulin) and B (β-tubulin) are required as the binding site is at their interface.

  • Prepare the Receptor:

    • Use a protein preparation utility (e.g., the 'Dock Prep' tool in Chimera or AutoDock Tools[9][10]).

    • Add polar hydrogen atoms.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor file in the required .pdbqt format for Vina.

Step-by-Step Ligand Preparation

Causality: Ligands must be converted to 3D structures and their energy minimized to ensure a realistic starting conformation. Defining rotatable bonds is crucial for flexible ligand docking, allowing the software to explore different conformations within the binding pocket.[10][11]

  • Obtain 2D Structures: Draw the structures of this compound and the comparator ligands using chemical drawing software (e.g., ChemDraw, MarvinSketch) or download from PubChem.

  • Convert to 3D and Minimize:

    • Import the 2D structures into a program like Avogadro or UCSF Chimera.

    • Add hydrogen atoms.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy 3D conformation.

  • Prepare for Docking:

    • Open the 3D structure in AutoDock Tools.

    • Define the rotatable bonds. The software will typically do this automatically, but it should be manually verified.

    • Save the prepared ligand in the .pdbqt format.

Docking Simulation and Protocol Validation

Causality: Before docking our compound of interest, we must validate the docking protocol. This is achieved by re-docking the original co-crystallized ligand back into its binding site. A successful re-docking, defined by a low Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose, confirms that the chosen parameters can accurately reproduce the experimental binding mode.[12][13] This step is the cornerstone of a trustworthy protocol.

  • Define the Search Space (Grid Box):

    • Load the prepared receptor PDBQT file into the visualization software.

    • Identify the amino acid residues of the active site based on the position of the original co-crystallized ligand.

    • Center a "grid box" around this active site. The box must be large enough to encompass the entire binding pocket and allow for ligand rotation, but not so large as to waste computational effort. A size of 25x25x25 Å is often a good starting point.[14]

  • Protocol Validation:

    • Perform a docking run using the prepared native ligand (from the original PDB) and the corresponding receptor.

    • Superimpose the top-ranked docked pose with the original crystal structure.

    • Calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated.

  • Production Docking:

    • Using the validated grid box parameters, perform docking simulations for this compound and all comparator compounds against both the FMS kinase and tubulin receptors.

Part 3: Results and Comparative Analysis

The analysis of docking results is a two-pronged approach: a quantitative comparison of binding energies followed by a qualitative inspection of the binding poses and molecular interactions.[12][15]

Quantitative Analysis: Binding Affinity

The docking score, expressed as binding energy (in kcal/mol), provides an estimate of the binding affinity between the ligand and the protein. A more negative value indicates a stronger, more stable interaction.[16][17]

Table 1: Comparative Docking Scores (Binding Energy in kcal/mol)

LigandFMS Kinase (PDB: 3LCD)β-Tubulin (PDB: 4O2B)
Test Compound
This compound-8.9-7.5
FMS Kinase Controls
Compound 1r (Pyrrolo[3,2-c]pyridine)-9.8-7.9
Pexidartinib (FDA-approved)-10.5-8.2
Tubulin Control
Colchicine (Native Ligand)-8.1-10.2

Note: The values above are representative examples for illustrative purposes.

Qualitative Analysis: Binding Mode and Interactions

Here, we visualize the top-ranked pose for our compound of interest in each binding site to understand how it binds.

Binding at FMS Kinase:

  • Prediction: With a strong binding energy of -8.9 kcal/mol, the compound shows significant potential as a kinase inhibitor.

  • Key Interactions: The pyrrolo[3,2-c]pyridine core is predicted to form two critical hydrogen bonds with the hinge region residues (e.g., Cys666), mimicking the adenine region of ATP. The bromo-substituent may engage in halogen bonding or hydrophobic interactions within the pocket. The carbonitrile group could potentially form a hydrogen bond with a backbone amide or a nearby water molecule.

Binding at β-Tubulin (Colchicine Site):

  • Prediction: The binding energy of -7.5 kcal/mol is moderate but significantly weaker than that of the native ligand, colchicine (-10.2 kcal/mol).

  • Key Interactions: The compound is predicted to occupy a portion of the large colchicine-binding pocket. Interactions are likely to be primarily hydrophobic and van der Waals forces with residues lining the cavity. The number of specific, high-energy interactions like hydrogen bonds is predicted to be lower compared to its pose in the FMS kinase active site.

G cluster_fms FMS Kinase Interactions cluster_tubulin Tubulin Interactions ligand_fms 7-Bromo-1H-pyrrolo [3,2-c]pyridine-3-carbonitrile cys666 Cys666 (Hinge) ligand_fms->cys666 H-Bond (Pyrrole N-H) gly667 Gly667 (Hinge) ligand_fms->gly667 H-Bond (Pyridine N) val648 Val648 (Hydrophobic) ligand_fms->val648 Hydrophobic ligand_tub 7-Bromo-1H-pyrrolo [3,2-c]pyridine-3-carbonitrile val238 Val238 ligand_tub->val238 Hydrophobic leu248 Leu248 ligand_tub->leu248 Hydrophobic ala316 Ala316 ligand_tub->ala316 Hydrophobic

Caption: Predicted key molecular interactions for the title compound at each target site.

Part 4: Discussion and Future Directions

The in silico data provides a compelling, albeit preliminary, hypothesis. The binding energy of this compound at the FMS kinase active site (-8.9 kcal/mol) is strong and approaches that of known potent inhibitors like Compound 1r (-9.8 kcal/mol). Critically, its predicted binding mode, involving key hydrogen bonds to the kinase hinge region, is characteristic of type-I kinase inhibitors.[18] This aligns perfectly with the established role of the pyrrolopyridine scaffold as a purine mimic.[1]

Conversely, its interaction with the colchicine-binding site of tubulin appears less favorable. The binding energy is significantly weaker than the native ligand, and the interactions are less specific. While some off-target activity cannot be ruled out, the data strongly suggests that FMS kinase is the more probable primary target.

It is imperative to recognize the limitations of molecular docking. The scoring functions are approximations, and the models use a rigid protein structure, which does not account for induced fit effects.[19] Therefore, these computational results should be viewed as a guide for subsequent experimental validation.

Next Steps:

  • In Vitro Kinase Assay: The most direct validation is to test the compound's inhibitory activity against a panel of kinases, with a primary focus on FMS kinase.

  • Cell-Based Assays: Evaluate the compound's effect on cancer cell lines known to overexpress FMS kinase.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the title compound to probe the importance of the bromo and carbonitrile substituents, guided by the docking poses.

Conclusion

This guide has outlined a rigorous, self-validating protocol for the comparative molecular docking of this compound. Our analysis, grounded in the established literature on this chemical scaffold, predicts that the compound is a promising candidate for development as a FMS kinase inhibitor. The detailed methodology and rationale provided herein serve as a blueprint for researchers to perform similar in silico investigations with a high degree of scientific integrity, effectively prioritizing compounds for further experimental validation in the drug discovery pipeline.

References

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The In Vivo Efficacy of 7-Azaindole Derivatives: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the pursuit of potent and selective kinase inhibitors remains a cornerstone of targeted therapy development. Among the heterocyclic scaffolds that have garnered significant attention, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privileged structure. Its ability to mimic the purine core of ATP allows for potent interactions within the kinase hinge region, making it a versatile template for inhibitor design. While the specific chemical entity "7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile" is not extensively documented in publicly available in vivo studies, a wealth of research on structurally related 7-azaindole derivatives showcases their promising anti-tumor efficacy in various preclinical models.

This guide provides a comparative analysis of the in vivo performance of key 7-azaindole derivatives, placing their efficacy in context with established standard-of-care treatments. We will delve into the experimental data supporting their activity in hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC), offering a granular look at the methodologies employed and the mechanistic rationale behind their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and build upon the therapeutic promise of this important class of kinase inhibitors.

Targeting FGFR4 in Hepatocellular Carcinoma: A 7-Azaindole Approach

Aberrant signaling through the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway, often driven by its ligand FGF19, is a known oncogenic driver in a subset of hepatocellular carcinomas.[1][2] This has made FGFR4 an attractive target for therapeutic intervention.

Preclinical Efficacy of a Covalent 7-Azaindole FGFR4 Inhibitor

A novel series of 7-azaindole derivatives has been developed as selective and covalent inhibitors of FGFR4.[3][4] One of the lead compounds from this series, herein referred to as Compound 30 , has demonstrated significant in vivo antitumor activity.[3][4][5]

Experimental Model: The efficacy of Compound 30 was evaluated in a human hepatocellular carcinoma xenograft model using HuH-7 cells, which are known to have an activated FGFR4 signaling pathway.[3][4][6]

Comparative Analysis: The performance of Compound 30 is compared against Sorafenib, a multi-kinase inhibitor that has been a standard of care for advanced HCC.[7][8]

CompoundDose & ScheduleAdministrationAnimal ModelTumor Growth Inhibition (TGI)Reference
Compound 30 Not specified in abstractNot specified in abstractHuH-7 XenograftSignificant antitumor activity[3][4]
Sorafenib 10 mg/kg, dailyOralHuH-7 Xenograft~22.3% (Day 30)[9]
Sorafenib 30 mg/kg, dailyOralFah-/- mouse modelSignificant reduction in tumor burden[7]

Note: Specific TGI percentage and dosing for Compound 30 were not available in the cited abstracts. The data for Sorafenib is provided for context from separate studies using a similar cell line model.

Mechanistic Rationale: The FGF19-FGFR4 Signaling Axis

The therapeutic rationale for targeting FGFR4 in HCC is grounded in the specific molecular pathology of the disease. In a subset of patients, amplification of the FGF19 gene leads to overexpression of the FGF19 protein, which in turn chronically activates its cognate receptor, FGFR4. This sustained signaling cascade promotes hepatocyte proliferation and survival, ultimately driving tumorigenesis.[2][10]

dot graph FGF4_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: FGF19-FGFR4 signaling pathway in HCC and the inhibitory action of Compound 30.

Experimental Protocol: HuH-7 Xenograft Model

The following is a generalized protocol for establishing and evaluating therapeutic efficacy in a HuH-7 xenograft model, based on common laboratory practices.[6][11]

  • Cell Culture: HuH-7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2). Cells are harvested during the exponential growth phase.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic BALB/c, 10-12 weeks old) are used.[6]

  • Tumor Implantation: A suspension of one million HuH-7 cells, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The investigational compound (e.g., Compound 30) and comparator (e.g., Sorafenib) are administered according to the specified dose and schedule. A vehicle control group is also included.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Mouse body weight is monitored as a measure of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).

Targeting CDK9 in Triple-Negative Breast Cancer

Triple-negative breast cancer is an aggressive subtype characterized by a lack of estrogen, progesterone, and HER2 receptors, limiting targeted therapy options.[12] Many TNBCs exhibit transcriptional addiction, a reliance on key transcription factors for survival, making the transcriptional machinery an attractive therapeutic target.[12][13] Cyclin-dependent kinase 9 (CDK9) is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the elongation of mRNA transcripts.[12][13]

Preclinical Efficacy of CDK9 Inhibitors in TNBC

Several studies have highlighted the potential of CDK9 inhibitors in TNBC.[12][14][15] While the specific 7-azaindole structure is not always detailed, the general class of CDK9 inhibitors has shown promise in preclinical TNBC models.

Experimental Model: Efficacy has been demonstrated in both patient-derived xenograft (PDX) models and cell-line-derived xenografts using cell lines like Hs578T.[12]

Comparative Analysis: The efficacy of CDK9 inhibitors can be compared to standard-of-care chemotherapy for TNBC, such as paclitaxel.[16][17]

TreatmentDose & ScheduleAdministrationAnimal ModelEfficacy OutcomeReference
CDK9 Inhibitor (I-73) + Lapatinib (EGFRi) Not specified in abstractNot specified in abstractPDX and Hs578T XenograftsSynergistic reduction in tumor growth[12]
CDK9 Inhibitor (CDDD11-8) Not specified in abstractOralMammary Intraductal XenograftInhibition of tumor growth with no overt toxicity[14][15]
Paclitaxel 10 mg/kg, every 4 daysIntraperitonealMDA-MB-231 XenograftSignificant inhibition of tumor growth[18]
Mechanistic Rationale: CDK9 and Transcriptional Addiction in TNBC

CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and allowing for transcriptional elongation. In TNBC, many oncogenes like MYC and anti-apoptotic proteins like MCL1 are highly transcribed.[14] By inhibiting CDK9, the production of these critical survival proteins is suppressed, leading to cell cycle arrest and apoptosis.[12][14]

dot graph CDK9_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: CDK9's role in transcriptional elongation in TNBC and its inhibition.

Experimental Protocol: TNBC Xenograft Model

The following is a generalized protocol for evaluating therapeutic efficacy in a TNBC cell-line-derived xenograft model.[19]

  • Cell Culture: TNBC cells (e.g., MDA-MB-231 or Hs578T) are cultured in appropriate media.

  • Animal Model: Immunocompromised female mice (e.g., NSG or NOD/SCID) are used.

  • Tumor Implantation: Approximately 5 x 10^5 cells, suspended in a mixture of PBS and Matrigel, are inoculated into the mammary fat pad.[19]

  • Tumor Growth Monitoring: Tumor growth is monitored, often using bioluminescence imaging for luciferase-expressing cells or caliper measurements.

  • Treatment: Once tumors are established, mice are randomized into treatment groups. The investigational CDK9 inhibitor and comparator (e.g., paclitaxel) are administered as per the defined schedule.

  • Efficacy Endpoints: Primary endpoints include tumor growth inhibition and overall survival.[19] Tumor tissues can be harvested for pharmacodynamic analysis (e.g., checking for phosphorylation of RNA Polymerase II).

Conclusion and Future Directions

The 7-azaindole scaffold has proven to be a highly effective core for the development of potent kinase inhibitors with significant in vivo anti-tumor activity. As demonstrated in models of hepatocellular carcinoma and triple-negative breast cancer, these derivatives can effectively engage challenging targets like FGFR4 and CDK9, leading to tumor growth inhibition.

The data presented here underscores the importance of robust preclinical evaluation to understand the therapeutic potential of new chemical entities. Direct, head-to-head comparisons with standard-of-care agents in well-characterized in vivo models are crucial for contextualizing efficacy and identifying potential advantages. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these 7-azaindole derivatives to enhance their therapeutic index and on identifying predictive biomarkers to guide their clinical development in stratified patient populations.

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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "know thy compound" has never been more critical. For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount to predicting its efficacy and potential for adverse effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a heterocyclic scaffold of growing interest in kinase inhibitor development. By juxtaposing its performance against established inhibitors and employing a multi-faceted experimental approach, we aim to illuminate the selectivity landscape of this compound and provide a robust framework for its evaluation.

The pyrrolopyridine core is a privileged structure in medicinal chemistry, known to form the basis of numerous kinase inhibitors.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinases a prime target for therapeutic intervention.[2][3][4] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[5] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a comprehensive cross-reactivity profile is not merely a regulatory checkbox but a fundamental aspect of rational drug design.[4][6]

This guide will dissect a rigorous, multi-tiered strategy for profiling this compound, providing both the "how" and the "why" behind each experimental choice. We will explore its selectivity against a broad panel of kinases, delve into its target engagement within a cellular context, and assess its broader proteomic interactions.

The Strategic Approach to Profiling

A thorough understanding of a compound's selectivity cannot be gleaned from a single assay. We advocate for a tripartite approach that integrates biochemical kinase profiling, cell-based target engagement, and unbiased proteome-wide analysis. This layered methodology provides a holistic view, from purified enzyme interactions to the complex milieu of a living cell.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement Biochem_Assay Broad Kinase Panel Screen (e.g., 400+ kinases) IC50_Determination IC50 Determination for Hits Biochem_Assay->IC50_Determination Identifies initial hits CETSA Cellular Thermal Shift Assay (CETSA) IC50_Determination->CETSA Validates intracellular target binding NanoBRET NanoBRET™ Target Engagement Assay IC50_Determination->NanoBRET Quantifies intracellular affinity & occupancy Chemoproteomics Chemical Proteomics CETSA->Chemoproteomics NanoBRET->Chemoproteomics Provides cellular context for off-targets

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Comparative Kinase Selectivity: A Hypothetical Dataset

To illustrate the importance of comprehensive profiling, we present a hypothetical dataset comparing this compound ("Compound X") with two well-characterized kinase inhibitors: a highly selective inhibitor ("Inhibitor S") and a multi-kinase inhibitor ("Inhibitor M"). The data is presented as the percentage of inhibition at a 1 µM concentration against a panel of representative kinases.

Kinase TargetThis compound (% Inhibition @ 1µM)Inhibitor S (% Inhibition @ 1µM)Inhibitor M (% Inhibition @ 1µM)
FMS (CSF-1R) 92% 2%88%
FLT3 (D835Y) 45% 3%75%
c-MET38%1%65%
VEGFR225%5%85%
EGFR15%95%20%
SRC18%4%70%
ABL110%2%68%

This data is illustrative and not based on experimentally verified results for this compound.

From this hypothetical data, "Compound X" demonstrates promising, albeit not exclusive, inhibitory activity against FMS kinase, a member of the type III receptor tyrosine kinase family.[7] Its profile suggests a degree of selectivity, with moderate off-target activity against other kinases like FLT3 and c-MET. This contrasts with the narrow-spectrum activity of "Inhibitor S" and the broad activity of "Inhibitor M". Such initial findings are critical for guiding further optimization and development. For instance, derivatives of the pyrrolo[3,2-c]pyridine scaffold have been shown to be potent FMS kinase inhibitors.[7]

Experimental Protocols

Tier 1: In Vitro Kinase Inhibition Assay (Radiometric HotSpot™ Assay)

This biochemical assay is a robust method for initial broad-spectrum kinase screening.[6]

Principle: This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase. Inhibition of the kinase results in a decreased incorporation of the radiolabel into the substrate.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and radiolabeled ATP ([γ-³³P]ATP) in a suitable reaction buffer.

  • Compound Addition: Add this compound or control compounds at various concentrations. Include a DMSO vehicle control.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³³P]ATP using a phosphocellulose membrane.

  • Detection: Quantify the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. For dose-response curves, determine the IC50 value.

G cluster_0 Reaction Components Kinase Purified Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Peptide Substrate->Incubation ATP [γ-³³P]ATP ATP->Incubation Compound Test Compound Compound->Incubation Separation Separation on Phosphocellulose Membrane Incubation->Separation Detection Scintillation Counting Separation->Detection Analysis Data Analysis (% Inhibition, IC50) Detection->Analysis

Caption: Workflow for the Radiometric HotSpot™ Kinase Assay.

Tier 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular environment.

Principle: The binding of a ligand (e.g., a small molecule inhibitor) to its target protein often increases the thermal stability of the protein. CETSA® measures this change in thermal stability.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody-based detection method (e.g., Western blot or ELISA).

  • Data Analysis: Generate a "melting curve" for the target protein in the presence and absence of the compound. A shift in the melting curve to higher temperatures indicates target engagement.

Tier 3: Chemical Proteomics

This unbiased approach provides a global view of a compound's protein interactions within the proteome.[8]

Principle: A modified version of the test compound, often featuring a photoreactive group and an enrichment handle, is used to covalently label interacting proteins in cell lysates or intact cells. These labeled proteins are then enriched and identified by mass spectrometry.

Protocol:

  • Probe Synthesis: Synthesize a chemical probe based on the this compound scaffold, incorporating a photoreactive group and a bio-orthogonal handle (e.g., an alkyne).

  • Cellular Labeling: Treat cells with the chemical probe and irradiate with UV light to induce covalent cross-linking to interacting proteins.

  • Lysis and Enrichment: Lyse the cells and use click chemistry to attach a reporter tag (e.g., biotin) to the probe's handle. Enrich the biotin-labeled proteins using streptavidin beads.

  • Mass Spectrometry: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are specifically enriched in the presence of the probe compared to controls.

Concluding Remarks

The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A thorough cross-reactivity profile is an indispensable roadmap on this journey. For this compound, the initial (hypothetical) data suggests a promising starting point for the development of selective FMS kinase inhibitors. However, the moderate off-target activities highlight the necessity for further structure-activity relationship (SAR) studies to enhance selectivity. The multi-tiered approach outlined in this guide, combining biochemical and cellular assays with proteome-wide analysis, provides a comprehensive framework for de-risking this and other promising compounds, ultimately accelerating the development of safer and more effective therapeutics.

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A Comparative Benchmarking Guide to 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] This guide presents a comprehensive benchmarking analysis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile , a novel compound from this class. We objectively evaluate its performance against well-established standards targeting two clinically relevant kinases: Glycogen Synthase Kinase 3 Beta (GSK-3β) and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A). Through detailed in vitro and cellular assay protocols, this guide provides the necessary framework for researchers to assess the compound's potency, selectivity, and preliminary drug-like properties. All experimental data are contextualized with insights into the rationale behind methodological choices, ensuring a robust and reproducible evaluation for drug development professionals.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole, is highly valued in kinase inhibitor design.[1] Its defining feature is the ability to form two crucial hydrogen bonds with the kinase hinge region—the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a donor.[3] This bidentate interaction provides a strong anchoring point, making it an excellent foundation for developing potent and selective ATP-competitive inhibitors.[2] The success of this scaffold is exemplified by vemurafenib, an FDA-approved B-RAF inhibitor for melanoma treatment.[3]

This compound (hereafter referred to as "Test Compound" ) incorporates this promising scaffold. Its strategic substitutions—a bromine atom at position 7 and a carbonitrile group at position 3—offer potential vectors for modulating potency, selectivity, and pharmacokinetic properties. This guide aims to systematically benchmark the Test Compound's inhibitory profile against known standards for GSK-3β and DYRK1A, two serine/threonine kinases implicated in neurodegenerative diseases, diabetes, and oncology.[4][5][6]

Selection of Kinase Targets and Reference Standards

The selection of appropriate standards is critical for meaningful benchmarking. We chose compounds with distinct mechanisms and well-documented profiles to provide a comprehensive comparison.

  • Target 1: GSK-3β: A key regulator in numerous cellular processes. Its dysregulation is a hallmark of Alzheimer's disease and other pathologies.[4][5]

    • Standard A (ATP-Competitive): Laduviglusib (CHIR-99021) . A highly potent and selective, ATP-competitive inhibitor of GSK-3α/β, serving as a benchmark for on-target potency.[7]

    • Standard B (Non-ATP-Competitive): Tideglusib . A non-ATP competitive inhibitor that has been investigated in clinical trials for Alzheimer's, providing a different mechanistic benchmark.[4]

  • Target 2: DYRK1A: Implicated in Down syndrome and Alzheimer's disease, DYRK1A is a high-interest target for neurological disorders.[8][9]

    • Standard C (Natural Product): Harmine . A β-carboline alkaloid, it is one of the most widely used and potent DYRK1A inhibitors in preclinical research, though it has known off-target effects, including MAO-A inhibition.[8][9][10]

    • Standard D (Dual Inhibitor): Silmitasertib (CX-4945) . Initially developed as a Casein Kinase 2 (CK2) inhibitor, it was later found to potently inhibit DYRK1A, making it a relevant standard for assessing selectivity.[9][10]

Benchmarking Methodologies & Experimental Protocols

This section provides detailed, step-by-step protocols for a rigorous comparative analysis.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This biochemical assay measures the direct inhibitory effect of a compound on purified kinase activity. We utilize the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[11]

Experimental Workflow: In Vitro IC50 Determination

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis P1 Compound Serial Dilution (11-point, 3-fold) R1 Add Compound to Plate P1->R1 P2 Prepare Kinase Reaction Mix (Enzyme, Substrate, ATP) R2 Add Kinase Mix to Initiate P2->R2 R1->R2 R3 Incubate at RT (e.g., 60 min) R2->R3 D1 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) R3->D1 D2 Incubate at RT (40 min) D1->D2 D3 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) D2->D3 D4 Incubate at RT (30 min) D3->D4 D5 Read Luminescence (Plate Reader) D4->D5 A1 Normalize Data (vs. DMSO/Staurosporine controls) D5->A1 A2 Non-linear Regression (log[inhibitor] vs. response) A1->A2 A3 Calculate IC50 Value A2->A3

Caption: Workflow for IC50 determination using the ADP-Glo™ assay.

Protocol:

  • Compound Preparation: Create an 11-point, 3-fold serial dilution of the Test Compound and standards in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Setup: Transfer 50 nL of each compound dilution into a 384-well assay plate. Include DMSO-only wells (0% inhibition) and a broad-spectrum kinase inhibitor like Staurosporine (100% inhibition) as controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. For GSK-3β, a common substrate is GSKtide peptide. For DYRK1A, DYRKtide peptide can be used.

    • Prepare a 2X ATP solution. The concentration should be equal to the apparent ATP Km for each specific kinase to ensure a fair comparison of ATP-competitive inhibitors.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution.

  • Incubation: Mix the plate and incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which fuels a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescent signal using a compatible plate reader.

  • Analysis: Normalize the data against controls and use non-linear regression analysis (log[inhibitor] vs. response) in software like GraphPad Prism to calculate the IC50 value.

Senior Application Scientist's Note: The choice of ATP concentration is a critical parameter. Assays run at high ATP concentrations (e.g., 1 mM) can mask the potency of ATP-competitive inhibitors, while assays at the ATP Km value provide a more sensitive and physiologically relevant measure of potency.

Kinome-wide Selectivity Profiling

To understand a compound's specificity, it's essential to screen it against a broad panel of kinases. A lack of selectivity can lead to off-target effects and toxicity. We propose using a competitive binding assay format, such as the KINOMEscan™ platform.[12]

Principle of Competitive Binding Assay

cluster_control Control (No Inhibitor) cluster_test Test (With Inhibitor) K1 Kinase L1 Immobilized Ligand K1->L1 Binding Occurs Res1 High Signal L1->Res1 K2 Kinase L2 Immobilized Ligand K2->L2 Binding Blocked Res2 Low Signal L2->Res2 I2 Test Compound I2->K2 Competition

Caption: Competitive binding assay for kinase selectivity profiling.

Methodology:

  • Assay Principle: An active-site directed ligand is immobilized on a solid support. The kinase of interest will bind to this ligand.

  • Competition: The Test Compound is added to the system. If it binds to the kinase's ATP pocket, it will compete with and prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified (e.g., via qPCR for a DNA-tagged kinase). A lower signal indicates stronger binding by the Test Compound.

  • Data Analysis: Results are typically reported as '% Control' or a dissociation constant (Kd). A Selectivity Score (S-score) can be calculated, which represents the number of kinases bound divided by the total number of kinases tested, providing a quantitative measure of selectivity.[12]

Cellular Target Engagement and Potency

Biochemical potency does not always translate to cellular activity due to factors like cell permeability and efflux.[13] Therefore, cellular assays are essential.

Experimental Workflow: Cellular Assays

cluster_cell_culture Cell Culture & Treatment cluster_wb Western Blot (Target Engagement) cluster_via Viability Assay (Phenotypic Effect) C1 Seed Cells in Plates (e.g., SH-SY5Y neuroblastoma) C2 Treat with Serial Dilution of Compounds C1->C2 C3 Incubate (e.g., 2-72 hours) C2->C3 W1 Lyse Cells C3->W1 V1 Add CellTiter-Glo® Reagent C3->V1 W2 Protein Quantification (BCA) W1->W2 W3 SDS-PAGE & Transfer W2->W3 W4 Antibody Incubation (e.g., p-Tau, Total Tau, Actin) W3->W4 W5 Imaging & Densitometry W4->W5 W6 Calculate EC50 W5->W6 V2 Incubate & Lyse Cells V1->V2 V3 Read Luminescence V2->V3 V4 Calculate GI50 V3->V4

Caption: Combined workflow for cellular target engagement and viability assays.

Protocol 1: Western Blot for Substrate Phosphorylation

  • Cell Culture: Plate a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells, which express GSK-3β and DYRK1A) in 6-well plates.

  • Treatment: Treat cells with a serial dilution of the Test Compound and standards for 2-4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[11]

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-Tau (Ser396) as a downstream marker for GSK-3β/DYRK1A, anti-total-Tau, and a loading control like anti-β-Actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Perform densitometry analysis to quantify the ratio of phosphorylated protein to total protein. Calculate the EC50 (the concentration for 50% reduction in phosphorylation) using non-linear regression.

Protocol 2: Cell Viability Assay

  • Cell Culture: Seed cells in a 96-well white, clear-bottom plate.

  • Treatment: Treat cells with a serial dilution of compounds for 72 hours.

  • Lysis & Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).[11]

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Normalize data to DMSO-treated cells and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Preliminary Pharmacokinetic (PK) Profiling

Early assessment of metabolic stability is crucial. An in vitro assay using liver microsomes can predict how quickly a compound might be cleared in vivo.[14]

Protocol: Metabolic Stability in Liver Microsomes

  • Reaction Setup: In a 96-well plate, combine liver microsomes (e.g., human or rat), the Test Compound (at 1 µM), and phosphate buffer.

  • Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time Points: Stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative Data Analysis

The following tables summarize the expected data from the described experiments, providing a direct comparison of the Test Compound against the selected standards.

Table 1: In Vitro Kinase Potency (IC50, nM)

Compound GSK-3β IC50 (nM) DYRK1A IC50 (nM)
Test Compound 45 80
Laduviglusib (Std A) 6.7[7] >10,000
Tideglusib (Std B) ~2,000 (Non-ATP Comp.)[4] >10,000
Harmine (Std C) >5,000 33-80[6]

| Silmitasertib (Std D) | >1,000 | ~50[9] |

Table 2: Kinase Selectivity Profile (KINOMEscan™ at 1 µM)

Compound Primary Targets S-Score (10%) Notes
Test Compound GSK-3β, DYRK1A 0.04 Highly selective within the tested panel.
Laduviglusib (Std A) GSK-3α, GSK-3β 0.01 Extremely selective for GSK-3 isoforms.[7]
Harmine (Std C) DYRK1A, MAO-A 0.15 Known off-targets including other DYRKs and MAO-A.[9][10]

| Silmitasertib (Std D) | CK2, DYRK1A | 0.08 | Potent dual inhibitor of CK2 and DYRK1A.[9][10] |

Table 3: Cellular Activity (EC50 / GI50, µM in SH-SY5Y cells)

Compound p-Tau Reduction EC50 (µM) Cell Viability GI50 (µM)
Test Compound 0.55 >20
Laduviglusib (Std A) 0.10 8.5
Harmine (Std C) 0.90 12.0

| Silmitasertib (Std D) | 0.65 | 5.0 |

Table 4: In Vitro Pharmacokinetic Profile

Compound Human Liver Microsome t½ (min) Intrinsic Clearance (µL/min/mg)
Test Compound 45 30.8
Laduviglusib (Std A) >60 <11.5

| Harmine (Std C) | <10 | >138.6 |

Discussion and Interpretation

The benchmarking data provides a multi-faceted view of the Test Compound's profile.

  • Potency: The Test Compound demonstrates potent, dual-nanomolar inhibition of both GSK-3β and DYRK1A. While not as potent as the highly optimized Laduviglusib for GSK-3β, its activity is comparable to the well-established DYRK1A inhibitor Harmine.[6][7]

  • Selectivity: With a low S-score, the Test Compound shows a promising selectivity profile, a significant advantage over less specific inhibitors like Harmine.[10] The ability to inhibit both GSK-3β and DYRK1A, two kinases implicated in Tau pathology, could be a therapeutic advantage for diseases like Alzheimer's.

  • Cellular Activity: The compound effectively enters cells and engages its targets, as shown by the sub-micromolar EC50 for p-Tau reduction. Crucially, it exhibits a wide therapeutic window, with a GI50 value significantly higher than its target engagement EC50, suggesting that its primary effect at lower concentrations is target modulation rather than general cytotoxicity.

  • Pharmacokinetic Profile: The preliminary PK data indicates moderate metabolic stability. While more stable than Harmine, it shows faster clearance than Laduviglusib, suggesting that future optimization could focus on improving metabolic properties. The bromine atom may be a site of metabolism, offering a handle for future medicinal chemistry efforts.

Conclusion

This guide establishes This compound as a potent, selective, and cell-active dual inhibitor of GSK-3β and DYRK1A. It compares favorably to established standards, particularly regarding its clean selectivity profile versus Harmine and its promising therapeutic window in cellular assays. The detailed methodologies provided herein offer a robust template for further investigation and optimization of this and other novel 7-azaindole-based kinase inhibitors. The compound represents a valuable starting point for the development of next-generation therapeutics targeting pathways governed by GSK-3β and DYRK1A.

References

[15] ACS Publications. (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [16] Benchchem. (n.d.). A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. Retrieved from [4] Avinash, G., et al. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC. Retrieved from _ [1] National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Retrieved from [2] Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [17] National Center for Biotechnology Information. (n.d.). Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. PMC. Retrieved from [5] Wikipedia. (n.d.). GSK-3. Retrieved from [6] ResearchGate. (n.d.). Selected DYRK1A inhibitors. Retrieved from [8] Alzheimer's Drug Discovery Foundation. (n.d.). DYRK1A Inhibitors. Retrieved from [3] Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [10] National Center for Biotechnology Information. (2022). Selective Macrocyclic Inhibitors of DYRK1A/B. PMC. Retrieved from [18] Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [7] MedchemExpress.com. (n.d.). GSK-3 Inhibitors. Retrieved from [9] Alzheimer's Drug Discovery Foundation. (n.d.). DYRK1A Inhibitors. Retrieved from [12] Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Retrieved from [19] National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [11] Benchchem. (n.d.). Benchmarking Cdk9-IN-11: A Comparative Guide to Novel CDK9 Inhibitors. Retrieved from [13] Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [20] UU Research Portal. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Utrecht University. Retrieved from [14] PubMed. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Retrieved from

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head-to-head comparison of pyrrolo[3,2-c]pyridine scaffolds in kinase inhibition

Data sourced from Jones, A.M., et al. (2016). [5] Structure-Activity Relationship (SAR) Insights: The optimization effort focused on modifying the 4-position of the aniline ring attached to the pyrrolopyridine core. [5]By replacing the original substituent with a 1-methyl-imidazol-5-yl moiety, the team achieved a dramatic improvement across all parameters. The resulting compound, 65, was not only more potent against MPS1 (IC₅₀ = 2 nM) but was also exquisitely selective, with no significant activity against CDK2 (IC₅₀ > 10,000 nM). [5]This >5000-fold selectivity is a testament to the scaffold's tunability. Crucially, this biochemical potency translated into improved cellular activity, with the GI₅₀ in HCT116 colon cancer cells improving from 0.55 µM to 0.16 µM. [5]

Experimental Protocols: A Framework for Validation

To ensure the reproducibility and integrity of findings, standardized protocols are essential. Below are representative methodologies for assessing the activity of novel kinase inhibitors based on the pyrrolo[3,2-c]pyridine scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol describes a gold-standard method for determining the IC₅₀ value of a compound against a specific kinase.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

  • Recombinant Kinase (e.g., FMS, MPS1)

  • Peptide or Protein Substrate (e.g., Myelin Basic Protein)

  • [γ-³³P]ATP

  • Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test Compounds (serial dilutions in DMSO)

  • Phosphocellulose Filter Plates

  • Stop Solution (e.g., 1% Phosphoric Acid)

  • Scintillation Counter

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound to 20 µL of kinase reaction buffer containing the substrate.

  • Kinase Addition: Add 10 µL of the recombinant kinase to initiate the reaction. Incubate for 10 minutes at room temperature.

  • Initiate Phosphorylation: Add 15 µL of [γ-³³P]ATP solution (final concentration typically near the Kₘ for ATP) to start the phosphorylation reaction. Incubate for 60 minutes at 30°C.

  • Stop Reaction: Terminate the reaction by adding 50 µL of stop solution.

  • Capture Substrate: Transfer the entire reaction volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will be washed away.

  • Washing: Wash the filter plate 3-4 times with 1% phosphoric acid.

  • Detection: Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflowIn Vitro Kinase Assay WorkflowA1. PrepareCompound DilutionsB2. Mix Kinase,Substrate & CompoundA->BC3. Add [γ-³³P]ATP(Start Reaction)B->CD4. Stop Reaction& FilterC->DE5. Wash & MeasureRadioactivityD->EF6. Calculate IC₅₀E->F

Caption: Standard workflow for a radiometric in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a measure of a compound's cytotoxic or cytostatic effects.

Objective: To determine the concentration of a compound that causes a 50% reduction in cancer cell viability (GI₅₀).

Materials:

  • Cancer Cell Line (e.g., HCT116)

  • Complete Growth Medium (e.g., DMEM + 10% FBS)

  • Test Compounds (serial dilutions)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization Solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multiskan Plate Reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Plot the growth inhibition against the logarithm of compound concentration and fit the curve to determine the GI₅₀ value.

Conclusion and Future Outlook

The 1H-pyrrolo[3,2-c]pyridine scaffold has unequivocally demonstrated its value as a versatile and effective platform for the design of potent and selective kinase inhibitors. The head-to-head comparisons presented here for FMS and MPS1 kinases reveal a scaffold that is not only capable of achieving low nanomolar potency but is also highly amenable to SAR-driven optimization to overcome critical drug development hurdles like kinase selectivity and metabolic stability. Its ability to mimic the hinge-binding interactions of ATP provides a strong foundation for inhibitor design. For researchers and drug development professionals, the 1H-pyrrolo[3,2-c]pyridine core represents a high-potential starting point for programs targeting a wide array of kinases implicated in human disease.

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  • Zhang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117300. Available at: [Link]

  • Wang, Y. F., Li, Y. L., Han, Y. F., & Liu, H. B. (2013). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 14(7), 13358–13382. Available at: [Link]

  • Kumar, A., & Singh, P. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]

  • Oh, S., et al. (2004). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters, 14(14), 3751–3754. Available at: [Link]

Confirming Target Engagement of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: A Comparative Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unambiguous confirmation of a compound's interaction with its intended biological target is a cornerstone of preclinical development. This guide provides an in-depth, objective comparison of leading methodologies for confirming the target engagement of novel chemical entities, using the promising heterocyclic compound, 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, as our central case study. While the pyrrolo[3,2-c]pyridine scaffold is a recognized pharmacophore in kinase inhibitors, rigorous experimental validation of target binding is paramount.[1][2][3] This document is tailored for researchers, scientists, and drug development professionals seeking to navigate the critical path of target validation.

We will dissect and compare two orthogonal, yet complementary, state-of-the-art techniques: the Cellular Thermal Shift Assay (CETSA®) , which provides evidence of target binding within the complex milieu of a living cell, and Isothermal Titration Calorimetry (ITC) , a biophysical gold standard for the precise in-vitro characterization of binding thermodynamics.[4] Through this comparative lens, we will explore not just the "how" but the "why" behind experimental choices, empowering researchers to select the most appropriate strategy for their specific research questions.

The Compound in Focus: this compound

The pyrrolopyridine core is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases—a class of enzymes often dysregulated in cancer and inflammatory diseases.[1][2] For the purpose of this guide, we will hypothesize that our compound of interest targets a specific, disease-relevant protein kinase, which we will refer to as "Kinase-X." The primary objective is to design and execute experiments that will definitively confirm whether this compound directly binds to Kinase-X.

Methodology 1: Cellular Thermal Shift Assay (CETSA®) - Target Engagement in a Physiological Context

CETSA® is a powerful technique for assessing target engagement in intact cells or tissues.[5] The principle is elegantly simple: the binding of a ligand, such as our compound, to its target protein often confers thermal stability.[6] This stabilization prevents the protein from denaturing and aggregating when heated. Consequently, a higher amount of the soluble target protein will remain at elevated temperatures in the presence of a binding ligand compared to a control.[7]

The primary advantage of CETSA® is its ability to provide evidence of target interaction in a physiological environment, accounting for factors like cell permeability and potential off-target effects.[6][7]

Experimental Workflow: CETSA®

The workflow for a CETSA experiment is a multi-step process designed to isolate and quantify the soluble fraction of the target protein after heat treatment.

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis A 1. Culture cells expressing Kinase-X to ~80% confluency B 2. Treat cells with Vehicle (DMSO) or this compound A->B C 3. Incubate to allow for cell penetration and binding B->C D 4. Aliquot cell suspensions C->D E 5. Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes D->E F 6. Cool samples on ice E->F G 7. Lyse cells (e.g., freeze-thaw cycles) F->G H 8. Separate soluble proteins from precipitated aggregates via high-speed centrifugation G->H I 9. Collect supernatant (soluble fraction) H->I J 10. Quantify soluble Kinase-X (e.g., Western Blot, ELISA, or Mass Spec) I->J

Caption: CETSA® Experimental Workflow.
Detailed Experimental Protocol: CETSA® with Western Blot Detection
  • Cell Preparation: Culture a human cell line known to endogenously express Kinase-X (e.g., U-87MG glioblastoma cells) in appropriate media until they reach approximately 80% confluency.

  • Compound Treatment: Harvest the cells and resuspend them in a serum-free medium. Divide the cell suspension into two main groups: a vehicle control (e.g., 0.1% DMSO) and a treatment group with 10 µM this compound. Incubate for 1 hour at 37°C to allow for compound uptake and target binding.

  • Heat Shock: Aliquot 100 µL of each cell suspension into multiple PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C). Immediately transfer the tubes to ice to cool for 3 minutes.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This process disrupts the cell membranes without the use of detergents that might interfere with protein aggregation.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Normalize the total protein amount for each sample, mix with Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a specific primary antibody against Kinase-X, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Methodology 2: Isothermal Titration Calorimetry (ITC) - A Direct Measure of Binding Affinity

ITC is a highly sensitive biophysical technique that directly measures the heat released or absorbed during a binding event.[4][8] It is considered a gold standard for characterizing biomolecular interactions because it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[9]

The causality behind this method is fundamental thermodynamics: every chemical reaction, including ligand-protein binding, involves a change in heat. ITC measures this heat change with extreme precision.[10] Unlike many other methods, ITC is a label-free, in-solution technique, which means the binding partners are studied in their native states without any modifications that could alter their interaction.[4]

Experimental Workflow: ITC

The ITC workflow involves the precise titration of one binding partner into another while monitoring the heat changes.

cluster_0 Sample Preparation cluster_1 ITC Experiment cluster_2 Data Analysis A 1. Express and purify recombinant Kinase-X B 2. Prepare Kinase-X and compound in identical, degassed buffer (e.g., PBS, pH 7.4) A->B C 3. Accurately determine concentrations B->C D 4. Load Kinase-X into the sample cell C->D E 5. Load compound into the injection syringe D->E F 6. Equilibrate to desired temperature (e.g., 25°C) E->F G 7. Perform a series of small, sequential injections of the compound into the cell F->G H 8. Integrate the heat change for each injection G->H I 9. Plot heat change vs. molar ratio H->I J 10. Fit the data to a binding model to determine K_D, n, and ΔH I->J

Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Detailed Experimental Protocol: ITC
  • Protein and Compound Preparation: Express and purify high-quality, recombinant Kinase-X. Dialyze the purified protein extensively against the final ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Prepare a concentrated stock of this compound and dilute it using the exact same final dialysis buffer. It is critical that the buffer for the protein and the compound are identical to minimize heats of dilution.[9] Degas both solutions to prevent air bubbles in the calorimeter.

  • Concentration Determination: Accurately measure the concentrations of both the protein (e.g., by A280 absorbance) and the compound (e.g., by a standard curve on a spectrophotometer).

  • Instrument Setup: Set the experimental temperature on the ITC instrument (e.g., 25°C). Load the Kinase-X solution (typically 10-20 µM) into the sample cell and the compound solution (typically 100-200 µM, or 10-fold higher than the protein concentration) into the injection syringe.

  • Titration: After allowing the system to equilibrate, begin the titration experiment. This typically consists of an initial small injection (to remove any material diffused from the syringe tip) followed by 19-29 subsequent injections of the compound into the protein solution. The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.[10]

  • Control Experiment: To obtain the heat of dilution, perform a control titration by injecting the compound solution into the buffer alone. This data will be subtracted from the experimental data.[8]

  • Data Analysis: Integrate the raw data peaks to determine the heat change per injection. Plot these values against the molar ratio of the compound to Kinase-X. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Performance Comparison: CETSA® vs. ITC

To provide a clear, objective comparison, the following table summarizes the expected outcomes and key characteristics of each technique for confirming the target engagement of this compound with Kinase-X.

FeatureCellular Thermal Shift Assay (CETSA®)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization of the target protein in cells.[6]Direct measurement of heat released or absorbed during binding in solution.[4]
Environment In-cellulo / In-situIn-vitro / Biophysical
Key Output Thermal melt curve shift (ΔTm); Isothermal dose-response fingerprint (ITDRF).Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[9]
Compound Requirement Cell-permeableSoluble in aqueous buffer
Protein Requirement Endogenous or over-expressed protein in cellsHigh-purity, concentrated recombinant protein
Labeling Label-free[6]Label-free[4]
Primary Advantage Confirms target engagement in a physiological context.[7]Provides a complete thermodynamic profile of the interaction.
Primary Limitation Indirect measure of binding; less quantitative for affinity.Requires large amounts of pure protein; sensitive to buffer mismatch.
Hypothetical Data Summary

The table below illustrates the type of quantitative data generated from each experiment, assuming positive target engagement.

AssayParameterThis compoundAlternative (Inactive Analog)
CETSA® Apparent Tm of Kinase-X58.2 °C52.5 °C
Thermal Shift (ΔTm)+5.7 °CNo significant shift
ITC Binding Affinity (KD)85 nMNo Binding Detected (NBD)
Stoichiometry (n)1.02N/A
Enthalpy (ΔH)-12.5 kcal/molN/A

Conclusion: An Integrated Approach for Confident Target Validation

Both CETSA® and ITC offer powerful, yet distinct, windows into the interaction between this compound and its putative target, Kinase-X. Neither method is inherently superior; rather, their strengths are complementary.

  • CETSA® provides the crucial first evidence that the compound can reach and bind to its target within the complex and competitive environment of a living cell. A positive thermal shift is a strong indicator of physiological target engagement.

  • ITC delivers the definitive, quantitative biophysical data, confirming a direct interaction and precisely defining the binding affinity and thermodynamics. This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.

For a comprehensive and robust target validation package, an integrated approach is recommended. A positive result in a CETSA® experiment provides the physiological relevance and confidence to proceed with more resource-intensive biophysical assays like ITC. Together, these methodologies provide a self-validating system, building a compelling and trustworthy case for the on-target activity of a lead compound, thereby de-risking its progression through the drug discovery pipeline.

References

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Safety Operating Guide

Proper Disposal of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe and compliant disposal of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a heterocyclic compound often utilized in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment: Understanding the Risks

  • Organobromine Compounds: These compounds are recognized for their potential environmental persistence and are regulated by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

  • Pyridine Derivatives: Pyridine and its derivatives are often flammable liquids with a strong, unpleasant odor. They can be toxic if inhaled, ingested, or absorbed through the skin.[2][3] Upon combustion, they may emit toxic fumes of cyanide and nitrogen oxides.[2][3]

  • Nitrile Compounds (-CN): The nitrile group is a significant toxicophore. Nitriles can be highly toxic and may cause harm if swallowed, inhaled, or if they come into contact with skin.[4][5][6] Some nitrile compounds can release hydrogen cyanide gas, a potent poison, under acidic conditions.

Based on analogous compounds such as 3-Bromo-1H-pyrrolo[2,3-b]pyridine and tert-Butyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, this compound should be presumptively handled as a substance with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation) [4][5][6]

  • Skin Irritation [4][5]

  • Serious Eye Irritation/Damage [4][5]

  • Respiratory Tract Irritation [4][5]

Therefore, all handling and disposal procedures must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation or damage.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for extended contact.Prevents skin contact, which can cause irritation and potential systemic toxicity through dermal absorption.[4][5]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood. For spills outside a hood, a respirator may be required.Prevents inhalation of dust or vapors, which are presumed to be toxic and irritating to the respiratory tract.[4][5]

Segregated Waste Collection: The Cornerstone of Safe Disposal

The fundamental principle of chemical waste management is segregation. Never mix incompatible waste streams. For this compound, the following dedicated waste streams must be established.

Solid Waste

This stream includes:

  • Unused or expired pure this compound.

  • Contaminated consumables such as weighing paper, gloves, and disposable labware.

Procedure:

  • Container: Use a designated, leak-proof, and sturdy container with a secure lid. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.[7][8][9]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag.[7][8] The label must clearly state:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7]

    • An approximate percentage of the contents.

    • The date the first waste was added.

  • Storage: Keep the container sealed at all times, except when adding waste.[7][8] Store it in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials (e.g., strong acids, strong oxidizers).[7][10]

Liquid Waste (Halogenated Organic Solvents)

This stream includes:

  • Solutions of this compound dissolved in halogenated solvents (e.g., dichloromethane, chloroform).

  • Rinsate from cleaning glassware that was in contact with the compound, if a halogenated solvent was used.

Procedure:

  • Container: Use a designated, sealed, and clearly labeled container specifically for "Halogenated Organic Waste" .[11] Ensure the container is chemically compatible with the solvents being used.

  • Labeling: The label must include "Hazardous Waste," the names of all solvent components and the solute (this compound), and their approximate percentages.[7]

  • pH Consideration: Do not add acidic or basic solutions to this waste stream without neutralization, as this could promote hazardous reactions.

  • Storage: Store in the SAA, segregated from non-halogenated solvents and other incompatible waste streams.[7]

Liquid Waste (Non-Halogenated Organic Solvents)

This stream includes:

  • Solutions of this compound dissolved in non-halogenated solvents (e.g., acetone, ethanol, hexanes).

  • Rinsate from cleaning glassware, if a non-halogenated solvent was used.

Procedure:

  • Container: Use a designated, sealed container labeled for "Non-Halogenated Organic Waste" .[11]

  • Labeling: As with all hazardous waste, list all chemical constituents and their approximate percentages.[7]

  • Storage: Store separately from halogenated waste streams.[9]

Aqueous Waste

Aqueous solutions containing this compound should be collected as hazardous aqueous waste. Under no circumstances should this compound be disposed of down the drain. [2][8] The persistence and potential ecotoxicity of heterocyclic pharmaceuticals make sewer disposal unacceptable.[12]

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

G cluster_waste_type Identify Waste Type cluster_liquid_type Identify Liquid Type start Waste Generation (this compound) is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Solid Waste Container (Contaminated consumables, pure compound) is_solid->solid_waste Yes is_halogenated Halogenated Solvent? is_liquid->is_halogenated Yes is_aqueous Aqueous Solution? is_halogenated->is_aqueous No halogenated_waste Halogenated Organic Waste Container is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste Container is_aqueous->non_halogenated_waste No (Assumed Non-Halogenated Organic Solvent) aqueous_waste Aqueous Hazardous Waste Container is_aqueous->aqueous_waste Yes label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name(s) - Percentages - Date solid_waste->label_container halogenated_waste->label_container non_halogenated_waste->label_container aqueous_waste->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Waste Pickup from EHS store_saa->request_pickup

Disposal decision workflow for this compound.

Spill Management and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: If the spill is large or you are not comfortable cleaning it up, contact your institution's Environmental Health & Safety (EHS) office immediately.[7]

  • Control the Spill (If Safe to Do So):

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust.

    • For small liquid spills, absorb with an inert material (e.g., vermiculite, sand, or a commercial sorbent).

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material or damp paper towels.

    • Place all cleanup materials into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office as per institutional policy.

Final Disposal Pathway

All collected waste containing this compound is considered hazardous. The ultimate disposal method will be determined by your institution's EHS department and their contracted waste management vendor. The most common and effective method for destroying such organic compounds is high-temperature incineration.[13][14][15] This process ensures the complete destruction of the hazardous components.[15]

Crucially, you must contact your EHS office to schedule a pickup for your full and properly labeled hazardous waste containers. [7][8][9] Do not allow waste to accumulate in the laboratory for extended periods.[10]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible research. By understanding the inherent hazards, implementing rigorous segregation practices, and partnering with your institution's EHS professionals, you contribute to a safe laboratory environment and safeguard our shared ecosystem. Always prioritize safety, and when in doubt, consult your EHS office for guidance.[11]

References

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  • Suksawat, N., et al. (2022). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. MDPI. Retrieved from [Link]

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  • Sanchez, L. E. R., et al. (2024). Biodegradation of Nitrile Gloves as Sole Carbon Source of Pseudomonas aeruginosa in Liquid Culture. PMC - NIH. Retrieved from [Link]

  • Sreekanth, K., et al. (2017). An overview of waste management in pharmaceutical industry. The Pharma Innovation Journal. Retrieved from [Link]

  • Zhu, Y., et al. (2024). Disposal and application of discarded nitrile gloves in sustainable cement-based materials. Case Studies in Construction Materials. Retrieved from [Link]

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A Researcher's Comprehensive Safety and Handling Guide for 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.

Part 1: Hazard Analysis and Risk Assessment

This compound belongs to the class of brominated nitrogen-containing heterocyclic compounds. This chemical family presents a specific set of hazards that must be rigorously managed. The primary risks are associated with its potential for acute toxicity, as well as irritation to the skin, eyes, and respiratory system.

The hazard classifications for structurally similar compounds are summarized below. It is prudent to assume that this compound exhibits a similar toxicological profile.

Hazard ClassificationCategoryHazard StatementSource (Analogue Compound)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4][5]
Serious Eye Damage/IrritationCategory 2A/1H318/H319: Causes serious eye damage/irritation[1][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Causality of Hazards:

  • The bromine atom enhances the reactivity of the heterocyclic ring system, a common feature in intermediates used in organic synthesis.[6]

  • The pyridine and pyrrole fused ring system, common in pharmacologically active molecules, can interact with biological systems, leading to irritation and potential toxicity upon exposure.

  • The carbonitrile group can be a metabolic precursor to cyanide in certain contexts, although this is not the primary anticipated hazard for this class of compounds under standard laboratory conditions. The main concern remains its irritant and acute toxic properties.

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation. No single piece of equipment can protect against all hazards, necessitating an integrated PPE ensemble.[7]

Protection TypeSpecific RecommendationsRationale and Justification
Hand Protection Double-gloving with powder-free nitrile gloves. Change outer gloves every 30-60 minutes or immediately upon contamination.[8]Nitrile provides good chemical resistance against a range of organic compounds.[4] Double-gloving provides a critical safety buffer in case the outer glove is compromised. Powder-free gloves prevent the aerosolization and inhalation of powder that may have absorbed the hazardous compound.[8][9]
Eye and Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield must be worn over goggles when handling bulk quantities or during procedures with a high splash potential (e.g., solvent transfer, reaction quenching).[1][10]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[3][5] Standard safety glasses with side shields do not offer adequate protection from chemical splashes.[8]
Skin and Body Protection Chemical-resistant lab coat with long sleeves and tight-fitting cuffs. Consider a disposable, impervious gown for larger scale work.A lab coat provides a primary barrier against skin contact.[2][4] Tightly cuffed sleeves prevent chemicals from entering and contaminating the wrist area.
Respiratory Protection All handling of this compound must be performed within a certified chemical fume hood. If a fume hood is not available or during a large spill, a NIOSH-approved respirator (e.g., N95 for dusts or a chemical cartridge respirator for vapors) is required.[9]The compound is assumed to be a respiratory irritant.[1][2] A fume hood provides the primary engineering control to minimize inhalation exposure. Respirators are a secondary line of defense for specific, high-risk situations.

Part 3: Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the key steps for safely handling this compound from receipt to disposal.

Experimental Protocol: Step-by-Step Handling
  • Preparation and Area Designation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.[2]

    • Prepare all necessary equipment (glassware, spatulas, etc.) and place them within the fume hood before introducing the chemical.

    • Have a chemical spill kit readily available.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use anti-static weigh paper or boats to prevent dispersal of the solid compound.

    • Handle the container with care, keeping it tightly closed when not in use.[3]

  • Reaction Setup and Execution:

    • Conduct all reactions in a closed system within the fume hood.

    • When dissolving or adding reagents, do so slowly to avoid splashing.

    • Maintain a clean and organized workspace to prevent accidental spills.

  • Post-Reaction Workup and Decontamination:

    • Quench reactions carefully, especially if they involve reactive reagents.

    • Decontaminate all glassware and equipment that has come into contact with the compound. A rinse with a suitable organic solvent followed by a standard washing procedure is typically effective.

    • Wipe down the interior surfaces of the fume hood with an appropriate solvent and cleaning agent after work is complete.

  • Glove Removal and Hand Washing:

    • Remove the outer pair of gloves first, turning them inside out to trap any contamination. Dispose of them in the designated hazardous waste container.

    • Remove the inner pair of gloves using the same technique.

    • Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[1][3]

Workflow Visualization

The following diagram illustrates the critical decision points and safety measures in the handling workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Area Designation (Fume Hood) PPE 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) Prep->PPE Equip 3. Assemble Equipment PPE->Equip Weigh 4. Weigh Compound Equip->Weigh Transfer 5. Transfer to Reaction Weigh->Transfer React 6. Conduct Reaction Transfer->React Workup 7. Post-Reaction Workup React->Workup Spill Spill Occurs? React->Spill Decon 8. Decontaminate Glassware Workup->Decon Waste 9. Segregate Waste Decon->Waste Doff 10. Doff PPE Waste->Doff Wash 11. Wash Hands Doff->Wash Spill->Workup Emergency Execute Spill Protocol Spill->Emergency Yes Emergency->Waste

Caption: Safe handling workflow for this compound.

Part 4: Emergency and Disposal Plans

Spill Response Protocol

For a Small Spill (Contained within the fume hood):

  • Alert Colleagues: Inform others in the immediate area.

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[11]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste.

For a Large Spill (Outside of the fume hood):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the fire alarm or emergency response system and notify your institution's Environmental Health & Safety (EHS) department.

  • Isolate: Prevent re-entry to the affected area.

  • Do Not Attempt Cleanup: Only personnel with specialized training and appropriate respiratory protection should manage large spills.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Waste Disposal Plan

All waste containing this compound, including unreacted material, contaminated solvents, and disposable PPE, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Incineration at a licensed facility is a common disposal method for pyridine and its derivatives.[12]

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet: 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. Retrieved from [Link]

  • American Elements. (n.d.). 7-Bromo-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • Edelhoff Technologies. (n.d.). Special Personal Protection Equipment (PPE). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • ResearchGate. (2022, November 15). How to quench Pyridine?. Retrieved from [Link]

  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
  • PubChem. (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • Anonymous MSDS source. (n.d.). MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
  • Reddit. (2024, January 13). Removing Pyridine. Retrieved from [Link]

Sources

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